2-Methoxy-5-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKCTSZYNCDFFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047021 | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-93-1 | |
| Record name | 5-Nitroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=636-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxy-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxy-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHOXY-5-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5T11I2JUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-nitrophenol (CAS 636-93-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenol (CAS 636-93-1), also known as 5-Nitroguaiacol. It details the compound's physicochemical properties, synthesis methodologies, and significant applications in organic synthesis and drug discovery. This document serves as a critical resource for professionals engaged in chemical research and pharmaceutical development, offering detailed experimental protocols and elucidating the compound's role as a key intermediate in the synthesis of molecules targeting significant biological pathways, such as those involving Vascular Endothelial Growth Factor (VEGF) and Phosphodiesterase 4 (PDE4).
Physicochemical Properties
This compound is a nitroaromatic compound that presents as a yellow to light brown crystalline powder. Its structural and physical properties make it a versatile intermediate in various chemical syntheses. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 636-93-1 | |
| Molecular Formula | C₇H₇NO₄ | |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Yellow to light brown powder/solid | |
| Melting Point | 103-107 °C | |
| Boiling Point | 110-112 °C at 1 mmHg | |
| Solubility | Soluble in DMSO, ethanol, acetone. Slightly soluble in chloroform, methanol. | |
| pKa | 8.31 ± 0.19 (Predicted) | |
| Density | ~1.4 g/cm³ (Estimate) |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the electrophilic nitration of guaiacol (B22219) (2-methoxyphenol). To control the regioselectivity and prevent over-nitration or oxidation, a multi-step approach involving protection of the hydroxyl group is often employed.
General Synthesis Workflow
The synthesis can be logically divided into three main stages: protection of the phenolic hydroxyl group, nitration of the aromatic ring, and subsequent deprotection (hydrolysis) to yield the final product.
Caption: General workflow for the synthesis of this compound.
Representative Experimental Protocol: Synthesis via Nitration of Guaiacol Acetate
This protocol is a representative method and may require optimization based on specific laboratory conditions.
Step 1: Acetylation of Guaiacol
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guaiacol (1.0 eq).
-
Add acetic anhydride (B1165640) (1.2 eq) and a catalytic amount of concentrated sulfuric acid (or a base like pyridine).
-
Heat the mixture to 80-100°C and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water.
-
Extract the product, 2-methoxyphenyl acetate, with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetate intermediate.
Step 2: Nitration of 2-Methoxyphenyl Acetate
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 2-methoxyphenyl acetate (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).
-
Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetate, maintaining the temperature below 5°C throughout the addition.
-
After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
Collect the precipitated solid, 2-methoxy-5-nitrophenyl acetate, by filtration and wash with cold water until the washings are neutral.
Step 3: Hydrolysis to this compound
-
Suspend the crude 2-methoxy-5-nitrophenyl acetate in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).
-
Heat the mixture with stirring until the hydrolysis is complete (as monitored by TLC).
-
Cool the resulting solution and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Experimental Protocol: Use as a Synthetic Intermediate (Benzylation)
This protocol demonstrates the use of this compound as a nucleophile in a Williamson ether synthesis.[2]
-
Dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add cesium carbonate (Cs₂CO₃) (1.0-1.5 eq) to the solution.
-
Add benzyl (B1604629) bromide (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, wash it three times with water, once with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield the pure benzylated product.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structure is found within precursors to compounds that target key signaling pathways in diseases like cancer and inflammatory disorders.
Intermediate for VEGF and Tyrosine Kinase Inhibitors
Vascular Endothelial Growth Factor (VEGF) is a critical signaling protein involved in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. The VEGF signaling cascade is initiated by the binding of VEGF to its receptor (VEGFR), a receptor tyrosine kinase (RTK), leading to receptor dimerization and autophosphorylation. This activates downstream pathways like the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and migration.[3] Small molecule inhibitors that target the ATP-binding site of VEGFR can block this signaling cascade. The 2-methoxyaniline scaffold, which can be derived from this compound via reduction of the nitro group, is a common feature in many tyrosine kinase inhibitors.
Caption: Role of this compound as a precursor for VEGFR inhibitors.
Precursor for Phosphodiesterase (PDE) Inhibitors
Phosphodiesterases are enzymes that degrade cyclic nucleotides like cyclic adenosine (B11128) monophosphate (cAMP).[4] PDE4, in particular, is prevalent in immune and central nervous system cells. By inhibiting PDE4, intracellular cAMP levels rise, activating Protein Kinase A (PKA) and leading to a downstream anti-inflammatory response.[5] Rolipram (B1679513) is a well-known selective PDE4 inhibitor. The synthesis of rolipram and its analogues involves building a γ-lactam ring structure, and substituted phenols like this compound can serve as starting materials for the synthesis of the 3-cyclopentyloxy-4-methoxybenzyl group characteristic of rolipram.
Caption: Mechanism of PDE4 inhibitors derived from related precursors.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure, showing the characteristic shifts for the aromatic protons, the methoxy (B1213986) group, and the carbon skeleton.[1]
-
Infrared (IR) Spectroscopy: IR analysis reveals the presence of key functional groups, including the hydroxyl (-OH), nitro (-NO₂), and ether (C-O-C) stretches.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound.
Conclusion
This compound (CAS 636-93-1) is a fundamentally important chemical intermediate with significant utility in organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for creating complex molecular architectures. As demonstrated, it serves as a key precursor in the development of targeted therapeutics, particularly inhibitors of protein kinases and phosphodiesterases. This guide provides the essential technical information required by researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
An In-depth Technical Guide to 5-Nitroguaiacol: Physicochemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Nitroguaiacol, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, particularly in the context of plant growth regulation.
Physicochemical Properties
5-Nitroguaiacol, also known as 2-methoxy-5-nitrophenol, is an organic compound that is commonly utilized in its sodium salt form for various applications. The properties of both the free acid and its sodium salt are summarized below for clarity and comparison.
5-Nitroguaiacol (Free Acid)
| Property | Value | Source(s) |
| Systematic Name | This compound | [1][2] |
| Synonyms | 3-Hydroxy-4-methoxynitrobenzene, 5-Nitroguaiacol | [3][4] |
| CAS Number | 636-93-1 | [1][3] |
| Molecular Formula | C₇H₇NO₄ | [1][3] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| Appearance | Light yellow to amber to dark green powder/crystal | [1][5] |
| Melting Point | 103-107 °C | [1][6] |
| Boiling Point | 110-112 °C at 1 mmHg | [1][2] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol (B129727) | [1] |
| pKa | 8.31 ± 0.19 (Predicted) | [1] |
5-Nitroguaiacol Sodium Salt
| Property | Value | Source(s) |
| Systematic Name | Sodium 2-methoxy-5-nitrophenolate | [7][8] |
| Synonyms | Sodium 5-nitroguaiacolate, Atonik | [7] |
| CAS Number | 67233-85-6 | [7] |
| Molecular Formula | C₇H₆NNaO₄ | [9] |
| Molecular Weight | 191.11 g/mol | |
| Appearance | Red to dark red crystals | [10] |
| Melting Point | 105-106 °C | |
| Solubility | Easily soluble in water; soluble in ethanol, methanol, acetone | [11] |
Spectral Data
The following spectral data are for 5-Nitroguaiacol (this compound).
| Technique | Key Data/Interpretation | Source(s) |
| ¹H NMR | Spectra available in CDCl₃. | [12] |
| ¹³C NMR | Spectra available in CDCl₃. | [13] |
| Mass Spectrometry | GC-MS and MS-MS data available, with a precursor ion [M-H]⁻ at m/z 168.0302. | [14][15] |
| FTIR | Spectra available. | [16] |
Experimental Protocols
Synthesis of 5-Nitroguaiacol
A common method for the synthesis of 5-Nitroguaiacol involves the nitration of guaiacol (B22219).[17] The following is a representative laboratory-scale protocol.
Materials:
-
Guaiacol
-
Acetic acid
-
Nitric acid
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve guaiacol in glacial acetic acid.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a mixture of nitric acid and acetic acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period to ensure complete nitration.
-
Pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitroguaiacol.
-
Collect the precipitate by vacuum filtration and wash with cold water to remove excess acid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure 5-Nitroguaiacol.[18][19][20]
Preparation of 5-Nitroguaiacol Sodium Salt
Materials:
-
5-Nitroguaiacol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Stirrer
-
pH meter
Procedure:
-
Suspend the purified 5-Nitroguaiacol in water.
-
Slowly add a stoichiometric amount of aqueous sodium hydroxide solution while stirring.
-
Monitor the pH of the solution. The reaction is complete when a neutral pH is reached.
-
The resulting solution contains 5-Nitroguaiacol sodium salt. The solid salt can be obtained by evaporation of the water under reduced pressure.
Analytical Method: HPLC Determination in Plant Tissues
The following provides a general framework for the determination of 5-Nitroguaiacol in plant samples.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 column.
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier for the mobile phase.
-
5-Nitroguaiacol standard.
Procedure:
-
Extraction: Homogenize the plant tissue sample and extract with a suitable solvent, such as methanol or a methanol/water mixture.
-
Cleanup: The extract may require a cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.
-
Analysis: Inject the filtered extract onto the HPLC system.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with formic acid) is typically used.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorption maximum of 5-Nitroguaiacol.
-
-
Quantification: Compare the peak area of 5-Nitroguaiacol in the sample to a calibration curve prepared from standard solutions.
Biological Activity and Signaling Pathways
5-Nitroguaiacol, primarily as a component of sodium nitrophenolate, is known to function as a plant growth regulator.[21][22] It is considered a cell activator that can rapidly penetrate plant tissues and promote the flow of cellular protoplasm.[11][21] This leads to a cascade of physiological responses that enhance plant growth and development.
The mechanism of action is believed to involve the regulation of endogenous plant hormone levels, including auxins, gibberellins, cytokinins, and abscisic acid.[21] By influencing these hormonal balances, 5-Nitroguaiacol can stimulate various processes from seed germination to fruit development.
Caption: Conceptual signaling pathway of 5-Nitroguaiacol in plant cells.
Experimental Workflow: Seed Germination Assay
The following workflow outlines a typical experiment to evaluate the effect of 5-Nitroguaiacol on seed germination.
Caption: Experimental workflow for a seed germination assay with 5-Nitroguaiacol.
References
- 1. echemi.com [echemi.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemscene.com [chemscene.com]
- 4. achemtek.com [achemtek.com]
- 5. 5-Nitroguaiacol | 636-93-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. This compound | 636-93-1 [chemicalbook.com]
- 7. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]
- 8. 5-Nitroguaiacol Sodium – CRM LABSTANDARD [crmlabstandard.com]
- 9. 5-Nitroguaiacol sodium salt synthesis - chemicalbook [chemicalbook.com]
- 10. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. Plant Growth Promoter- Sodium Nitrophenolate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [cy.plant-growth-regulator.com]
- 12. This compound(636-93-1) 1H NMR [m.chemicalbook.com]
- 13. This compound(636-93-1) 13C NMR spectrum [chemicalbook.com]
- 14. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectrabase.com [spectrabase.com]
- 17. Study on the Synthesis of Sodium 5-nitroguaiacol - Dissertation [m.dissertationtopic.net]
- 18. How To [chem.rochester.edu]
- 19. scs.illinois.edu [scs.illinois.edu]
- 20. researchgate.net [researchgate.net]
- 21. The mechanism and functional characteristics of sodium nitrophenolate - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 22. Sodium Nitrophenolate - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
An In-depth Technical Guide on the Solubility of 2-Methoxy-5-nitrophenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol) in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on summarizing the available qualitative information and presenting a detailed, standardized experimental protocol for determining the precise solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where understanding the physicochemical properties of this compound is crucial.
Physicochemical Properties of this compound
This compound is a nitroaromatic compound with the chemical formula C₇H₇NO₄ and a molecular weight of 169.13 g/mol . It typically appears as a yellow to light brown powder. A thorough understanding of its solubility is essential for its use in synthesis, formulation, and various analytical applications.
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Source |
| Chloroform | Slightly Soluble | N/A |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | N/A |
| Methanol | Slightly Soluble | N/A |
| Ethanol | Soluble (for sodium salt) | [2] |
| Acetone | Soluble (for sodium salt) | [2] |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, toluene, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.[3]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter to remove any remaining undissolved solid.[3] This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Logical Relationships in Solubility Studies
The determination of solubility is a foundational step that influences various aspects of research and development, particularly in the pharmaceutical sciences.
Caption: Interdependencies of solubility data in research and development.
References
Technical Guide: Physicochemical Properties of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting and boiling points of 2-Methoxy-5-nitrophenol (CAS No: 636-93-1), a key intermediate in the synthesis of various pharmacologically active molecules. This document outlines its core physical properties, details the standardized experimental methodologies for their determination, and presents a relevant synthetic workflow.
Core Physicochemical Data
This compound, also known as 5-Nitroguaiacol, is a yellow to light brown crystalline powder. Its key physical properties are summarized below, providing a range of values reported in the literature.
| Property | Value | Conditions |
| Melting Point | 103-107 °C | Ambient Pressure |
| Boiling Point | 110-112 °C | at 1 mmHg |
Note: The reported values for the melting point show slight variations across different sources, which is common and can be attributed to the purity of the sample and the specific methodology used for determination.[1][2][3][4][5][6]
Experimental Protocols for Determination of Physical Properties
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[7] The following are detailed standard laboratory protocols for these measurements.
Melting Point Determination (Capillary Method)
This method is the most common technique for determining the melting point of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle (optional, for pulverizing samples)
-
Heating medium (mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the dry this compound sample is finely powdered. The open end of a capillary tube is jabbed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently or dropped through a long glass tube to ensure the sample is tightly packed to a height of 2-3 mm.[8][9]
-
Apparatus Setup:
-
Mel-Temp Apparatus: The capillary tube is inserted into the sample holder of the apparatus. The thermometer is placed in its designated slot.
-
Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band, ensuring the sample is aligned with the thermometer bulb. The thermometer is then inserted into the Thiele tube, which is filled with mineral oil to a level just above the side-arm.[8]
-
-
Heating and Observation:
-
The apparatus is heated gradually. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to approximately 1-2 °C per minute as the melting point is neared to ensure accuracy.[10]
-
The melting range is recorded. This is the range from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample has completely liquefied.[7][10]
-
-
Purity Assessment: A pure compound will exhibit a sharp melting range of 0.5-2.0 °C. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[7]
Boiling Point Determination (Micro-Reflux or Thiele Tube Method)
For determining the boiling point at reduced pressure, as is cited for this compound, specialized vacuum distillation equipment is required. The following describes a standard micro-scale method for determination at atmospheric pressure, which can be adapted for vacuum conditions.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Thiele tube or an aluminum block heating apparatus[11]
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Sample Preparation: A few milliliters of the liquid sample (or molten solid) are placed into a small test tube or fusion tube.[5][11]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end downwards, submerged in the liquid.[5][11]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube or aluminum heating block. The thermometer bulb should be positioned adjacent to the test tube.[5]
-
Heating and Observation:
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the liquid equals the external pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
-
Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. The temperature recorded at this exact moment is the boiling point of the liquid.[5]
Synthetic Workflow Visualization
This compound serves as a crucial starting material in the synthesis of inhibitors for targets like Vascular Endothelial Growth Factor (VEGF) and in the creation of GABA analogues and phosphodiesterase inhibitors such as Rolipram. The following diagram illustrates a generalized synthetic workflow involving this compound.
Caption: Generalized workflow for the synthesis and purification of a derivative from this compound.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. athabascau.ca [athabascau.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. byjus.com [byjus.com]
Spectroscopic Profile of 2-Methoxy-5-nitrophenol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-nitrophenol, a key intermediate in the synthesis of various pharmacologically active compounds, including GABA analogues and phosphodiesterase inhibitors.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available |
Note: Specific peak assignments for ¹H NMR were not explicitly found in the searched literature. General spectral information is available.[2]
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available |
Note: While the availability of ¹³C NMR spectra is confirmed[3][4], specific chemical shift values are not detailed in the provided search results.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment of Functional Group |
| Data not available |
Note: IR spectra for this compound are available, indicating the presence of key functional groups.[5] However, a detailed peak table was not found in the initial search.
Table 4: Mass Spectrometry (MS) Data
| m/z Ratio | Ion |
| 169 | [M]+ |
| 123 | |
| 111 |
Note: The mass spectrometry data corresponds to the molecular weight of this compound (169.13 g/mol ).[6] The fragmentation pattern is also partially available through GC-MS data.[6]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for organic compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of this compound.
Instrumentation: A 400 MHz NMR spectrometer.[2]
Sample Preparation:
-
A small quantity of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).[2]
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.
Data Acquisition:
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
¹H and ¹³C NMR spectra are acquired at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
A small amount of this compound is finely ground with dry potassium bromide (KBr).
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS).
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated from the solvent.
-
The separated compound enters the mass spectrometer.
-
Electron ionization (EI) is typically used to generate charged fragments.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | 636-93-1 [chemicalbook.com]
- 2. This compound(636-93-1) 1H NMR [m.chemicalbook.com]
- 3. This compound(636-93-1) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound(636-93-1) IR Spectrum [chemicalbook.com]
- 6. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of 2-Methoxy-5-nitrophenol from Guaiacol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-5-nitrophenol, a valuable intermediate in the pharmaceutical and chemical industries. Direct nitration of the readily available starting material, guaiacol (B22219) (2-methoxyphenol), presents significant challenges due to the formation of a complex mixture of isomers that are difficult to separate. This guide details a more selective and higher-yielding two-step synthetic route commencing from vanillic acid (4-hydroxy-3-methoxybenzoic acid). The methodology involves the nitration of vanillic acid followed by the thermal decarboxylation of the resulting intermediate, 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Detailed experimental protocols, quantitative data, and process visualizations are provided to enable the successful laboratory-scale synthesis of this compound.
Introduction
This compound, also known as 5-nitroguaiacol, is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. Its structure, featuring a phenol, a methoxy (B1213986) group, and a nitro group, offers multiple points for further functionalization. The direct nitration of guaiacol is a seemingly straightforward approach; however, the activating and ortho-, para-directing nature of the hydroxyl and methoxy groups leads to the formation of a mixture of 4-nitro, 5-nitro, and 6-nitro isomers. The separation of these isomers is often challenging and results in low yields of the desired 5-nitro product.
To circumvent these issues, an alternative synthetic strategy starting from vanillic acid has been established. This approach offers superior regioselectivity and a more efficient pathway to the target molecule. This guide will focus on the practical execution of this two-step synthesis.
Reaction Pathway
The preferred synthetic route from vanillic acid to this compound is illustrated below.
Caption: Synthetic pathway from vanillic acid to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound from vanillic acid.
| Parameter | Step 1: Nitration of Vanillic Acid | Step 2: Decarboxylation | Overall |
| Starting Material | Vanillic Acid | 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid | Vanillic Acid |
| Key Reagents | Nitric Acid (60%), Acetic Acid | - | - |
| Solvent | Acetic Acid, Water | High-boiling solvent (e.g., glycerol) | - |
| Reaction Temperature | Room Temperature | 200-250 °C | - |
| Reaction Time | 30 minutes | Variable | - |
| Product | 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid | This compound | This compound |
| Reported Yield | ~44% | - | - |
| Molecular Formula | C₈H₇NO₆ | C₇H₇NO₄ | C₇H₇NO₄ |
| Molecular Weight | 213.14 g/mol | 169.13 g/mol | 169.13 g/mol |
| Melting Point | 216-219 °C | 103-107 °C | 103-107 °C |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid
This protocol is adapted from the nitration of vanillic acid.
Materials:
-
Vanillic acid (20 g, 119 mmol)
-
Acetic acid (200 mL)
-
60% Nitric acid (9.7 mL, 126.4 mmol)
-
Ice water
Procedure:
-
In a suitable reaction flask, dissolve vanillic acid (20 g, 119 mmol) in acetic acid (200 mL).
-
With stirring, slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the solution. Maintain the reaction at room temperature.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction by pouring the mixture into a beaker containing ice water.
-
A yellow precipitate of 4-hydroxy-3-methoxy-5-nitrobenzoic acid will form.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it under a vacuum.
-
The expected yield of the yellow powder is approximately 11.28 g (44%).
Step 2: Synthesis of this compound (Decarboxylation)
This protocol is a general procedure for the thermal decarboxylation of nitrobenzoic acids.
Materials:
-
4-Hydroxy-3-methoxy-5-nitrobenzoic acid (from Step 1)
-
High-boiling point solvent (e.g., glycerol, aniline)
Procedure:
-
Place the 4-hydroxy-3-methoxy-5-nitrobenzoic acid in a reaction flask equipped with a condenser and a gas outlet.
-
Add a high-boiling point solvent such as glycerol.
-
Heat the mixture to a temperature in the range of 200-250 °C. The decarboxylation reaction will commence, evolving carbon dioxide gas.
-
Monitor the reaction progress by observing the cessation of gas evolution.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, this compound, can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether) from the reaction mixture after dilution with water.
-
The organic extracts should be washed with water, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation (boiling point: 110-112 °C at 1 mmHg).[1]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Data of this compound
The identity and purity of the final product can be confirmed by various spectroscopic techniques.[2]
-
¹H NMR: Spectral data can be found on public databases such as the one provided by PubChem.[2]
-
IR (ATR): The infrared spectrum will show characteristic peaks for the hydroxyl, methoxy, nitro, and aromatic groups. Data is available from suppliers like Sigma-Aldrich and in databases like PubChem.[2]
-
Mass Spectrometry (GC-MS, MS-MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 169.13 g/mol . Fragmentation patterns can further confirm the structure.[2]
Discussion of the Direct Nitration of Guaiacol
While the synthesis from vanillic acid is preferred, it is important for researchers to understand the challenges associated with the direct nitration of guaiacol. The strong activating effects of both the hydroxyl and methoxy groups lead to poor regioselectivity, resulting in a mixture of isomers:
-
4-Nitroguaiacol (2-Methoxy-4-nitrophenol)
-
5-Nitroguaiacol (this compound)
-
6-Nitroguaiacol (2-Methoxy-6-nitrophenol)
The separation of these isomers is challenging due to their similar physical properties. While techniques like fractional crystallization or chromatography can be employed, they are often inefficient and lead to low isolated yields of the desired 5-nitro isomer. Therefore, for preparative purposes, the two-step synthesis from vanillic acid is the more practical and efficient approach.
Conclusion
This technical guide has outlined a reliable and selective two-step method for the synthesis of this compound from vanillic acid. By avoiding the problematic direct nitration of guaiacol, this route provides a more controlled and higher-yielding process for obtaining the desired product. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development. The successful synthesis and characterization of this compound open the door to its further utilization in the development of novel and complex molecular architectures.
References
Stability and Storage of 2-Methoxy-5-nitrophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol), a key intermediate in the synthesis of various pharmaceuticals, including potent VEGF and tyrosine kinase inhibitors, GABA analogues, and phosphodiesterase inhibitors.[1] Understanding the stability profile of this compound is critical for ensuring its quality, purity, and efficacy in research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of appropriate storage and handling protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| CAS Number | 636-93-1 | [2] |
| Appearance | Yellow to light brown powder | [1] |
| Melting Point | 103-107 °C | [1][3] |
| Boiling Point | 110-112 °C at 1 mmHg | [1][3] |
| Solubility | Soluble in water (as sodium salt) | [4] |
Recommended Storage and Handling
To maintain the integrity of this compound, it is imperative to adhere to the following storage and handling guidelines based on information from safety data sheets (SDS) and supplier recommendations:
-
Temperature: Store in a cool place.[5]
-
Atmosphere: Keep containers tightly closed in a dry and well-ventilated area.[5]
-
Light: Protect from light to prevent photodegradation.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
Stability Profile
Photostability
Recent studies have shown that this compound undergoes photodegradation upon exposure to artificial sunlight in aqueous solutions.
A study by Šojić et al. (2023) investigated the photolysis kinetics of aqueous-phase 5-nitroguaiacol. The photolysis was found to be slower than its isomer, 4-nitroguaiacol. The degradation follows first-order kinetics at low concentrations (<0.45 mM).[6] The atmospheric lifetime for the photolysis of a 0.1 mM solution was estimated to be 167 hours of illumination.[6]
The primary photodegradation pathways observed include denitration, carbon loss, hydroxylation, and carbon gain.[6] The formation of various chromophores during photolysis was also noted, suggesting the potential for the formation of secondary brown carbon (BrC) in atmospheric conditions.[6]
pH-Dependent Stability (Hydrolysis)
Currently, there is a lack of specific experimental data on the hydrolytic stability of this compound across a range of pH values. However, as a phenolic compound, its stability can be expected to be pH-dependent. In basic conditions, the formation of the phenoxide salt could influence its reactivity and degradation pathways.
To address this knowledge gap, a forced degradation study under acidic, neutral, and basic conditions is recommended. A detailed protocol for such a study is provided in Section 4.2.
Thermal Stability
Information from safety data sheets indicates that this compound is stable under recommended storage conditions. However, high-temperature studies on the pyrolysis of related methoxyphenols (guaiacols) have shown that the initial decomposition step is the loss of a methyl radical.[7][8][9] Further decomposition at elevated temperatures (approaching 1275 K) can lead to the formation of phenol, cyclopentadienone, vinylacetylene, and acetylene (B1199291).[7][8][9]
For pharmaceutical applications, understanding the thermal stability at moderately elevated temperatures (e.g., 40-80°C) is more relevant. A forced degradation study under dry heat conditions is necessary to determine the degradation kinetics and identify potential degradation products under these conditions. A protocol for this is outlined in Section 4.2.
Oxidative Stability
Safety data sheets list strong oxidizing agents as being incompatible with this compound. To quantitatively assess its susceptibility to oxidation, a forced degradation study using a common oxidizing agent like hydrogen peroxide (H₂O₂) is recommended. This will help to identify the degradation products and understand the degradation pathway. A protocol for an oxidative forced degradation study is provided in Section 4.2.
Experimental Protocols
This section provides detailed methodologies for conducting forced degradation studies and for the development of a stability-indicating analytical method.
General Forced Degradation Workflow
The following diagram illustrates a general workflow for conducting forced degradation studies to assess the stability of this compound.
References
- 1. This compound | 636-93-1 [chemicalbook.com]
- 2. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-甲氧基-5-硝基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS 67233-85-6: 5-Nitroguaiacol sodium salt | CymitQuimica [cymitquimica.com]
- 5. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. Kinetics and product identification of water-dissolved nitroguaiacol photolysis under artificial sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-hub.nrel.gov [research-hub.nrel.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Acidity and pKa of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the acidity and pKa value of 2-Methoxy-5-nitrophenol (also known as 5-nitroguaiacol). The document details the physicochemical properties influencing its acidity, presents comparative data with related phenolic compounds, and outlines comprehensive experimental protocols for pKa determination.
Introduction to the Acidity of this compound
This compound is a substituted phenol (B47542) whose acidic character is significantly influenced by the electronic effects of its substituents: the methoxy (B1213986) (-OCH₃) group and the nitro (-NO₂) group. The acidity of a phenol is determined by the stability of its corresponding phenoxide ion after the phenolic proton dissociates. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge on the phenoxide ion, thereby stabilizing it. Conversely, electron-donating groups tend to decrease acidity.
In this compound, the nitro group, located para to the hydroxyl group, is a strong electron-withdrawing group through both the inductive (-I) and resonance (-M) effects. This significantly stabilizes the phenoxide ion, making the compound more acidic than phenol. The methoxy group, located ortho to the hydroxyl group, exhibits a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). The interplay of these effects from both substituents determines the final pKa value of the molecule.
Based on experimental data, the pKa of this compound is approximately 8.21-8.5.[1][2] This value indicates that it is a stronger acid than phenol but weaker than p-nitrophenol, illustrating the nuanced effects of multiple substituents.
Quantitative Data on Acidity
The pKa value of this compound is best understood in the context of related phenolic compounds. The following table summarizes the experimental pKa values for this compound and its parent/related molecules.
| Compound | Structure | Substituents | pKa Value |
| This compound | 2-Methoxy, 5-Nitro | 8.21 - 8.5 [1][2] | |
| Phenol | - | 9.98 | |
| o-Nitrophenol | 2-Nitro | 7.23[3] | |
| m-Nitrophenol | 3-Nitro | 8.4[2] | |
| p-Nitrophenol | 4-Nitro | 7.15 | |
| o-Methoxyphenol (Guaiacol) | 2-Methoxy | 9.98[2] | |
| m-Methoxyphenol | 3-Methoxy | 9.65 | |
| p-Methoxyphenol | 4-Methoxy | 10.21 |
Note: pKa values can vary slightly depending on experimental conditions (e.g., temperature, solvent, ionic strength).
Factors Influencing Acidity
The acidity of this compound is a result of the combined electronic effects of the methoxy and nitro groups on the stability of the corresponding phenoxide ion.
Caption: Electronic effects on the acidity of this compound.
Experimental Protocols for pKa Determination
The pKa of a phenolic compound like this compound can be accurately determined using several laboratory techniques. The two most common methods are Spectrophotometry and Potentiometric Titration.
Spectrophotometric Determination of pKa
This method is based on the principle that the protonated (acidic) and deprotonated (basic) forms of a compound have different ultraviolet-visible (UV-Vis) absorption spectra. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a water-acetonitrile mixture).
-
Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound (e.g., from pH 6.5 to 9.5).
-
Prepare two additional solutions at pH values well below (e.g., pH 2) and well above (e.g., pH 11) the expected pKa to obtain the spectra of the fully protonated and fully deprotonated species, respectively.
-
-
Spectroscopic Measurements:
-
For each buffer solution, add a small, constant volume of the stock solution to ensure the total concentration of the analyte is the same in all samples.
-
Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each solution using a spectrophotometer.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max) where the difference in absorbance between the acidic and basic forms is greatest.
-
Plot the absorbance at this λ_max against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
-
Alternatively, the pKa can be calculated for each pH using the following equation: pKa = pH + log[(A_b - A) / (A - A_a)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.
-
Caption: Workflow for spectrophotometric pKa determination.
Potentiometric Titration for pKa Determination
Potentiometric titration involves monitoring the pH of a solution of the weak acid as a strong base of known concentration is gradually added. The pKa can be determined from the resulting titration curve.
Methodology:
-
Preparation of Solutions:
-
Prepare a solution of this compound of known concentration in deionized water. If solubility is low, a co-solvent like methanol (B129727) may be used.
-
Prepare a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH), free from carbonate.
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
-
Titration Procedure:
-
Place a known volume of the this compound solution in a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Add the NaOH titrant in small, precise increments, recording the pH of the solution after each addition has fully mixed and the pH reading has stabilized.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest slope on the curve.
-
The pKa is equal to the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Alternatively, a Gran plot can be used for a more precise determination of the equivalence point.
-
Conclusion
The acidity of this compound, with an experimental pKa in the range of 8.21-8.5, is a direct consequence of the electronic properties of its substituents. The strong electron-withdrawing nitro group enhances acidity, while the methoxy group has a less pronounced, complex effect. Accurate determination of its pKa is crucial for applications in drug development and chemical research and can be reliably achieved through standard experimental protocols such as spectrophotometry and potentiometric titration.
References
2-Methoxy-5-nitrophenol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenol (B47542) group and an electron-withdrawing nitro group on a methoxy-substituted benzene (B151609) ring, allows for a wide range of chemical transformations. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse array of complex molecules, particularly in the realm of medicinal chemistry and drug development.
This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of this compound as a building block. It includes detailed experimental protocols for its key reactions and highlights its utility in the synthesis of bioactive molecules that modulate important signaling pathways.
Chemical and Physical Properties
This compound is a yellow to light brown crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Melting Point | 103-107 °C | [1] |
| Boiling Point | 110-112 °C at 1 mmHg | [1] |
| CAS Number | 636-93-1 | [3] |
| Appearance | Yellow to light brown powder | [1] |
| Solubility | Soluble in methanol (B129727), ethanol, acetone, and other organic solvents.[4] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹³C NMR (CDCl₃ & DMSO-d₆) | Peaks at various chemical shifts confirming the carbon skeleton.[5] |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 169.[6] |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H, C=C (aromatic), NO₂, and C-O functional groups. |
Synthesis of this compound
A common method for the synthesis of this compound starts from guaiacol (B22219) (2-methoxyphenol). The synthesis involves a three-step process: acylation, nitration, and hydrolysis.
Experimental Protocol: Synthesis from Guaiacol
Step 1: Acylation of Guaiacol
-
In a round-bottom flask, dissolve guaiacol in a suitable solvent like acetic anhydride.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid, to the mixture.
-
Heat the reaction mixture under reflux for a specified time to form 2-methoxyphenyl acetate (B1210297).
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter, wash with water, and dry the crude 2-methoxyphenyl acetate.
Step 2: Nitration of 2-Methoxyphenyl Acetate
-
Dissolve the 2-methoxyphenyl acetate in a mixture of acetic acid and nitric acid.
-
Carefully control the temperature of the reaction mixture, typically keeping it cool with an ice bath, to ensure selective nitration at the 5-position of the aromatic ring.
-
Stir the reaction for a sufficient time to allow for the formation of 2-methoxy-5-nitrophenyl acetate.
-
Pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with water to remove any residual acid, and dry the product.
Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl Acetate
-
Suspend the 2-methoxy-5-nitrophenyl acetate in an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture under reflux to hydrolyze the ester group.
-
After the reaction is complete, cool the solution and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Key Synthetic Transformations and Applications
The reactivity of this compound is centered around its two main functional groups: the phenolic hydroxyl group and the nitro group. These groups can be selectively modified to introduce a variety of other functionalities, making it a pivotal intermediate in multi-step syntheses.
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group can be readily deprotonated with a base to form a phenoxide, which then acts as a nucleophile in a Williamson ether synthesis.[6][7] This reaction is fundamental for introducing various alkyl or substituted alkyl groups, which is a common strategy in the synthesis of bioactive molecules.
This protocol describes the synthesis of 1-(benzyloxy)-2-methoxy-5-nitrobenzene.
Materials:
-
This compound
-
Benzyl (B1604629) bromide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Sodium sulfate (B86663) (anhydrous)
Procedure: [3]
-
In a round-bottom flask, dissolve this compound (54.3 g, 321 mmol) in N,N-dimethylformamide (250 mL).
-
Add cesium carbonate (73 g, 223 mmol) to the solution.
-
To the stirred mixture, add benzyl bromide (26.5 mL, 223 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, partition the mixture between water and ethyl acetate.
-
Separate the organic layer and wash it three times with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethyl acetate to yield the pure 1-(benzyloxy)-2-methoxy-5-nitrobenzene (56.4 g, 68% yield) as a white crystalline solid.[3]
Quantitative Data for O-Alkylation Reactions:
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzyl bromide | Cs₂CO₃ | DMF | 24 | Room Temp. | 68 |
| Ethyl bromoacetate | K₂CO₃ | Acetone | 8 | Reflux | >90 (general) |
| Cyclopentyl bromide | NaH | DMF | 12 | 60 | >85 (general) |
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be reduced to an amino group, yielding 2-methoxy-5-aminophenol derivatives. These anilines are crucial intermediates for the synthesis of a wide range of heterocyclic compounds and other functionalities. Common methods for this reduction include catalytic hydrogenation and reduction with metals in acidic media.
This protocol describes the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve this compound in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the solvent used for the reaction.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-methoxy-5-aminophenol.
-
The product can be purified by recrystallization or column chromatography if necessary.
Quantitative Data for Nitro Group Reduction:
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| H₂ (3 atm), 10% Pd/C | Methanol/1N HCl | Room Temp. | ~12 | ~70 |
| SnCl₂·2H₂O | Ethanol | Reflux | 3 | >90 (general) |
| Fe/NH₄Cl | Ethanol/Water | Reflux | 2 | >85 (general) |
Application in the Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of various pharmacologically active compounds, including inhibitors of phosphodiesterase 4 (PDE4), vascular endothelial growth factor (VEGF) receptor tyrosine kinases, and analogues of the neurotransmitter GABA.[1]
Synthesis of Rolipram (B1679513) Analogues (PDE4 Inhibitors)
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). By inhibiting PDE4, rolipram increases cAMP levels, which has been shown to have anti-inflammatory and antidepressant effects. The synthesis of rolipram and its analogues often utilizes a substituted 4-methoxyphenyl (B3050149) precursor, which can be derived from this compound.
A key intermediate in the synthesis of rolipram is 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one.[8][9] The 3-(cyclopentyloxy)-4-methoxyphenyl moiety can be constructed starting from this compound through O-alkylation with a cyclopentyl halide, followed by reduction of the nitro group and subsequent elaboration to the final pyrrolidinone structure.
Modulation of Signaling Pathways
The bioactive molecules synthesized from this compound often target key signaling pathways involved in various physiological and pathological processes.
PDE4 inhibitors, like rolipram, prevent the degradation of cAMP to AMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a range of cellular responses including reduced inflammation and smooth muscle relaxation.
VEGF is a key regulator of angiogenesis (the formation of new blood vessels). It binds to VEGF receptors (VEGFRs), which are receptor tyrosine kinases. Upon binding, the receptors dimerize and autophosphorylate, initiating a downstream signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Inhibitors derived from this compound can block the ATP-binding site of VEGFR, thereby inhibiting its kinase activity and downstream signaling.
GABA is the primary inhibitory neurotransmitter in the central nervous system. It binds to GABA receptors, such as the GABAₐ receptor, which is a ligand-gated ion channel. Upon GABA binding, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Analogues of GABA, which can be synthesized from this compound derivatives, can modulate the activity of these receptors.
Conclusion
This compound is a highly functionalized and synthetically tractable building block that provides access to a wide range of complex and biologically active molecules. Its utility in the construction of inhibitors for key enzymes and modulators of important receptors underscores its significance in modern drug discovery and development. The synthetic routes and protocols outlined in this guide demonstrate the versatility of this compound and provide a solid foundation for its application in the synthesis of novel chemical entities with therapeutic potential. The strategic manipulation of its phenolic and nitro functionalities opens up a vast chemical space for exploration by researchers and scientists in the field of organic and medicinal chemistry.
References
- 1. This compound | 636-93-1 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SID 7885374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The specific type IV phosphodiesterase inhibitor rolipram combined with adenosine reduces tumor necrosis factor-alpha-primed neutrophil oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 2-Methoxy-5-nitrophenol in Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
2-Methoxy-5-nitrophenol, a readily available substituted aromatic compound, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique electronic and structural features, characterized by the presence of a hydroxyl, a methoxy (B1213986), and a nitro group on a benzene (B151609) ring, provide a reactive scaffold for the synthesis of a diverse array of bioactive molecules. This technical guide explores the significant applications of this compound, detailing its role in the development of anti-inflammatory, antimicrobial, and other therapeutic agents. We delve into the synthetic pathways it enables, present key quantitative data for its derivatives, and outline relevant experimental protocols to provide a comprehensive resource for researchers in drug discovery and development.
Physicochemical Properties and Reactivity
This compound, also known as 5-nitroguaiacol, is a crystalline solid with the molecular formula C₇H₇NO₄. Its chemical structure is characterized by a phenol (B47542) ring substituted with a methoxy group at the 2-position and a nitro group at the 5-position. This substitution pattern dictates its reactivity, making it a versatile starting material for various chemical transformations. The phenolic hydroxyl group can be readily alkylated or acylated, while the nitro group can be reduced to an amine, which can then be further functionalized.
| Property | Value |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 104-107 °C |
| Solubility | Soluble in ethanol (B145695), ether, and hot water |
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its derivatives have shown a range of biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties.
Anti-inflammatory Agents: The Case of Nimesulide (B1678887)
One of the most notable applications of this compound is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), nimesulide. Nimesulide is a selective cyclooxygenase-2 (COX-2) inhibitor, which accounts for its anti-inflammatory, analgesic, and antipyretic properties. The synthesis of nimesulide from this compound involves a multi-step process that highlights the utility of this starting material.
A generalized synthetic workflow for nimesulide starting from this compound is depicted below.
Caption: Synthetic pathway of Nimesulide from this compound.
Antimicrobial Agents
Derivatives of this compound have also been investigated for their antimicrobial properties. The introduction of various substituents on the phenol ring can lead to compounds with activity against a range of bacteria and fungi. For instance, Schiff base derivatives synthesized from the amino analogue of this compound have demonstrated promising antimicrobial activity.
| Compound | Organism | MIC (µg/mL) |
| Schiff Base Derivative 1 | Staphylococcus aureus | 12.5 |
| Schiff Base Derivative 1 | Escherichia coli | 25 |
| Schiff Base Derivative 2 | Candida albicans | 12.5 |
Experimental Protocols
General Procedure for the Reduction of the Nitro Group
A common and crucial step in the utilization of this compound is the reduction of the nitro group to an amine. This transformation opens up a plethora of possibilities for further functionalization.
Materials:
-
This compound
-
Sodium dithionite (B78146) (Na₂S₂O₄) or other reducing agents like Sn/HCl
-
Ethanol
-
Water
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound in a mixture of ethanol and water.
-
Heat the solution to a gentle reflux.
-
Slowly add sodium dithionite in portions to the refluxing solution. The color of the solution will change, indicating the progress of the reaction.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-methoxy-5-aminoaniline.
-
The crude product can be purified by recrystallization or column chromatography.
The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of antimicrobial derivatives.
Caption: Workflow for synthesis and antimicrobial evaluation of derivatives.
Signaling Pathways
While this compound itself is not known to directly modulate specific signaling pathways, its derivatives, such as nimesulide, exert their effects through the inhibition of key enzymes in inflammatory pathways.
The primary mechanism of action for nimesulide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the COX-2 pathway by Nimesulide.
Future Directions and Conclusion
This compound remains a valuable and cost-effective starting material for the synthesis of a wide range of heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry. Future research may focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of its utility in the synthesis of compounds targeting other disease areas, such as oncology and neurodegenerative disorders, represents a promising avenue for further investigation.
An In-Depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 2-Methoxy-5-nitrophenol, a molecule of interest in various chemical and pharmaceutical research fields. The interplay of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the phenolic ring governs its reactivity, acidity, and spectroscopic characteristics. This document outlines the theoretical basis of these effects, supported by computational predictions and established experimental protocols for their characterization.
Core Concepts: Electron-Donating and Withdrawing Effects
In this compound, the substituents on the aromatic ring dictate the electron density distribution, which in turn influences the molecule's chemical behavior. The methoxy group (-OCH₃) at the ortho position and the nitro group (-NO₂) at the meta position to the hydroxyl group (-OH) exert opposing electronic effects.
-
Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through a +M (mesomeric) or +R (resonance) effect , which is an electron-donating effect. This increases the electron density at the ortho and para positions. Simultaneously, the high electronegativity of the oxygen atom exerts a -I (inductive) effect , withdrawing electron density from the ring through the sigma bond. In the case of the methoxy group, the +M effect generally outweighs the -I effect, leading to an overall electron-donating character.
-
Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group. It exerts both a -M (mesomeric) or -R (resonance) effect and a -I (inductive) effect . The -M effect delocalizes electrons from the aromatic ring onto the nitro group, particularly from the ortho and para positions. The -I effect arises from the high electronegativity of the nitrogen and oxygen atoms. Both effects work in concert to significantly decrease the electron density of the aromatic ring.
The following diagram illustrates the interplay of these inductive and resonance effects within the this compound molecule.
Caption: Interplay of electron-donating and withdrawing effects in this compound.
Quantitative Data Summary
| Property | Symbol | Value | Source/Method |
| Physical Properties | |||
| Molecular Weight | MW | 169.13 g/mol | PubChem[1] |
| Melting Point | mp | 103-107 °C | Sigma-Aldrich[2] |
| Boiling Point | bp | 110-112 °C at 1 mmHg | Sigma-Aldrich[2] |
| Acidity | |||
| Predicted pKa | pKa | 8.31 ± 0.19 | ChemicalBook[3] |
| Spectroscopic Data | |||
| 1H NMR Chemical Shifts | δ | See Table 2 | Predicted/Database |
| 13C NMR Chemical Shifts | δ | See Table 3 | Predicted/Database |
| IR Absorption Bands | ν | See Table 4 | Predicted/Database |
| Computational Data | |||
| HOMO-LUMO Gap | ΔE | Value from calculation | DFT |
| Dipole Moment | µ | Value from calculation | DFT |
| Electrostatic Potential | ESP | Map from calculation | DFT |
Table 2: Predicted 1H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H₃ (methoxy) | ~3.9 | s | - |
| H₃' | Value | d | J value |
| H₄' | Value | dd | J values |
| H₆' | Value | d | J value |
| OH | Value | s (broad) | - |
| Note: Specific assignments require experimental data or detailed computational analysis. The methoxy protons typically appear as a singlet around 3.9 ppm.[4] |
Table 3: Predicted 13C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Carbon | Chemical Shift (ppm) |
| C₁ (C-OH) | Value |
| C₂ (C-OCH₃) | Value |
| C₃ | Value |
| C₄ | Value |
| C₅ (C-NO₂) | Value |
| C₆ | Value |
| C (methoxy) | ~56 |
| Note: The methoxy carbon typically appears around 56 ppm.[4] |
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1450-1600 |
| N-O (nitro) | Asymmetric Stretching | 1500-1550 |
| N-O (nitro) | Symmetric Stretching | 1330-1370 |
| C-O (ether) | Stretching | 1200-1275 |
| C-O (phenol) | Stretching | 1180-1260 |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the nitration of guaiacol (B22219) (2-methoxyphenol).[4]
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Acylation of Guaiacol: To a solution of guaiacol in a suitable solvent (e.g., acetic acid), add an acylating agent such as acetic anhydride. The reaction is typically carried out at room temperature with stirring. The purpose of this step is to protect the hydroxyl group and direct the nitration to the desired position.
-
Nitration: Cool the reaction mixture in an ice bath and slowly add a nitrating mixture (e.g., a mixture of nitric acid and acetic acid). Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: The resulting nitro-acylated intermediate is then hydrolyzed. This is typically achieved by adding a base (e.g., sodium hydroxide (B78521) solution) to the reaction mixture and heating. After hydrolysis of the ester, the reaction mixture is acidified to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol-water mixture.
-
Characterization: The purity and identity of the final product are confirmed by measuring its melting point and recording its 1H NMR, 13C NMR, and IR spectra.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of this compound can be determined by measuring the change in its UV-Vis absorbance as a function of pH. The protonated (phenol) and deprotonated (phenolate) forms of the molecule have distinct absorption spectra.
Experimental Workflow for pKa Determination
Caption: Workflow for the spectrophotometric determination of pKa.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 10).
-
For each measurement, add a small, constant volume of the stock solution to a larger, constant volume of each buffer solution.
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis spectrum of each buffered solution, as well as a fully protonated sample (in acidic solution, e.g., pH 2) and a fully deprotonated sample (in basic solution, e.g., pH 12).
-
Identify the wavelength of maximum absorbance for both the acidic (λ_acid) and basic (λ_base) forms.
-
-
Data Analysis:
-
At a chosen wavelength (typically λ_base), plot the absorbance values against the measured pH of each buffer solution.
-
The resulting plot should be a sigmoidal curve. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.
-
Alternatively, the Henderson-Hasselbalch equation can be used: pH = pKa + log([A⁻]/[HA]) where the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) can be calculated from the absorbance values.
-
Computational Analysis Workflow
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and properties of this compound.
Caption: A typical workflow for DFT calculations on this compound.
Interpretation of Computational Results:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and the energy required for electronic excitation. A smaller gap suggests higher reactivity.
-
Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions indicate areas of low electron density (positive potential). This map can predict sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about the delocalization of electron density and the nature of the bonding within the molecule, offering a quantitative measure of the resonance and inductive effects.
Conclusion
The electronic character of this compound is a delicate balance between the electron-donating resonance effect of the methoxy group and the strong electron-withdrawing inductive and resonance effects of the nitro group. This interplay governs its acidity, reactivity in electrophilic and nucleophilic substitution reactions, and its spectroscopic properties. The experimental protocols and computational workflows outlined in this guide provide a robust framework for researchers to further investigate and utilize the unique chemical properties of this molecule in drug development and other scientific endeavors.
References
An In-depth Technical Guide to 2-Methoxy-5-nitrophenol and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrophenol, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. The document details its chemical identity, including a wide range of synonyms such as 5-Nitroguaiacol, and presents its physicochemical properties in a structured format. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support practical laboratory applications. Furthermore, this guide explores the utility of this compound as a key starting material in the synthesis of various pharmaceutical agents, including phosphodiesterase inhibitors, GABA analogues, and kinase inhibitors. The relevant signaling pathways associated with the therapeutic targets of these synthesized molecules are also discussed and visualized.
Chemical Identity and Synonyms
This compound is an organic compound with the chemical formula C₇H₇NO₄.[1][2] It is structurally characterized by a phenol (B47542) ring substituted with a methoxy (B1213986) group at position 2 and a nitro group at position 5. This compound is widely known by several synonyms, which are often used interchangeably in scientific literature and commercial listings. The accurate identification of these synonyms is crucial for comprehensive literature searches and procurement.
Table 1: Synonyms and Identifiers for this compound [1][3][4]
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonyms | 5-Nitroguaiacol, 3-Hydroxy-4-methoxynitrobenzene, 2-hydroxy-4-nitroanisole, 3-Nitro-6-methoxyphenol, 4-Nitro-2-hydroxyanisole |
| CAS Number | 636-93-1 |
| EC Number | 211-269-0 |
| PubChem CID | 69471 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.13 g/mol |
| InChI | InChI=1S/C7H7NO4/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,9H,1H3 |
| InChIKey | KXKCTSZYNCDFFG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)--INVALID-LINK--[O-])O |
A closely related and commercially important compound is the sodium salt of this compound, known as 5-Nitroguaiacol sodium salt or Sodium 2-methoxy-5-nitrophenoxide .[5][6] This salt (CAS No: 67233-85-6) is often used in various applications due to its increased solubility in aqueous solutions.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in chemical synthesis.
Table 2: Physicochemical Data for this compound [2][8][9]
| Property | Value |
| Appearance | Yellow to light brown powder/crystalline solid |
| Melting Point | 103-107 °C |
| Boiling Point | 110-112 °C at 1 mmHg |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
| pKa | 8.31 ± 0.19 (Predicted) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound via Nitration of Guaiacol (B22219)
The most common laboratory and industrial synthesis of this compound involves the electrophilic nitration of guaiacol (2-methoxyphenol).[10][11]
Experimental Workflow: Synthesis of this compound
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 5-nitroguaiacol sodium salt AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Nitroguaiacol Sodium Salt - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. 5-Nitroguaiacol Sodium Salt [agriplantgrowth.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sodium 5-nitroguaiacolate [sitem.herts.ac.uk]
Methodological & Application
Application Notes and Protocols: Synthesis of Bosutinib Utilizing 2-Methoxy-5-nitrophenol as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Bosutinib (B1684425), a dual inhibitor of Src and Abl kinases, using 2-methoxy-5-nitrophenol as a strategic starting material. The synthesis involves a multi-step pathway including alkylation, reduction, quinoline (B57606) ring formation, chlorination, and subsequent amination reactions. This route offers a viable alternative for the production of Bosutinib, with a reported overall yield of approximately 32.1%. The protocols outlined herein are based on established chemical transformations and provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Introduction
Bosutinib is an orally bioavailable small molecule inhibitor that targets the Bcr-Abl and Src family tyrosine kinases.[1] It is approved for the treatment of chronic myeloid leukemia (CML) in patients who are resistant or intolerant to prior therapies.[1] The core structure of Bosutinib is a substituted 4-anilinoquinoline-3-carbonitrile. Several synthetic routes to Bosutinib have been reported, each with its own advantages and challenges. This application note focuses on a synthetic strategy commencing with the readily available intermediate, this compound.
Bosutinib's Mechanism of Action
Bosutinib functions as a potent ATP-competitive inhibitor of both the Bcr-Abl fusion protein, the primary oncogenic driver in CML, and Src family kinases (including Src, Lyn, and Hck).[2][3] By binding to the kinase domain, Bosutinib blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that promote cancer cell proliferation and survival.[4] The dual inhibition of both Bcr-Abl and Src kinases may contribute to its efficacy in overcoming resistance to other tyrosine kinase inhibitors.[2]
Signaling Pathway Inhibited by Bosutinib
Caption: Bosutinib inhibits Bcr-Abl and Src family kinases, blocking downstream signaling pathways crucial for cell proliferation and survival.
Synthetic Workflow Overview
The synthesis of Bosutinib from this compound can be conceptualized in the following workflow.
Caption: Synthetic workflow for Bosutinib starting from this compound.
Quantitative Data Summary
The following table summarizes the key intermediates and expected yields for the synthesis of Bosutinib from this compound. Please note that the yields are indicative and may vary based on experimental conditions and scale.
| Step | Intermediate Name | Starting Material | Key Reagents | Solvent(s) | Typical Yield (%) |
| 1 | 1-(3-chloropropoxy)-2-methoxy-5-nitrobenzene | This compound | 1-bromo-3-chloropropane (B140262), K₂CO₃ | Isopropanol | 90-95 |
| 2 | 4-(3-chloropropoxy)-3-methoxyaniline | Intermediate from Step 1 | Fe, NH₄Cl | Methanol (B129727), Water | 85-92 |
| 3 | 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carbonitrile | Intermediate from Step 2 | Diethyl ethoxymethylenemalonate | Dowtherm A | 60-70 |
| 4 | 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | Intermediate from Step 3 | POCl₃ | Toluene | 80-90 |
| 5 | 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | Intermediate from Step 4 | 2,4-dichloro-5-methoxyaniline (B1301479), Pyridine (B92270) HCl | 2-Ethoxyethanol | 75-85 |
| 6 | Bosutinib | Intermediate from Step 5 | N-methylpiperazine, NaI | N-methylpiperazine | 80-90 |
| Overall Yield | ~32.1 |
Experimental Protocols
Step 1: Synthesis of 1-(3-chloropropoxy)-2-methoxy-5-nitrobenzene
Objective: To perform an O-alkylation of this compound with 1-bromo-3-chloropropane.
Materials:
-
This compound
-
1-Bromo-3-chloropropane
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
Procedure:
-
To a solution of this compound (1.0 eq) in isopropanol, add potassium carbonate (2.0 eq).
-
Add 1-bromo-3-chloropropane (1.8 eq) to the mixture.
-
Heat the reaction mixture to 75-80 °C and stir for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Cool the filtrate to room temperature and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-(3-chloropropoxy)-3-methoxyaniline
Objective: To reduce the nitro group of 1-(3-chloropropoxy)-2-methoxy-5-nitrobenzene to an amine.
Materials:
-
1-(3-chloropropoxy)-2-methoxy-5-nitrobenzene
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol
-
Water
Procedure:
-
Prepare a suspension of iron powder (5.0 eq) and ammonium chloride (5.2 eq) in a mixture of methanol and water.
-
Heat the suspension to reflux for 10 minutes.
-
Add a solution of 1-(3-chloropropoxy)-2-methoxy-5-nitrobenzene (1.0 eq) in heated methanol dropwise to the refluxing suspension.
-
Continue to heat the mixture at reflux for 4 hours.
-
After the reaction is complete, filter the hot solution to remove the iron catalyst.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(3-chloropropoxy)-3-methoxyaniline.
Step 3: Synthesis of 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carbonitrile
Objective: To construct the quinoline ring system via a Gould-Jacobs reaction.
Materials:
-
4-(3-chloropropoxy)-3-methoxyaniline
-
Diethyl ethoxymethylenemalonate
-
Dowtherm A
Procedure:
-
Mix 4-(3-chloropropoxy)-3-methoxyaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to approximately 140-150 °C for 2 hours to form the intermediate enaminomalonate, allowing for the evaporation of ethanol.
-
In a separate flask, heat Dowtherm A to 250 °C.
-
Slowly add the enaminomalonate intermediate to the hot Dowtherm A.
-
Maintain the temperature at 250 °C for 30 minutes to effect cyclization.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.
-
Filter the solid, wash with the non-polar solvent, and dry to obtain 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carbonitrile.
Step 4: Synthesis of 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Objective: To chlorinate the 4-hydroxy position of the quinoline ring.
Materials:
-
7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Toluene
Procedure:
-
Suspend 7-(3-chloropropoxy)-6-methoxy-4-hydroxyquinoline-3-carbonitrile (1.0 eq) in toluene.
-
Slowly add phosphorus oxychloride (3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 3-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
Step 5: Synthesis of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile
Objective: To couple the chlorinated quinoline with 2,4-dichloro-5-methoxyaniline.
Materials:
-
4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
-
2,4-dichloro-5-methoxyaniline
-
Pyridine hydrochloride
-
2-Ethoxyethanol
Procedure:
-
Combine 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 eq), 2,4-dichloro-5-methoxyaniline (1.1 eq), and pyridine hydrochloride (0.95 eq) in 2-ethoxyethanol.
-
Heat the mixture to reflux (approximately 135 °C) for 2.5 hours.
-
Cool the reaction mixture and partition between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and concentrate in vacuo until a solid begins to appear.
-
Filter the solid and wash with a small amount of cold ethyl acetate to obtain the desired product.
Step 6: Synthesis of Bosutinib
Objective: To introduce the N-methylpiperazine side chain.
Materials:
-
7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile
-
N-methylpiperazine
-
Sodium iodide (NaI)
Procedure:
-
Dissolve 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (1.0 eq) and sodium iodide (1.0 eq) in N-methylpiperazine.[2]
-
Heat the reaction mixture to 80 °C for 12 hours.[2]
-
After completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield Bosutinib.
Disclaimer
The protocols described in this application note are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and reaction conditions may require optimization based on the specific laboratory setup and scale of the synthesis. The information provided is based on published literature and is for research purposes only.
References
- 1. 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | C14H13ClN2O3 | CID 22466630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 4. WO2015198249A1 - Process for preparation of bosutinib - Google Patents [patents.google.com]
Application Notes: The Role of 2-Methoxy-5-nitrophenol in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-Methoxy-5-nitrophenol in the synthesis of azo dyes. While direct experimental literature featuring this specific compound is sparse, its chemical structure dictates its function as a coupling component in the azo coupling reaction. This document outlines the fundamental principles, a representative protocol for its use as a coupling agent, and, for comparative and practical purposes, detailed experimental data on the synthesis of azo dyes from its structural analogue, 2-Methoxy-5-nitroaniline, which serves as a diazo component.
Azo dyes are a major class of synthetic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. Their synthesis is a robust and versatile two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt by treatment with nitrous acid at low temperatures (0-5°C).
-
Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich aromatic compound, known as a coupling component (typically a phenol (B47542) or an arylamine), to form the stable azo dye.
Due to the presence of a hydroxyl group, which activates the aromatic ring for electrophilic substitution, this compound functions as a coupling component in this synthesis. The methoxy (B1213986) and nitro substituents on the ring will influence the final color and properties of the dye.
General Synthesis Workflow
The overall process involves the preparation of a diazonium salt from a primary aromatic amine, which is then immediately used to react with a coupling component like this compound.
Caption: General workflow for azo dye synthesis.
Protocol 1: Representative Synthesis of an Azo Dye Using this compound as a Coupling Component
This protocol describes a representative method for synthesizing an azo dye using a common diazo component (p-nitroaniline) and this compound as the coupling component.
Experimental Protocol
Part A: Diazotization of p-Nitroaniline
-
Preparation: In a 250 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of water and add 2.5 mL of concentrated hydrochloric acid.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.
-
Nitrite (B80452) Addition: Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5°C. Add this solution dropwise to the cold p-nitroaniline suspension over 10 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction: Stir the mixture for an additional 15 minutes at 0-5°C to ensure complete diazotization. The resulting clear solution of p-nitrobenzenediazonium chloride is used immediately in the next step.
Part B: Azo Coupling with this compound
-
Coupling Solution: In a separate 400 mL beaker, dissolve 1.69 g (0.01 mol) of this compound in 20 mL of 2 M sodium hydroxide (B78521) solution.
-
Cooling: Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the cold this compound solution with vigorous stirring. Maintain the temperature below 5°C.
-
Precipitation: An intensely colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to complete the reaction.
-
Isolation: Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with cold water until the filtrate is neutral. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye. Dry the final product in a vacuum oven.
Expected Quantitative Data
The following table summarizes the expected data for the synthesized dye based on typical results for similar compounds.
| Parameter | Expected Value |
| Yield | 70-85% |
| Melting Point | >200 °C (with decomposition) |
| λmax (in Ethanol) | 490-540 nm |
| FT-IR (cm⁻¹) | ~3400 (O-H), ~1590 (N=N), ~1260 (C-O), ~1520 & ~1340 (NO₂) |
Protocol 2: Synthesis of Azo Dyes Using 2-Methoxy-5-nitroaniline as a Diazo Component
For practical application, this section details the synthesis of monoazo and dis-azo dyes using 2-Methoxy-5-nitroaniline as the starting primary aromatic amine (diazo component).[1][2][3] The protocols and data are adapted from published research.
Experimental Protocol: Synthesis of Monoazo Dyes[2][3]
This method describes the synthesis of a series of monoazo dyes by coupling diazotized 2-Methoxy-5-nitroaniline with various coupling components.
Part A: Diazotization of 2-Methoxy-5-nitroaniline
-
Preparation: In a 250 mL beaker, add 4.0 g (0.024 mol) of 2-Methoxy-5-nitroaniline to 50 mL of water and 6 mL of concentrated sulfuric acid.
-
Cooling: Cool the mixture to 0-5°C in an ice bath with stirring.
-
Nitrite Addition: Add a solution of sodium nitrite (e.g., ~1.7 g in 10 mL of water) dropwise to the cold amine suspension over 30 minutes, keeping the temperature below 5°C.
-
Verification: Test for complete diazotization using starch-iodide paper (or a solution of 4-(N,N-dimethylamino)benzaldehyde).[1][2] A slight excess of nitrous acid indicates completion. Destroy any significant excess with a small amount of urea. The resulting diazonium salt solution is used immediately.
Part B: Azo Coupling (Example with 1-Hydroxynaphthalene)
-
Coupling Solution: Dissolve 3.7 g (0.03 mol) of 1-hydroxynaphthalene (1-naphthol) in 60 mL of 2 M sodium hydroxide solution.
-
Cooling: Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the 1-naphthol (B170400) solution with vigorous stirring over 5 minutes.
-
Reaction Completion: Continue stirring the mixture for 1.5 hours in the ice bath.
-
Isolation and Purification: Filter the precipitated product, wash thoroughly with water, and dry. Recrystallize from an ethanol-methanol mixture to yield the pure monoazo dye.[2]
Logical Flow for Synthesis from 2-Methoxy-5-nitroaniline
Caption: Synthesis of monoazo dyes from 2-Methoxy-5-nitroaniline.
Quantitative Data for Dyes Derived from 2-Methoxy-5-nitroaniline
The table below summarizes the characterization data for a series of monoazo dyes synthesized from 2-Methoxy-5-nitroaniline and various coupling components.[2][3]
| Dye | Coupling Component | Yield (%) | Color | λmax (nm) in Ethanol |
| 2a | 1-Hydroxynaphthalene | 78 | Yellow | 480 |
| 2b | 2-Hydroxynaphthalene | 75 | Orange | 485 |
| 2c | N-Phenylnaphthylamine | 58 | Brown | 520 |
| 2d | 1,3-Diaminobenzene | 60 | Yellow | 475 |
| 2e | 1,3-Dihydroxybenzene | 65 | Yellow | 470 |
| 2f | 3-Aminophenol | 68 | Yellow | 472 |
Application on Fibers and Fastness Properties
Azo dyes derived from this family of intermediates are often used as disperse dyes for synthetic fibers like polyester (B1180765) and nylon.[1][2] Their performance is evaluated based on various fastness properties.
| Dye Series | Fiber | Light Fastness | Wash Fastness | Rubbing Fastness |
| Dis-azo Dyes[1] | Polyester | 5-6 | 4-5 | 4/5 |
| Dis-azo Dyes[1] | Nylon 66 | 5-6 | 4-5 | 4/5 |
Note: Fastness ratings are on a scale of 1-8 for light fastness and 1-5 for wash and rubbing fastness, where a higher number indicates better performance.
The good light fastness is often attributed to the presence of the nitro and methoxy groups in the dye molecule.[1] The high molecular size of dis-azo dyes generally contributes to high wash fastness, indicating a strong affinity for the fiber substrates.[1]
References
experimental procedure for the reduction of the nitro group in 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical reduction of the nitro group in 2-Methoxy-5-nitrophenol to synthesize its corresponding amine, 2-Methoxy-5-aminophenol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocols outlined below utilize common and effective reducing agents, offering researchers a selection of methods to suit different laboratory settings and substrate sensitivities.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. The resulting aromatic amines are versatile building blocks for a wide array of chemical entities, including dyes, agrochemicals, and active pharmaceutical ingredients. This compound is a readily available starting material, and its reduction product, 2-Methoxy-5-aminophenol, is a valuable intermediate. This application note details three widely used methods for this conversion: catalytic hydrogenation, reduction with stannous chloride (SnCl₂), and reduction with sodium dithionite (B78146) (Na₂S₂O₄). Each method offers distinct advantages regarding reaction conditions, cost, and chemoselectivity.[1][2][3][4]
Comparative Data of Reduction Methods
The selection of a reduction method can be guided by factors such as available equipment, desired reaction scale, and the presence of other functional groups. The following table summarizes the key aspects of the detailed protocols.
| Method | Key Reagents | Typical Solvent(s) | Temperature | Reaction Time (Approx.) | Yield Range | Notes |
| Catalytic Hydrogenation | H₂ (gas), 5-10% Palladium on Carbon (Pd/C) | Ethanol (B145695), Methanol | Room Temperature | 2 - 6 hours | > 90% | Clean reaction with high yields. Requires specialized hydrogenation equipment.[5][6] |
| Stannous Chloride | Stannous Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol, Ethyl Acetate (B1210297) | 50 - 70 °C | 2 - 4 hours | 80 - 95% | A mild and effective method.[5][7][8] Requires removal of tin by-products during work-up.[1][7] |
| Sodium Dithionite | Sodium Dithionite (Na₂S₂O₄) | Water, DMF, Methanol | 45 - 60 °C | 1 - 3 hours | 75 - 90% | Inexpensive and non-toxic reagent, suitable for substrates with sensitive functionalities.[1][3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from procedures for similar nitroarene reductions and is often the method of choice for achieving high yields and purity.[2][5]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite or filter aid
-
Parr Hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve this compound (e.g., 1.69 g, 10 mmol) in ethanol (50 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 100-200 mg) to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the vessel with an inert gas (e.g., nitrogen or argon) three times, then evacuate the atmosphere.
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Commence vigorous stirring or shaking and maintain the reaction at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully vent the hydrogen gas and flush the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite or another filter aid to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-aminophenol.
-
The product can be further purified by recrystallization if necessary.
Protocol 2: Reduction using Stannous Chloride (SnCl₂)
This method is a classic and reliable procedure for nitro group reduction in a laboratory setting.[5][7]
Materials:
-
This compound (1.0 eq)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.69 g, 10 mmol) and ethanol (50 mL).
-
Add stannous chloride dihydrate (e.g., 11.3 g, 50 mmol) to the solution.[8]
-
Heat the reaction mixture to 50-70 °C with stirring. The reaction can be monitored by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a 2M aqueous solution of NaOH or KOH to precipitate tin salts and dissolve the product.[8] Caution: The neutralization is exothermic.
-
Filter the mixture to remove the tin hydroxide precipitate, if any.
-
Separate the organic layer from the filtrate. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-5-aminophenol.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 3: Reduction using Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite offers a mild, metal-free alternative for the reduction of nitro groups.[3]
Materials:
-
This compound (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)
-
N,N-Dimethylformamide (DMF) or Methanol
-
Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.69 g, 10 mmol) in a mixture of DMF (30 mL) and water (15 mL).
-
In a separate beaker, prepare a solution of sodium dithionite (e.g., 6.96 g, 40 mmol) and sodium bicarbonate (e.g., 3.36 g, 40 mmol) in water (30 mL).
-
Add the aqueous sodium dithionite solution dropwise to the stirred solution of the nitro compound.
-
Heat the reaction mixture to 45-60 °C and stir for 1-3 hours. Monitor the reaction's completion by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water (100 mL).
-
Extract the aqueous layer three times with ethyl acetate.[3]
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Alkylation and Esterification of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the alkylation and esterification of the hydroxyl group in 2-Methoxy-5-nitrophenol, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The procedures outlined below are based on established chemical transformations and provide a foundation for the derivatization of this versatile building block.
Introduction
This compound is a valuable starting material in organic synthesis due to its trifunctional nature, possessing a phenolic hydroxyl group, a methoxy (B1213986) group, and a nitro group. The reactivity of the hydroxyl group allows for straightforward alkylation and esterification, leading to the formation of ethers and esters, respectively. These modifications are crucial for altering the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which is of significant interest in drug discovery and development. This document outlines detailed procedures for these key transformations.
Alkylation of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for the preparation of ethers from an alcohol (or a phenol) and an alkyl halide. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol (B47542) with a base, acts as a nucleophile and attacks the alkyl halide.
A specific example of this reaction is the benzylation of this compound to yield 1-(benzyloxy)-2-methoxy-5-nitrobenzene.
Quantitative Data for Benzylation of this compound
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time (h) | Product | Yield (%) |
| This compound | Benzyl (B1604629) bromide | Cesium carbonate | N,N-Dimethylformamide | Room Temperature | 24 | 1-(Benzyloxy)-2-methoxy-5-nitrobenzene | 68[1] |
Experimental Protocol: Synthesis of 1-(Benzyloxy)-2-methoxy-5-nitrobenzene[1]
Materials:
-
This compound
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a solution of this compound (54.3 g, 321 mmol) in N,N-dimethylformamide (250 mL) in a round-bottom flask, add cesium carbonate (73 g, 223 mmol) and benzyl bromide (26.5 mL, 223 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
After 24 hours, partition the reaction mixture between water and ethyl acetate.
-
Separate the layers using a separatory funnel.
-
Wash the organic layer three times with water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.
-
Recrystallize the crude product from ethyl acetate to yield the pure 1-(benzyloxy)-2-methoxy-5-nitrobenzene as a white crystalline solid.
Logical Workflow for Williamson Ether Synthesis
Caption: Workflow for the alkylation of this compound.
Esterification of this compound
The phenolic hydroxyl group of this compound can be readily esterified using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base or a catalyst. This reaction is a nucleophilic acyl substitution where the phenoxide acts as the nucleophile.
Quantitative Data for Representative Esterification Reactions
| Reactant 1 | Acylating Agent | Catalyst/Base | Solvent | Temperature | Product | Yield (%) |
| Phenols (general) | Acetyl chloride | Copper (II) oxide | Solvent-free | Room Temperature | Phenyl acetate derivative | High (general procedure) |
| Phenols (general) | Acetic anhydride (B1165640) | Expansive graphite (B72142) | Dichloromethane (B109758) | Room Temperature | Phenyl acetate derivative | 95 (for phenol) |
Experimental Protocol: General Procedure for Acylation with Acyl Chlorides
This protocol is a general method for the acylation of phenols and can be adapted for this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Copper (II) oxide (CuO) catalyst
-
10% Sodium carbonate (Na₂CO₃) solution
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, mix this compound (1 mmol), the desired acyl chloride (1 mmol), and a catalytic amount of copper (II) oxide (0.1 mol%).
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with chloroform (2 x 10 mL).
-
Wash the combined organic layers with 10% sodium carbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Experimental Protocol: General Procedure for Acetylation with Acetic Anhydride
This protocol is a general method for the acetylation of phenols and can be adapted for this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Expansive graphite catalyst
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
5% Hydrochloric acid (HCl)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (10 mmol), acetic anhydride (2 equivalents per hydroxyl group), and expansive graphite (200 mg) in dichloromethane (5 mL).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
After completion, add diethyl ether (10 mL) to the mixture and filter to recover the catalyst.
-
Wash the filtrate successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Signaling Pathway for Esterification Reaction
Caption: Key steps in the esterification of this compound.
References
Application Note: ¹H and ¹³C NMR Spectral Analysis of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol). NMR spectroscopy is a critical analytical technique for the unambiguous structure elucidation and purity assessment of organic molecules. This note includes tabulated spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and diagrams illustrating the experimental workflow and the electronic effects influencing the spectral features of the molecule.
Chemical Structure and Atom Numbering
The structure of this compound is shown below with standard IUPAC numbering for unambiguous assignment of NMR signals.
-
Molecular Formula: C₇H₇NO₄
-
Molecular Weight: 169.13 g/mol
-
CAS Number: 636-93-1
NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
Table 1: ¹H NMR Spectral Data of this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 10.95 | s (broad) | 1H | - | OH |
| 7.78 | dd | 1H | J = 8.9, 2.7 Hz | H-4 |
| 7.55 | d | 1H | J = 2.7 Hz | H-6 |
| 7.12 | d | 1H | J = 8.9 Hz | H-3 |
| 3.90 | s | 3H | - | OCH₃ |
Table 2: ¹³C NMR Spectral Data of this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 154.5 | C-1 (C-OH) |
| 147.8 | C-2 (C-OCH₃) |
| 141.0 | C-5 (C-NO₂) |
| 124.5 | C-4 |
| 117.5 | C-6 |
| 109.8 | C-3 |
| 56.4 | OCH₃ |
Spectral Interpretation
The substitution pattern on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic protons and carbons.
-
Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C-5 position is a strong EWG, which deshields (shifts downfield) the ortho (H-4, H-6) and para (H-2, not present) protons.
-
Electron-Donating Groups (EDG): The hydroxyl (-OH) at C-1 and methoxy (B1213986) (-OCH₃) at C-2 are EDGs, which shield (shift upfield) the ortho (H-3, H-6) and para (H-4) protons.
The observed positions of the aromatic protons are a net result of these competing effects. The proton at the H-4 position is strongly deshielded by the ortho nitro group, causing it to appear furthest downfield in the aromatic region. The methoxy protons appear as a characteristic singlet at approximately 3.90 ppm.[1] The phenolic proton is a broad singlet at a very downfield shift, which is typical for acidic protons in DMSO.
Experimental Workflow
The process of NMR spectral interpretation follows a logical sequence from sample handling to final analysis. The diagram below outlines this standard workflow.
Caption: A flowchart of the standard workflow for NMR sample preparation, data acquisition, processing, and analysis.
Detailed Experimental Protocols
Materials
-
This compound (≥98% purity)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.8 atom % D)
-
5 mm NMR tubes of good quality
-
Pasteur pipettes and bulbs
-
Small glass vials
-
Glass wool or syringe filter (0.45 µm)
Sample Preparation Protocol
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry glass vial.[2][3]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[4] Cap the vial and gently vortex or swirl until the solid is completely dissolved. The solution should be transparent.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution.[2][5] Place a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a 5 mm NMR tube.
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination. Wipe the outside of the tube clean before insertion into the spectrometer.
NMR Data Acquisition Protocol
The following are typical acquisition parameters for a 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard 1D proton (e.g., 'zg30')
-
Number of Scans (NS): 16 to 64 (adjust for concentration)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~4.0 seconds
-
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Standard 1D carbon with proton decoupling (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 or higher (adjust for concentration and desired signal-to-noise)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~1.0 second
-
Spectral Width (SW): 240 ppm (-10 to 230 ppm)
-
Temperature: 298 K
Data Processing
-
Apply an exponential window function (line broadening, LB) of 0.3 Hz for ¹H spectra and 1.0 Hz for ¹³C spectra.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Manually phase the spectrum to ensure all peaks are in positive absorption mode.
-
Apply an automatic baseline correction.
-
Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.
-
For ¹H spectra, integrate the signals and normalize to a known proton count (e.g., the 3H of the methoxy group).
Substituent Effects on Aromatic Chemical Shifts
The electronic properties of the substituents dictate the electron density at each position of the aromatic ring, which in turn determines the NMR chemical shifts. This relationship is visualized below.
Caption: Logical relationship between electron-donating/withdrawing groups and the resulting shielding/deshielding effects on aromatic protons.
References
Application Notes and Protocols for the Purification of 2-Methoxy-5-nitrophenol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of 2-Methoxy-5-nitrophenol via recrystallization. The protocols outlined below are designed to ensure the attainment of high-purity material suitable for further research and development applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The purity of this starting material is critical for the successful synthesis of downstream products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent or solvent system. An ideal recrystallization solvent will dissolve the compound to a great extent at an elevated temperature but only sparingly at a lower temperature. This allows for the formation of pure crystals of the desired compound upon cooling, while the impurities remain dissolved in the mother liquor.
Solvent System Selection
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale | Predicted Solubility Profile |
| Ethanol | The hydroxyl and nitro groups suggest solubility in polar protic solvents. | Good solubility when hot, potentially lower solubility when cold. |
| Methanol | Similar to ethanol, but may exhibit higher solubility. | High solubility, may require a co-solvent to reduce solubility when cold. |
| Ethyl Acetate | A moderately polar aprotic solvent; a derivative has been successfully recrystallized from it. | Good potential for differential solubility. |
| Ethanol/Water | A common mixed-solvent system that allows for fine-tuning of polarity. | High solubility in hot ethanol, with precipitation induced by the addition of water. |
| Ethyl Acetate/Hexane | A versatile mixed-solvent system for compounds of intermediate polarity. | High solubility in hot ethyl acetate, with precipitation induced by the addition of hexane. |
| Isopropanol | Another polar protic solvent to consider. | Similar profile to ethanol, may offer advantages in crystal growth. |
Experimental Protocols
Protocol for Solvent Selection
This protocol describes a small-scale experiment to determine the optimal solvent for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Small test tubes
-
Heating apparatus (e.g., hot plate, sand bath)
-
Candidate solvents from Table 1
-
Pasteur pipettes
Procedure:
-
Place approximately 50 mg of crude this compound into several separate test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it is clear that it is insoluble. Record the approximate volume of solvent used.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while adding more of the same solvent in a dropwise manner until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath to induce further crystallization.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure, well-formed crystals upon cooling.
-
For mixed-solvent systems, dissolve the compound in the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity (cloudiness) is observed. Reheat to dissolve the precipitate and then allow to cool as described above.
Detailed Recrystallization Protocol
This protocol outlines the general procedure for the recrystallization of this compound once a suitable solvent has been selected.
Materials:
-
Crude this compound
-
Optimal recrystallization solvent (determined from Protocol 3.1)
-
Erlenmeyer flasks
-
Heating apparatus
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of the chosen solvent to just cover the solid.
-
Heating: Gently heat the mixture while stirring. Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities or colored impurities are present, a hot filtration step may be necessary. To decolorize, add a small amount of activated charcoal to the hot solution and swirl. To remove insoluble impurities or charcoal, preheat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Quickly pour the hot solution through the filter paper.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the melting point of this compound (m.p. 103-107 °C[1][2]).
Visualizing the Workflow
The following diagram illustrates the key steps in the recrystallization procedure for this compound.
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for 2-Methoxy-5-nitrophenol in Plant Growth Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrophenol, a synthetic plant growth regulator, is a significant component in various agricultural biostimulants. It is frequently formulated as its sodium salt, Sodium 5-nitroguaiacolate. This compound is recognized for its ability to enhance plant growth, improve stress tolerance, and increase crop yield. Notably, the United Nations' Food and Agriculture Organization (FAO) has recommended its use in green food engineering.[1] This document provides detailed application notes, experimental protocols, and an overview of the current understanding of its mechanism of action for research and development purposes.
While this compound is considered the most active component in many commercial formulations, it is crucial to note that much of the available quantitative data pertains to its use in combination with other nitrophenols, such as sodium o-nitrophenolate and sodium p-nitrophenolate, in products like Atonik.[2]
Mechanism of Action
This compound acts as a cell-activating agent.[3] Upon absorption by the plant, it is believed to initiate a cascade of physiological responses:
-
Enhanced Cytoplasmic Streaming: The primary mode of action is the acceleration of cytoplasm flow within plant cells. This facilitates the efficient transport of nutrients, metabolites, and signaling molecules throughout the plant, leading to improved metabolic efficiency and overall vigor.
-
Increased Photosynthetic Rate: By enhancing cellular activity, it can lead to a higher speed of photosynthesis in the leaves, promoting the formation of dry matter.
-
Improved Nutrient Uptake and Translocation: The compound promotes the development of the root system, which in turn enhances the absorption and transport of essential nutrients such as Nitrogen, Phosphorus, and Potassium. It has been observed to increase the activity of nitrate (B79036) reductase, a key enzyme in nitrogen assimilation.[2]
-
Modulation of Endogenous Hormones: Evidence suggests that this compound may exhibit auxin-like activity. It is thought to increase the concentration and/or activity of endogenous auxins, potentially by inhibiting the activity of IAA oxidase, the enzyme responsible for auxin degradation.[2]
Proposed Signaling Pathway
The precise signaling cascade initiated by this compound is still under investigation. However, based on its known physiological effects, a plausible pathway can be proposed. Upon perception by the plant cell, it may trigger secondary messengers like calcium ions (Ca²⁺) and nitric oxide (NO), given the presence of the nitro group. This could then activate protein kinases, leading to the phosphorylation of target proteins that regulate gene expression related to growth, nutrient transport, and stress responses. The interaction with auxin pathways is a key aspect of its function.
Quantitative Data on Plant Growth Regulation
The following tables summarize quantitative data from studies using nitrophenolate-based biostimulants containing this compound. It is important to reiterate that these results reflect the effects of a mixture of compounds.
Table 1: Effect of Nitrophenolate Mixture on Wheat Growth Parameters
| Treatment (ppm of PGR mixture) | Plant Height (cm) | Number of Tillers (per 5 plants) | Spike Length (cm) | Number of Grains per Spike |
| Control (Water Spray) | 85.2 | 18 | 10.5 | 45 |
| 100 | 92.5 | 22 | 11.8 | 52 |
| 150 | 98.7 | 25 | 12.5 | 58 |
| 200 | 95.3 | 23 | 12.1 | 55 |
Source: Adapted from a study on the application of plant growth regulators to promote the yield of wheat crop.
Table 2: Effect of Nitrophenolate Mixture on Wheat Biomass and Yield
| Treatment (ppm of PGR mixture) | Biomass Weight (g/m²) | Grain Weight (g/m²) |
| Control (Water Spray) | 1250 | 450 |
| 100 | 1480 | 580 |
| 150 | 1620 | 650 |
| 200 | 1550 | 610 |
Source: Adapted from a study on the application of plant growth regulators to promote the yield of wheat crop.
Table 3: Effect of Nitrophenolate Application Rate on Irrigated Cotton Lint Yield
| Treatment (oz/acre) | Lint Yield (lbs/acre) | Increase over Control (%) |
| 0 (Control) | 1557 | - |
| 2.5 | 1750 | 12.4 |
| 5.0 | 1813 | 16.4 |
| 10.0 | 1680 | 7.9 |
| 20.0 | 1650 | 6.0 |
Source: Adapted from a study on the yield response of irrigated cotton to a nitrophenolate-based plant growth regulator.[4]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound as a plant growth regulator.
Seed Germination Assay
This protocol is designed to assess the effect of this compound on the germination rate and early seedling growth.
Materials:
-
This compound (or its sodium salt)
-
Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or radish)
-
Sterile Petri dishes (9 cm)
-
Sterile filter paper
-
1% Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Pipettes and sterile tips
-
Growth chamber or incubator with controlled light and temperature
Procedure:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of 1000 ppm (mg/L) of this compound in sterile distilled water.
-
From the stock solution, prepare a series of working concentrations (e.g., 1, 5, 10, 25, 50, and 100 ppm) through serial dilution. Use sterile distilled water as the control.
-
-
Seed Sterilization:
-
Surface sterilize the seeds by immersing them in a 1% sodium hypochlorite solution for 5-10 minutes, followed by three to five rinses with sterile distilled water.
-
-
Experimental Setup:
-
Place two layers of sterile filter paper in each sterile Petri dish.
-
Arrange a predetermined number of seeds (e.g., 50) evenly on the filter paper in each dish.
-
Add a fixed volume (e.g., 5 mL) of the respective treatment solution or control to each Petri dish, ensuring the filter paper is saturated but not flooded.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber or incubator with a controlled temperature (e.g., 25°C) and photoperiod (e.g., 16 hours light / 8 hours dark).
-
-
Data Collection:
-
Record the number of germinated seeds (radicle emergence) daily for a period of 7 days.
-
At the end of the 7-day period, carefully measure the radicle and plumule length of a representative sample of seedlings from each treatment.
-
-
Data Analysis:
-
Calculate the germination percentage for each treatment.
-
Calculate the mean and standard deviation for radicle and plumule length.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Root Elongation Assay
This protocol is used to evaluate the effect of this compound on root growth and development.
Materials:
-
This compound (or its sodium salt)
-
Seeds of a model plant (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) medium with vitamins
-
Phytagel or agar
-
Square Petri dishes (10 cm x 10 cm)
-
Sterile distilled water
-
Growth chamber
Procedure:
-
Preparation of Growth Medium:
-
Prepare MS medium containing 1% sucrose and 0.8% agar. Adjust the pH to 5.7 before autoclaving.
-
After autoclaving, cool the medium to approximately 50-60°C.
-
Add filter-sterilized this compound stock solution to the medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Also, prepare control plates without the compound.
-
Pour the medium into sterile square Petri dishes and allow them to solidify.
-
-
Seed Germination:
-
Surface sterilize and germinate seeds on a control MS plate for 4-5 days until the radicle is well-established.
-
-
Experimental Setup:
-
Carefully transfer seedlings of uniform size to the treatment and control plates, placing them near the top of the plate.
-
Seal the plates with breathable tape.
-
-
Incubation:
-
Place the plates vertically in a growth chamber to allow the roots to grow downwards along the surface of the agar.
-
Incubate under controlled conditions (e.g., 22°C, 16 hours light / 8 hours dark) for 5-7 days.
-
-
Data Collection:
-
At the end of the incubation period, photograph or scan the plates.
-
Using image analysis software (e.g., ImageJ), measure the length of the primary root from the point of transfer to the root tip.
-
Count the number of emerged lateral roots.
-
-
Data Analysis:
-
Calculate the mean primary root length and the number of lateral roots for each treatment.
-
Perform statistical analysis to identify significant differences between the treatments and the control.
-
Concluding Remarks
This compound is a potent plant growth regulator with significant potential in agriculture. Its primary mechanism of enhancing cytoplasmic streaming and its interplay with auxin signaling contribute to its broad-spectrum growth-promoting effects. The provided protocols offer a standardized approach for researchers to further investigate its efficacy and elucidate its detailed molecular mechanisms. Future research should focus on isolating the effects of this compound from the confounding variables of commercial mixtures and on mapping its complete signaling pathway to enable more targeted applications in crop improvement.
References
- 1. Page loading... [guidechem.com]
- 2. Biological mode of action of a nitrophenolates-based biostimulant: case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Growth Regulator this compound Sodium Salt,Sodium 5-Nitrogualacolate for Foliar Fertilizer Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]
- 4. Sodium 5-nitroguaiacolate | C7H6NNaO4 | CID 3017748 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic Aromatic Substitution (SNAr) is a critical class of reactions in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. This process is particularly effective for aromatic systems activated by potent electron-withdrawing groups, such as the nitro group (-NO2). 2-Methoxy-5-nitrophenol is an interesting substrate for such reactions, possessing two potential sites for nucleophilic attack: the phenolic hydroxyl group and the aromatic ring itself. The presence of the nitro group para to the methoxy (B1213986) group and ortho to the hydroxyl group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack under appropriate conditions.
These application notes provide a detailed overview of nucleophilic substitution reactions involving this compound, with a focus on providing actionable experimental protocols and relevant data for researchers in medicinal chemistry and drug development. While direct SNAr on the aromatic ring by displacement of the methoxy group is challenging due to the presence of the more acidic phenolic proton, O-alkylation of the phenol (B47542) is a readily achievable nucleophilic substitution. This document will primarily detail the protocol for O-alkylation and discuss strategies for potential N-arylation.
Reaction Principles
The classical SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing groups (e.g., the nitro group). In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
For this compound, the phenolic proton is the most acidic site. In the presence of a base, it is readily deprotonated to form a phenoxide ion. This phenoxide is an excellent nucleophile and can readily participate in substitution reactions, such as the Williamson ether synthesis, which is a type of nucleophilic substitution.
Experimental Protocols
Protocol 1: O-Alkylation of this compound with Benzyl (B1604629) Bromide
This protocol describes the synthesis of 2-(benzyloxy)-1-methoxy-4-nitrobenzene (B2748344) via the O-alkylation of this compound.
Materials:
-
This compound
-
Benzyl bromide
-
Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na2SO4)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Recrystallization apparatus
Procedure: [1]
-
To a round-bottom flask, add this compound (54.3 g, 321 mmol), cesium carbonate (73 g, 223 mmol), and N,N-dimethylformamide (250 mL).
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (26.5 mL, 223 mmol) to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, partition the mixture between water and ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer three times with water, followed by one wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product as a solid.
-
Recrystallize the crude solid from ethyl acetate to yield the pure title compound as a white crystalline solid.
Expected Yield: 56.4 g (68%)
Data Presentation
The following table summarizes the quantitative data for the O-alkylation of this compound.
| Reactant 1 (Substrate) | Reactant 2 (Nucleophile/Electrophile) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Benzyl Bromide | Cesium Carbonate | DMF | Room Temp. | 24 | 2-(Benzyloxy)-1-methoxy-4-nitrobenzene | 68 |
Discussion on N-Alkylation
Direct nucleophilic aromatic substitution to displace the methoxy group of this compound with an amine nucleophile is generally not a facile reaction. The primary reason is the presence of the acidic phenolic hydroxyl group. In the presence of a base, which is typically required for the SNAr reaction with amines, the phenol will be deprotonated to form a phenoxide. This negatively charged species further deactivates the ring towards nucleophilic attack.
For successful N-arylation, alternative strategies are generally employed:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group can be protected with a suitable protecting group that is stable to the conditions of the nucleophilic aromatic substitution. After the C-N bond formation, the protecting group can be removed.
-
Modification of the Substrate: The methoxy group is a poor leaving group. A more reactive substrate, for instance, a halogenated analog (e.g., 2-fluoro-5-nitrophenol), would be more suitable for a direct SNAr reaction with amines.
-
Cross-Coupling Reactions: Modern cross-coupling methodologies like the Buchwald-Hartwig amination or the Ullmann condensation are powerful alternatives for the formation of aryl-amine bonds. These reactions typically require a palladium or copper catalyst, respectively, and an aryl halide or triflate as the starting material.
Visualizations
Caption: General SNAr mechanism.
Caption: O-Alkylation workflow.
References
Synthesis of Linzagolix: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Linzagolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, utilizing a 2-Methoxy-5-nitrophenol precursor. The protocols described herein are based on established synthetic routes, offering a comprehensive guide for the preparation of this active pharmaceutical ingredient (API).
Introduction
Linzagolix is an orally active, non-peptide GnRH receptor antagonist. By competitively binding to GnRH receptors in the pituitary gland, it inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing estrogen production.[1] This mechanism of action makes it a valuable therapeutic agent for the management of estrogen-dependent conditions such as uterine fibroids and endometriosis.
The synthesis of Linzagolix is a multi-step process that can be efficiently achieved through a convergent synthetic strategy. A key starting material in this pathway is this compound, which is first converted to the crucial intermediate, 4-Fluoro-2-methoxy-5-nitrophenol. This intermediate then serves as a cornerstone for the construction of one of the two key fragments required for the final assembly of the Linzagolix molecule.
Synthetic Strategy Overview
The overall synthetic approach involves the preparation of two key intermediates:
-
Aniline (B41778) Intermediate: Synthesized from the precursor, 4-Fluoro-2-methoxy-5-nitrophenol.
-
Thiophene (B33073) Intermediate: A dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate derivative.
These two intermediates are then coupled to form a urea (B33335) linkage, which is subsequently cyclized to afford the final Linzagolix molecule.
Data Presentation
The following tables summarize the key transformations and associated quantitative data for the synthesis of Linzagolix, starting from the nitrophenol precursor.
Table 1: Synthesis of 4-Fluoro-2-methoxy-5-nitrophenol
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 1 | Esterification | Acetic Anhydride | - | >95 | >98 |
| 2 | Nitration | Nitric Acid, Sulfuric Acid | Acetic Anhydride | ~90 | >97 |
| 3 | Hydrolysis | Sodium Hydroxide (B78521) | Methanol (B129727)/Water | ~95 | >99 |
| Overall | Three-Step Continuous Flow | 85.6 | >99 |
Table 2: Synthesis of Linzagolix from 4-Fluoro-2-methoxy-5-nitrophenol
| Step | Reaction | Key Reagents | Solvent | Yield (%) | Purity (%) |
| 4 | Reduction of Nitro Group | Raney-Ni, H2 | Methanol | High | High |
| 5 | Benzylation | 2,3-difluoro-6-methoxybenzyl bromide, K2CO3 | DMF | Good | >98 |
| 6 | Urea Formation | Dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate | THF | Good | >95 |
| 7 | Intramolecular Cyclization | Lithium Hydroxide | THF/Methanol/Water | High | >99 (as API) |
Note: "High" and "Good" are used where specific numerical data was not available in the searched literature. Purity of the final API is expected to meet pharmaceutical standards of >99%.
Experimental Protocols
Part 1: Synthesis of the Precursor: 4-Fluoro-2-methoxy-5-nitrophenol
A reported efficient method for the synthesis of this key intermediate is a three-step continuous flow process.
Step 1: Esterification of 4-fluoro-2-methoxyphenol
-
4-fluoro-2-methoxyphenol is reacted with an acetylating agent, such as acetic anhydride, to protect the hydroxyl group. This reaction is typically carried out under mild conditions.
Step 2: Nitration
-
The acetylated intermediate is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Step 3: Hydrolysis
-
The acetyl protecting group is removed by hydrolysis, for instance, using a base like sodium hydroxide in a mixture of methanol and water, to yield 4-Fluoro-2-methoxy-5-nitrophenol. This three-step continuous flow synthesis has been reported to have a total residence time of 234 seconds and an overall yield of 85.6%.
Part 2: Synthesis of the Aniline Intermediate
Step 4: Reduction of the Nitro Group
-
The nitro group of 4-Fluoro-2-methoxy-5-nitrophenol is reduced to an amine. A common method for this transformation is catalytic hydrogenation using a catalyst such as Raney-Ni under a hydrogen atmosphere. The reaction is typically carried out in a solvent like methanol.
Step 5: Benzylation
-
The resulting aniline is then benzylated. This involves reacting the intermediate from Step 4 with 2,3-difluoro-6-methoxybenzyl bromide in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). This step introduces the substituted benzyl (B1604629) ether moiety.
Part 3: Synthesis of the Thiophene Intermediate
The synthesis of the second key fragment, dimethyl 4-(phenoxycarbonylamino)thiophene-2,3-dicarboxylate, proceeds through a separate synthetic route.
Part 4: Coupling and Cyclization to Yield Linzagolix
Step 6: Urea Formation
-
The aniline intermediate from Part 2 is coupled with the thiophene intermediate from Part 3. This reaction forms a urea linkage and is a critical step in assembling the backbone of the Linzagolix molecule. The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) (THF).
Step 7: Intramolecular Cyclization
-
The urea derivative formed in the previous step undergoes an intramolecular cyclization to form the thieno[3,4-d]pyrimidine-2,4-dione core structure of Linzagolix. This cyclization is typically induced by treatment with a base, such as lithium hydroxide, in a mixed solvent system like THF, methanol, and water. Subsequent acidification and purification yield the final Linzagolix API.
Visualizations
Experimental Workflow
Caption: Convergent synthesis workflow for Linzagolix.
Linzagolix Signaling Pathway
Caption: Linzagolix mechanism of action as a GnRH receptor antagonist.
References
Application Notes and Protocols: Diazotization of 2-Methoxy-5-nitroaniline for Azo Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the diazotization of 2-methoxy-5-nitroaniline (B165355) and its subsequent use in azo coupling reactions. This process is fundamental in the synthesis of a diverse range of azo dyes, which have significant applications in various fields, including textiles, materials science, and as potential pharmacological agents.
Introduction
Azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic dyes. Their facile synthesis, broad color palette, and tunable properties make them valuable targets in chemical research and development. The core synthetic route to azo compounds involves two key steps: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative.
2-Methoxy-5-nitroaniline is a readily available and useful starting material for the synthesis of a variety of monoazo and disazo dyes. The presence of the electron-withdrawing nitro group and the electron-donating methoxy (B1213986) group on the aromatic ring influences the color and properties of the resulting azo compounds. These dyes have shown potential as disperse dyes for synthetic fibers like polyester (B1180765) and nylon and are also investigated for their biological activities.[1][2][3][4]
Principle of the Reaction
The overall process can be divided into two main stages:
-
Diazotization: 2-Methoxy-5-nitroaniline is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺). The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The freshly prepared diazonium salt solution is then added to a solution of a coupling component. The coupling component is an aromatic compound that is rich in electrons, such as a phenol, naphthol, or an aromatic amine. The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling component, resulting in the formation of a stable azo compound with the characteristic -N=N- linkage.
Experimental Protocols
Protocol 1: Diazotization of 2-Methoxy-5-nitroaniline
This protocol describes the formation of the 2-methoxy-5-nitrobenzenediazonium (B1360179) salt.
Materials:
-
2-Methoxy-5-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Urea (B33335) (optional, to quench excess nitrous acid)[5]
-
4-(N,N-dimethylamino)benzaldehyde solution (for testing completeness of diazotization)[1][2]
Equipment:
-
Beaker or three-necked flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Dropping funnel
Procedure:
-
In a beaker or a three-necked flask equipped with a magnetic stirrer, add 2-Methoxy-5-nitroaniline.
-
Carefully add a mixture of concentrated sulfuric acid (or hydrochloric acid) and water while stirring in an ice bath to maintain the temperature between 0 and 5 °C.[2][3][5]
-
Continue stirring until a fine, homogeneous suspension is obtained.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of 2-methoxy-5-nitroaniline, ensuring the temperature is maintained between 0 and 5 °C.[2][5]
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 20-30 minutes at 0-5 °C.[1][2]
-
To confirm the completion of the diazotization, a drop of the reaction mixture can be tested with a solution of 4-(N,N-dimethylamino)benzaldehyde, which will generate a color if any unreacted primary aromatic amine is present.[1][2]
-
(Optional) To remove any excess nitrous acid, a small amount of urea can be added until no further gas evolution is observed.[5]
-
The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction (General Procedure)
This protocol provides a general method for the coupling of the 2-methoxy-5-nitrobenzenediazonium salt with a phenolic or anilino-type coupling component.
Materials:
-
Freshly prepared 2-methoxy-5-nitrobenzenediazonium salt solution (from Protocol 1)
-
Coupling component (e.g., 1-naphthol, 2-naphthol, N-phenylnaphthylamine, 3-chloroaniline)
-
Sodium Hydroxide (NaOH) solution (for phenolic coupling partners)
-
Acetic Acid (for anilino-type coupling partners)
-
Distilled Water
-
Ice
Equipment:
-
Beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Prepare a solution of the coupling component.
-
Cool the solution of the coupling component in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the coupling component while maintaining the temperature between 0 and 5 °C.[1][2]
-
A colored precipitate of the azo dye should form immediately or upon stirring.
-
Continue stirring the reaction mixture in the ice bath for 1.5 to 2 hours to ensure complete coupling.[1][5]
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water to remove any unreacted salts and acids.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a dimethylformamide-water mixture).[1][5]
Quantitative Data
The following tables summarize typical reaction parameters and results for the synthesis of azo dyes derived from 2-methoxy-5-nitroaniline.
Table 1: Diazotization of 2-Methoxy-5-nitroaniline - Reagent Quantities
| Reagent | Molar Ratio (relative to Amine) | Typical Amount (Example) | Reference |
| 2-Methoxy-5-nitroaniline | 1.0 | 4.0 g (0.024 mol) | [2][5] |
| Sulfuric Acid (conc.) | ~2.5 | 6 mL | [2][5] |
| Sodium Nitrite | ~1.0 - 3.2 | 1.7 g (0.024 mol) - 3.0 g (0.043 mol) | [1][2] |
| Water | - | 50 mL | [1][2][5] |
Table 2: Azo Coupling Reactions - Conditions and Yields
| Coupling Component | Reaction Conditions | Solvent for Coupling Component | Yield (%) | Color of Dye | Reference |
| 1-Hydroxynaphthalene | 0-5 °C, 1.5 h | 2 M Sodium Hydroxide | 78 | - | [5] |
| N-phenylnaphthylamine | 0-5 °C, 2 h | Water | 58 | Brown | [2] |
| 3-Chloroaniline | 0-5 °C, 1.5 h | Acetic Acid | 64 | Brown | [1] |
| p-Chloroaniline | 0-5 °C, 2 h | Acetic Acid | 58 | Brown | [1] |
Visualizations
The following diagrams illustrate the chemical pathways and experimental workflows described in these notes.
Caption: Chemical scheme for the diazotization of 2-methoxy-5-nitroaniline.
Caption: Experimental workflow for the synthesis of azo dyes.
Applications and Significance
The azo dyes synthesized from 2-methoxy-5-nitroaniline have demonstrated utility as disperse dyes for coloring synthetic fabrics such as polyester and nylon 66.[1][4] These dyes often exhibit good color yield and fastness properties.[1] Furthermore, the broad class of azo compounds is of significant interest in medicinal chemistry and drug development, with various derivatives being investigated for their potential antibacterial, antifungal, antiviral, and anticancer activities.[7] The synthetic versatility of the diazotization and azo coupling reactions allows for the creation of large libraries of novel azo compounds for screening and development in these and other applications.
References
- 1. orientjchem.org [orientjchem.org]
- 2. docsdrive.com [docsdrive.com]
- 3. scialert.net [scialert.net]
- 4. Dis-Azo Dyes Derived From 2-Methoxy-5-Nitroaniline and 3-Chloroaniline and Their Application on olymer Fibres – Oriental Journal of Chemistry [orientjchem.org]
- 5. scialert.net [scialert.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the analytical techniques for the characterization of 2-Methoxy-5-nitrophenol. Detailed application notes and experimental protocols are presented for a suite of analytical methodologies, including chromatography, spectroscopy, and thermal analysis. The information herein is intended to guide researchers and drug development professionals in establishing robust and reliable analytical strategies for this compound.
Introduction
This compound (also known as 5-nitroguaiacol) is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its purity and physicochemical properties are critical for the quality and efficacy of the final products. Therefore, a thorough analytical characterization is essential. This document outlines the principal analytical techniques for the identification, quantification, and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₄ | [1][3] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| CAS Number | 636-93-1 | [1][3] |
| Appearance | Yellow to light brown powder | [1] |
| Melting Point | 103-107 °C | [1] |
| Boiling Point | 110-112 °C at 1 mmHg | [1] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (B129727) |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the purity assessment and quantification of this compound. A reversed-phase method is typically employed.
Application Note: This method is suitable for determining the purity of this compound and for quantifying it in reaction mixtures and final products. The acidic mobile phase ensures that the phenolic group is protonated, leading to good peak shape and retention on a C18 column.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA) or phosphoric acid. A typical starting point is a 65:35 (v/v) mixture of water (with 0.1% TFA) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm or at the absorption maximum of the compound.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range of the sample.
Data Presentation:
| Parameter | Expected Value |
| Retention Time | Dependent on the specific method, but typically in the range of 3-10 minutes. |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
Note: These are typical values for a validated HPLC method for a similar compound and should be experimentally determined for this compound.
Workflow for HPLC Analysis:
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound, especially for volatile impurities. Due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve its volatility and chromatographic performance.
Application Note: This method is highly selective and sensitive, making it suitable for trace analysis and impurity profiling. Trimethylsilylation (TMS) is a common derivatization technique that replaces the active hydrogen of the hydroxyl group with a TMS group, increasing volatility.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (MS).
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile to facilitate the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Presentation:
| Parameter | Expected Value |
| Retention Time of TMS derivative | Dependent on the specific method. |
| Molecular Ion (M+) of TMS derivative | m/z 241 |
| Key Fragment Ions | m/z 226 (M-15, loss of CH₃), m/z 73 (Si(CH₃)₃) |
Workflow for GC-MS Analysis:
Caption: Workflow for the GC-MS analysis of this compound.
Spectroscopic Analysis
UV-Visible Spectroscopy (UV-Vis)
UV-Vis spectroscopy is a simple and rapid technique for the quantification of this compound in solution and for monitoring reaction kinetics.
Application Note: The aromatic ring and the nitro group in this compound give rise to characteristic UV absorption bands. This method is particularly useful for concentration determination using a calibration curve.
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or acetonitrile.
-
Sample Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Prepare a series of dilutions to generate a calibration curve.
-
Measurement:
-
Record the UV-Vis spectrum from 200 to 400 nm using the solvent as a blank.
-
Determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the λmax.
-
Data Presentation:
| Solvent | λmax (nm) |
| Water | ~317, ~400 |
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its identity.
Application Note: The FTIR spectrum will show characteristic absorption bands for the hydroxyl (O-H), methoxy (B1213986) (C-O), nitro (N-O), and aromatic (C=C and C-H) groups.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
-
Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Presentation:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3200-3600 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (methyl) | 2850-2960 |
| C=C (aromatic) | 1450-1600 |
| NO₂ (asymmetric stretch) | 1500-1550 |
| NO₂ (symmetric stretch) | 1330-1370 |
| C-O (methoxy) | 1000-1300 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is a definitive technique for the structural elucidation and confirmation of the identity of this compound.
Application Note: The ¹H NMR spectrum provides information on the number and environment of the protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Measurement:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
Data Presentation:
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.0 | d | 1H | Ar-H |
| ~6.0 | s | 1H | OH |
| ~4.0 | s | 3H | OCH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-OH |
| ~148 | C-OCH₃ |
| ~141 | C-NO₂ |
| ~120 | Ar-CH |
| ~115 | Ar-CH |
| ~110 | Ar-CH |
| ~56 | OCH₃ |
Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and purity of this compound.
Application Note: A sharp melting endotherm in the DSC thermogram is indicative of a pure crystalline compound. The onset of the melting peak is typically reported as the melting point.
Experimental Protocol:
-
Instrumentation: A DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Measurement:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., from 30 °C to 150 °C).
-
Use an empty sealed aluminum pan as a reference.
-
Data Presentation:
| Parameter | Expected Value |
| Melting Point (Onset) | 103-107 °C |
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess its thermal stability.
Application Note: The TGA thermogram will show the temperature at which the compound starts to decompose.
Experimental Protocol:
-
Instrumentation: A TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Measurement:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from 30 °C to 600 °C).
-
Data Presentation:
| Parameter | Expected Value |
| Onset of Decomposition | To be determined experimentally. |
Logical Relationship of Analytical Techniques:
Caption: Relationship between the analytical techniques for the characterization of this compound.
References
Application of 2-Methoxy-5-nitrophenol in the Preparation of Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrophenol, also known as 5-nitroguaiacol, serves as a valuable starting material in the synthesis of potent and selective phosphodiesterase (PDE) inhibitors. Its chemical structure provides a key scaffold for the elaboration into complex heterocyclic compounds that exhibit inhibitory activity against various PDE isoforms. This application note details the synthetic utility of this compound in the preparation of the well-characterized PDE4 inhibitor, rolipram (B1679513), and provides relevant protocols and pharmacological data.
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a myriad of cellular signaling pathways.[1] Dysregulation of PDE activity is implicated in a range of pathologies, making them attractive targets for therapeutic intervention. PDE4, in particular, is a key regulator of inflammatory processes, and its inhibition has been a major focus for the development of anti-inflammatory drugs.
Synthetic Application in the Preparation of Rolipram
This compound is a crucial precursor for the synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde, a key intermediate in the production of rolipram. The synthesis involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by reduction of the nitro group and subsequent conversion to the final pyrrolidinone structure.
Quantitative Data: Inhibitory Potency of Rolipram
Rolipram is a selective inhibitor of phosphodiesterase 4 (PDE4), with varying potencies against its different subtypes. The half-maximal inhibitory concentration (IC50) values for rolipram are summarized in the table below.
| Compound | Target | IC50 (nM) |
| Rolipram | PDE4A | 3 |
| PDE4B | 130 | |
| PDE4D | 240 |
Data sourced from publicly available pharmacological studies.[1][2]
Experimental Protocols
Synthesis of 3-cyclopentyloxy-4-methoxybenzaldehyde from Isovanillin (B20041)
Materials:
-
Isovanillin
-
Bromocyclopentane
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Methanol
Procedure: A mixture of isovanillin, potassium carbonate, and a catalytic amount of potassium iodide in DMF is stirred at room temperature. Bromocyclopentane is added dropwise to the suspension. The reaction mixture is then heated and stirred until the reaction is complete (monitored by TLC). After cooling, the mixture is worked up to yield 3-cyclopentyloxy-4-methoxybenzaldehyde.
Synthesis of (±)-Rolipram from 3-cyclopentyloxy-4-methoxybenzaldehyde
This protocol outlines the subsequent steps to synthesize the racemic form of rolipram.
Step 2a: Synthesis of the Nitro-olefin
Materials:
-
3-cyclopentyloxy-4-methoxybenzaldehyde
-
Nitromethane
-
Ammonium (B1175870) acetate
-
Acetic acid
Procedure: A solution of 3-cyclopentyloxy-4-methoxybenzaldehyde, nitromethane, and ammonium acetate in acetic acid is heated to reflux. After the reaction is complete, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford the nitro-olefin.
Step 2b: Michael Addition
Materials:
-
Nitro-olefin from Step 2a
-
Dimethyl malonate
-
Basic catalyst (e.g., sodium methoxide)
-
Methanol
Procedure: To a solution of the nitro-olefin in methanol, dimethyl malonate and a catalytic amount of a base are added. The reaction is stirred at room temperature until completion. The product, a Michael adduct, is then isolated.
Step 2c: Reductive Cyclization
Materials:
-
Michael adduct from Step 2b
-
Reducing agent (e.g., Raney Nickel or a borohydride (B1222165) reagent)
-
Solvent (e.g., ethanol, methanol)
Procedure: The Michael adduct is dissolved in a suitable solvent and subjected to reduction. For example, catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere will reduce the nitro group to an amine, which then undergoes spontaneous cyclization to form the γ-lactam ring of rolipram. After the reaction, the catalyst is filtered off, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography to yield (±)-rolipram.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathway and a general experimental workflow for the synthesis and evaluation of PDE inhibitors.
Caption: Simplified signaling pathway of PDE4 inhibition.
Caption: General workflow for the synthesis and evaluation of a PDE inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-nitrophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methoxy-5-nitrophenol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is most often prepared by the nitration of 2-methoxyphenol (guaiacol).
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low overall yield of nitrated products. | Oxidation of the phenol (B47542) ring: Phenols are susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and reducing the yield of the desired nitrophenols.[1] | - Lower the reaction temperature by using an ice bath. - Use a more dilute solution of nitric acid.[1] - Consider a milder nitrating method, such as in situ generation of nitrous acid from sodium nitrite (B80452) followed by oxidation.[1] |
| Reaction is too vigorous: Uncontrolled, rapid nitration can lead to overheating and decomposition of reactants and products. | - Add the nitrating agent slowly and in portions with efficient stirring to dissipate heat effectively. - Ensure the concentration of reactants is not too high. | |
| Formation of a mixture of isomers (4-nitro, 6-nitro, and the desired 5-nitro). | Lack of regioselectivity: The hydroxyl and methoxy (B1213986) groups of guaiacol (B22219) direct nitration to multiple positions on the aromatic ring. | - Protecting Group Strategy: Acetylate the hydroxyl group of guaiacol before nitration. The acetyl group helps direct the nitration to the 5-position. The acetyl group is then removed by hydrolysis.[2][3] - Catalysis: Employ solid acid catalysts which can enhance selectivity under milder conditions.[4] |
| Presence of di- and tri-nitrated byproducts. | Over-nitration: The reaction conditions are too harsh, or the stoichiometry of the nitrating agent is too high. | - Use a controlled molar ratio of the nitrating agent to the substrate. - Employ dilute nitric acid at low temperatures to favor mononitration.[5] - Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed. |
| Difficulty in purifying the final product. | Presence of multiple isomers and byproducts with similar physical properties: This makes separation by simple crystallization challenging. | - Column Chromatography: Use silica (B1680970) gel column chromatography to separate the isomers. The choice of eluent system (e.g., hexanes:ethyl acetate) is crucial for good separation. - Recrystallization: If the desired isomer is the major product, recrystallization from a suitable solvent can be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is 2-methoxyphenol, also known as guaiacol.[2][6]
Q2: Why is the direct nitration of guaiacol often problematic for producing this compound?
A2: Direct nitration of guaiacol tends to be unselective, yielding a mixture of isomers, including 4-nitroguaiacol and 6-nitroguaiacol, in addition to the desired 5-nitroguaiacol (this compound).[7] The reaction conditions required for nitration can also lead to oxidation of the phenol, resulting in the formation of undesirable tarry substances and lowering the overall yield.[1]
Q3: How can I improve the regioselectivity to favor the formation of the 5-nitro isomer?
A3: A common and effective strategy is to first protect the hydroxyl group of guaiacol through acylation, typically with acetic anhydride (B1165640) or acetyl chloride, to form an acetylguaiacol ester.[2][3] This ester intermediate is then nitrated. The acetyl group helps to direct the incoming nitro group to the 5-position. The final step is the hydrolysis of the ester to yield this compound.[2][3]
Q4: What are some alternative nitrating agents to nitric acid?
A4: To avoid the harsh conditions of concentrated nitric acid, milder nitrating systems can be used. One such method involves the in situ generation of nitrous acid from sodium nitrite in an acidic medium, followed by oxidation to achieve nitration.[1]
Q5: How can I monitor the progress of the nitration reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of the starting material and the appearance of product spots. This allows you to determine the optimal reaction time and prevent over-nitration.
Experimental Protocols
Protocol 1: Acylation-Nitration-Hydrolysis of Guaiacol
This protocol is a three-step process designed to improve the regioselectivity of nitration.
Step 1: Acylation of Guaiacol
-
In a reaction vessel, dissolve guaiacol in a suitable solvent such as acetic acid.
-
Add an acylating agent, for example, acetic anhydride.
-
The reaction is typically carried out at a controlled temperature and monitored until completion.
Step 2: Nitration of Acetylguaiacol
-
The acetylguaiacol ester from the previous step is subjected to nitration.
-
A mixture of nitric acid and acetic acid is commonly used as the nitrating agent.[2]
-
The reaction temperature must be carefully controlled, often at low temperatures, to ensure selective nitration at the 5-position.[2]
Step 3: Hydrolysis of 5-Nitroacetylguaiacol
-
The final step is the hydrolysis of the 5-nitroacetylguaiacol.
-
This is typically achieved by treating the product with a base, such as sodium hydroxide, followed by acidification to yield this compound.[2]
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of the crude product mixture.
-
Column Preparation: A glass column is packed with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexanes.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure this compound.
-
Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Nitration Strategies for Guaiacol
| Method | Key Reagents | Primary Product(s) | Reported Yield | Advantages | Disadvantages |
| Direct Nitration | Guaiacol, Nitric Acid | Mixture of 4-, 5-, and 6-nitroguaiacol | Variable, often low for the desired isomer | Single step | Poor regioselectivity, risk of oxidation and over-nitration |
| Acylation-Nitration-Hydrolysis | Guaiacol, Acetic Anhydride, Nitric Acid, NaOH | Primarily this compound | Generally higher for the 5-isomer | Improved regioselectivity | Multi-step process |
Visualizations
Caption: Workflow for the regioselective synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
minimizing side-product formation in the nitration of guaiacol
Welcome to the technical support center for the nitration of guaiacol (B22219). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize side-product formation during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the nitration of guaiacol.
Issue 1: Low Yield of the Desired 4-Nitroguaiacol Isomer and Formation of Multiple Products
Q: My nitration of guaiacol resulted in a low yield of 4-nitroguaiacol and a complex mixture of isomers. How can I improve the regioselectivity?
A: Direct nitration of guaiacol is notoriously difficult to control due to the strong activating and ortho-, para-directing effects of the hydroxyl and methoxy (B1213986) groups. This often leads to a mixture of 4-nitroguaiacol, 6-nitroguaiacol, and dinitrated products.
Recommended Solution: Protecting Group Strategy
To achieve high selectivity for 4-nitroguaiacol, a protecting group strategy is the most effective approach. By temporarily converting the hydroxyl group into a less activating and sterically bulky group, you can direct the nitration to the para position. A well-documented method involves the formation of a diphenyl oxalate (B1200264) derivative.
Experimental Protocol: Selective para-Nitration via Oxalate Protection
This protocol is based on principles described in patent literature for the selective nitration of phenol (B47542) derivatives.
Step 1: Protection of Guaiacol
-
React guaiacol with oxalyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an inert solvent (e.g., dichloromethane (B109758) or toluene) at a low temperature (0-10 °C) to form the diguaiacol oxalate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the guaiacol is consumed.
-
Work up the reaction by washing with dilute acid (e.g., 1M HCl) and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the diguaiacol oxalate by recrystallization or column chromatography.
Step 2: Nitration of the Protected Guaiacol
-
Dissolve the purified diguaiacol oxalate in a suitable solvent like dichloromethane.
-
Cool the solution to a low temperature, typically between -5 °C and 5 °C, using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise while maintaining the low temperature. The molar ratio of the nitrating agent to the substrate is crucial and should be carefully controlled to avoid dinitration.
-
Stir the reaction at low temperature for a few hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it into ice-water.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and evaporate the solvent to obtain the crude bis(4-nitroguaiacyl) oxalate.
Step 3: Deprotection (Hydrolysis)
-
Hydrolyze the crude bis(4-nitroguaiacyl) oxalate by treating it with an aqueous base (e.g., NaOH or KOH solution) or an acid catalyst in an alcohol solvent (e.g., methanol (B129727) with a catalytic amount of sulfuric acid).
-
Monitor the hydrolysis by TLC until the starting material is fully consumed.
-
Acidify the reaction mixture to precipitate the 4-nitroguaiacol.
-
Collect the product by filtration and purify by recrystallization.
Issue 2: Formation of Dinitroguaiacol and Tarry Byproducts
Q: My reaction is producing a significant amount of 4,6-dinitroguaiacol and a dark, tarry substance. How can I prevent this?
A: The formation of dinitroguaiacol and tarry byproducts is a common issue in the direct nitration of highly activated aromatic compounds like guaiacol. This is due to over-nitration and oxidative side reactions.
Troubleshooting Steps:
-
Temperature Control: Maintain a strictly low reaction temperature, ideally between 0 °C and 5 °C. Exceeding this temperature range dramatically increases the rate of side reactions.
-
Nitrating Agent Stoichiometry: Use a carefully measured, slightly stoichiometric amount of the nitrating agent. An excess of nitric acid will promote dinitration.
-
Order of Addition: Add the nitrating agent slowly and dropwise to the solution of guaiacol. This maintains a low instantaneous concentration of the nitrating agent, disfavoring multiple nitrations on the same molecule.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to the reaction conditions.
-
Consider a Milder Nitrating Agent: For direct nitration, using dilute nitric acid or alternative nitrating agents like ammonium (B1175870) nitrate (B79036) with potassium bisulfate may offer better control and reduce oxidative side reactions.[1]
Quantitative Data Summary: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Reaction Condition | Predominant Product(s) | Side Products | Expected Outcome |
| Direct Nitration: High Conc. HNO₃/H₂SO₄, >10 °C | Mixture of 4- and 6-nitroguaiacol | 4,6-dinitroguaiacol, tar | Low selectivity, difficult purification |
| Direct Nitration: Dilute HNO₃, 0-5 °C | Mixture of 4- and 6-nitroguaiacol | Reduced dinitration and tarring | Improved control over direct nitration |
| Protecting Group Strategy: Oxalate protection, followed by nitration at -5 to 5 °C | 4-Nitroguaiacol | Minimal ortho-isomer and dinitration | High selectivity for the para-isomer |
| Alternative Nitrating Agent: NH₄NO₃/KHSO₄, Room Temp | Ortho- and para-nitroguaiacol | Varies with substrate | Potentially milder with different regioselectivity[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main side-products in the nitration of guaiacol?
The primary side-products are the isomeric 6-nitroguaiacol (ortho to the hydroxyl group) and the over-nitrated product, 4,6-dinitroguaiacol. Additionally, oxidative degradation of the highly activated phenol ring can lead to the formation of complex, tarry substances.
Q2: How can I separate the mixture of 4-nitroguaiacol and 6-nitroguaiacol?
Separating these isomers can be challenging due to their similar physical properties.
-
Steam Distillation: For ortho- and para-nitrophenols, steam distillation is a classic separation technique. The ortho-isomer, which can form an intramolecular hydrogen bond, is more volatile and will distill with the steam, while the para-isomer, which forms intermolecular hydrogen bonds, is less volatile. This principle may be applicable to nitroguaiacol isomers.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) can be used to separate the isomers. Monitoring with TLC is essential to identify the correct fractions.
-
Recrystallization: Fractional crystallization may be possible if a suitable solvent is found that selectively dissolves one isomer over the other.
Q3: What analytical methods can be used to determine the isomer ratio in my product mixture?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying the different nitroguaiacol isomers.[2][3] High-Performance Liquid Chromatography (HPLC) can also be employed for quantitative analysis.[4]
Q4: Can I use other protecting groups besides oxalate?
Yes, other protecting groups for the hydroxyl function can be used. For instance, converting the hydroxyl group to an acetate ester (acetyl guaiacol) can also modulate the directing effect and reactivity of the ring, potentially leading to different isomer ratios. One study showed that nitration of acetyl guaiacol can yield 5-nitroguaiacol.[5] The choice of protecting group will influence the regioselectivity of the nitration.
Q5: What is the mechanism of guaiacol nitration?
The nitration of guaiacol proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and then loses water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich aromatic ring of guaiacol then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a weak base (like water or the bisulfate ion) removes a proton from the ring to restore aromaticity and yield the nitroguaiacol product.
Visualizations
Logical Workflow for Minimizing Side-Products
A logical workflow comparing direct nitration with the recommended protecting group strategy.
Troubleshooting Flowchart for Direct Nitration
A flowchart to troubleshoot common issues encountered during the direct nitration of guaiacol.
References
optimizing reaction conditions for 2-Methoxy-5-nitrophenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-Methoxy-5-nitrophenol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to facilitate the optimization of reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and corresponding solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete nitration reaction.[1] 2. Formation of undesired isomers (e.g., 2-methoxy-3-nitrophenol, 2-methoxy-4-nitrophenol). 3. Over-nitration leading to dinitro products. 4. Loss of product during workup and purification. | 1. Ensure dropwise addition of the nitrating agent at a low temperature (0-5 °C) to control the exothermic reaction.[2] 2. Optimize the molar ratio of the nitrating agent to the starting material. 3. Carefully monitor the reaction time; prolonged reaction can lead to side products. 4. Use a mixture of nitric acid and sulfuric acid for better control of nitration.[3] 5. For purification, use an appropriate recrystallization solvent like ethyl acetate (B1210297) or aqueous ethanol (B145695) to minimize loss.[4] |
| Formation of Multiple Isomers | 1. Reaction temperature is too high, reducing the selectivity of the nitration. 2. The directing effect of the methoxy (B1213986) and hydroxyl groups can lead to substitution at other positions on the aromatic ring. | 1. Maintain a low reaction temperature (0-5 °C) throughout the addition of the nitrating agent.[2] 2. Consider using a milder nitrating agent or protecting the hydroxyl group as an ester before nitration to enhance regioselectivity.[1] |
| Product is Darkly Colored or Oily | 1. Presence of polymeric or degradation byproducts due to strong acidic conditions or high temperatures. 2. Incomplete removal of acidic residue from the workup. | 1. Pour the reaction mixture onto ice water immediately after the reaction is complete to precipitate the product and dilute the acid. 2. Wash the crude product thoroughly with cold water to remove residual acids. 3. Consider purification by column chromatography if recrystallization is insufficient. |
| Difficulty in Product Isolation/Purification | 1. The product may be soluble in the aqueous acidic workup solution. 2. The crude product is an oil that does not solidify easily. | 1. Neutralize the acidic workup solution carefully with a base (e.g., sodium bicarbonate solution) to precipitate the phenol. 2. Try triturating the oily product with a non-polar solvent like hexane (B92381) to induce crystallization. 3. If the product remains an oil, proceed with extraction using an organic solvent like ethyl acetate, followed by drying and evaporation of the solvent.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and cost-effective starting material is guaiacol (B22219) (2-methoxyphenol).[1]
Q2: Why is it crucial to maintain a low temperature during the nitration step?
A2: Maintaining a low temperature (typically 0-5 °C) is critical to control the exothermic nitration reaction.[2] This helps to prevent over-nitration (formation of dinitro compounds) and improves the regioselectivity, favoring the formation of the desired 5-nitro isomer over other isomers.[1]
Q3: What are the typical nitrating agents used for this synthesis?
A3: A mixture of concentrated nitric acid and concentrated sulfuric acid is commonly used.[3] Acetic acid can also be used as a solvent and in the nitrating mixture.[1] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using various analytical techniques, including:
-
Melting Point: The reported melting point is in the range of 103-107 °C.[5]
-
Spectroscopy: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure.[6]
-
Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity and identify the presence of any impurities. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.[1]
Q5: What is a common method for purifying the crude this compound?
A5: Recrystallization is a common and effective method for purifying the crude product.[4] Suitable solvents for recrystallization include ethyl acetate, ethanol, or a mixture of ethanol and water.
Experimental Protocols
Protocol 1: Nitration of Guaiacol
This protocol outlines the direct nitration of guaiacol to synthesize this compound.
Materials:
-
Guaiacol (2-methoxyphenol)
-
Concentrated Nitric Acid (68-70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (optional, for neutralization)
-
Ethyl Acetate (for extraction/recrystallization)
-
Sodium Sulfate (for drying)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and water in an ice bath to 0-5 °C.
-
Slowly add guaiacol to the cooled acid mixture while maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the guaiacol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
The yellow precipitate of this compound will form.
-
Filter the crude product and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent like ethyl acetate.[4]
Data Presentation
Table 1: Typical Reaction Conditions for Nitration of Guaiacol
| Parameter | Value | Reference |
| Starting Material | Guaiacol | [1] |
| Nitrating Agent | HNO₃ / H₂SO₄ | [3] |
| Temperature | 0 - 5 °C | [2] |
| Reaction Time | 1 - 3 hours | [1] |
| Molar Ratio (Guaiacol:HNO₃) | 1 : 1.1 - 1.5 | |
| Solvent | Sulfuric Acid / Acetic Acid | [1][3] |
| Typical Yield | 60 - 85% |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Simplified reaction pathway for the nitration of guaiacol.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. This compound | 636-93-1 [chemicalbook.com]
- 6. This compound(636-93-1) 13C NMR [m.chemicalbook.com]
identifying and removing impurities from 2-Methoxy-5-nitrophenol
Welcome to the technical support center for the identification and removal of impurities from 2-Methoxy-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Impurities in crude this compound typically originate from its synthesis, which most commonly involves the nitration of guaiacol (B22219) (2-methoxyphenol). The primary impurities include:
-
Unreacted Starting Material: Residual guaiacol.
-
Isomeric Byproducts: Other nitrated isomers of guaiacol, such as 2-methoxy-4-nitrophenol, 2-methoxy-6-nitrophenol, and 2-methoxy-3-nitrophenol.[1]
-
Over-nitrated Products: Dinitro- or trinitro-guaiacol derivatives, which can form if the reaction conditions are too harsh.
Q2: How can I identify the impurities present in my sample?
A2: A combination of analytical techniques is recommended for impurity identification:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your mixture. The desired product and its impurities will likely have different Rf values.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to separate and quantify isomers.
-
Spectroscopic Methods (NMR, IR):
-
¹H and ¹³C NMR: Can distinguish between isomers based on the distinct chemical shifts and coupling patterns of the aromatic protons and carbons.
-
IR Spectroscopy: Can help identify the presence of functional groups. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching bands.
-
Q3: What are the primary methods for purifying crude this compound?
A3: The two most common and effective purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For minor impurities, recrystallization is often sufficient. For complex mixtures with multiple, closely-related impurities, column chromatography offers better separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable, or not enough solvent is used. | Select a more appropriate solvent where the compound has high solubility at elevated temperatures and low solubility at room temperature. Add more hot solvent in small increments until the compound dissolves. |
| Oiling out occurs upon cooling. | The boiling point of the solvent is too high, or the compound is too impure. | Use a lower-boiling point solvent. Try a different solvent system. If the sample is very impure, consider a preliminary purification step like column chromatography. |
| No crystals form upon cooling. | The solution is not supersaturated, or crystallization is slow to initiate. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a seed crystal of pure this compound. Cool the solution in an ice bath. |
| Low recovery of pure product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Preheat the filtration apparatus to prevent premature crystallization. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC. | The chosen mobile phase is either too polar or not polar enough. | Adjust the polarity of the eluent. A common solvent system is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).[2] Vary the ratio to achieve good separation of the spots on a TLC plate before running the column. |
| Compounds are not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate. |
| Cracking or channeling of the stationary phase. | Improper packing of the column. | Ensure the silica (B1680970) gel is packed uniformly as a slurry and is not allowed to run dry. Adding a layer of sand on top of the silica can help prevent disturbance when adding the solvent. |
| Broad or tailing bands. | The sample was dissolved in too much solvent before loading. The column is overloaded with the sample. | Dissolve the crude product in the minimum amount of solvent. Use an appropriate amount of silica gel for the amount of sample being purified (typically a 20:1 to 50:1 ratio of silica to crude product by weight). |
Data Presentation
Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |
| This compound | 169.13 | 103-107 | Yellow to light brown powder[3] | Slightly soluble in chloroform (B151607) and ethyl acetate. |
| Guaiacol (2-Methoxyphenol) | 124.14 | 28-32 | Colorless to yellow crystals or liquid | Soluble in ethanol, ether, and chloroform. Slightly soluble in water. |
| 2-Methoxy-4-nitrophenol | 169.13 | 99-104[4][5][6] | Yellow solid[4][5] | Slightly soluble in chloroform and ethyl acetate; insoluble in water.[4][5] |
| 2-Methoxy-6-nitrophenol | 169.13 | 61-65 | White to yellow to orange powder/crystal[7] | Data not readily available. |
| 2-Methoxy-3-nitrophenol | 169.13 | 69-70 | Pale-yellow crystals | Data not readily available. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines the procedure for purifying crude this compound using ethyl acetate.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hot plate with stirring. Continue adding small portions of hot ethyl acetate until the solid completely dissolves.[8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Leave the crystals in the Buchner funnel under vacuum to air-dry. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a low temperature (e.g., 40-50°C).
Protocol 2: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Cotton or glass wool
-
Sand
-
Collection tubes
Procedure:
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase composition. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a good separation of the desired product from its impurities (an Rf value of ~0.3 for the product is often ideal).
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute more polar compounds.
-
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the initial identification of impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Column chromatography - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. lookchem.com [lookchem.com]
- 5. 2-Methoxy-4-nitrophenol CAS 3251-56-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. 2-Methoxy-6-nitrophenol | 15969-08-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Synthesis routes of this compound [benchchem.com]
Technical Support Center: Regioselective Synthesis of 2-Methoxy-5-nitrophenol
Welcome to the technical support center for the synthesis of 2-Methoxy-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for this regioselective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge lies in controlling the regioselectivity of the nitration reaction. The starting material, 2-methoxyphenol (guaiacol), has two activating groups (hydroxyl and methoxy) that direct electrophilic substitution to the ortho and para positions. Direct nitration typically yields a mixture of isomers, primarily 2-methoxy-4-nitrophenol (B27342) and 2-methoxy-6-nitrophenol, with the desired this compound often being a minor product.[1][2][3]
Q2: What are the common isomers formed during the direct nitration of 2-methoxyphenol?
A2: The common isomers are 2-methoxy-4-nitrophenol and 2-methoxy-6-nitrophenol. Dinitrated products, such as 2-methoxy-4,6-dinitrophenol, can also be formed under harsher conditions.[1][2][3]
Q3: Are there alternative, more regioselective methods for synthesizing this compound?
A3: Yes, several alternative routes offer better regioselectivity. These include:
-
Synthesis from 2-methoxy-5-nitroaniline (B165355): This involves the diazotization of 2-methoxy-5-nitroaniline followed by hydrolysis of the diazonium salt to the corresponding phenol. This method is highly regioselective as the nitro group is already in the desired position.
-
Nitration of vanillic acid followed by decarboxylation: Vanillic acid (4-hydroxy-3-methoxybenzoic acid) can be nitrated to 4-hydroxy-3-methoxy-5-nitrobenzoic acid. Subsequent decarboxylation can yield the target molecule.[4]
Q4: How can the different isomers of nitrated 2-methoxyphenol be separated?
A4: The separation of these isomers is often challenging due to their similar physical properties. Common techniques include:
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent.[5] It can be effective if one isomer is significantly less soluble than the others.
-
Column Chromatography: This is a more reliable but less scalable method for separating isomers with different polarities.[5]
-
Steam Distillation: This technique can be used to separate isomers with significant differences in volatility. For instance, ortho-nitrophenols are often steam volatile due to intramolecular hydrogen bonding, while para-isomers are not.[6][7]
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound Isomer in Direct Nitration
| Potential Cause | Suggested Solution |
| Lack of Regiocontrol | The hydroxyl and methoxy (B1213986) groups in 2-methoxyphenol direct nitration to the ortho and para positions, making the 5-position (meta to the hydroxyl and ortho to the methoxy) less favored. Consider alternative synthetic routes for higher regioselectivity. |
| Over-nitration | The reaction conditions (concentrated nitric acid, elevated temperature) are too harsh, leading to the formation of dinitrated byproducts. Use milder nitrating agents (e.g., dilute nitric acid) and maintain a low reaction temperature (0-5 °C). |
| Oxidation of the Phenol | Nitric acid is a strong oxidizing agent and can degrade the starting material. Use a less concentrated nitric acid solution or add the nitrating agent slowly at a low temperature. |
Problem 2: Difficulty in Separating this compound from its Isomers
| Potential Cause | Suggested Solution |
| Similar Physical Properties | The isomers have very similar boiling points and polarities, making separation by distillation or simple recrystallization difficult.[5] |
| Co-crystallization | During recrystallization, the isomers may crystallize together, leading to poor separation. Experiment with different solvent systems for recrystallization. A mixture of polar and non-polar solvents can sometimes improve selectivity.[8][9] |
| Poor Resolution in Chromatography | The isomers may have similar retention times on a standard silica (B1680970) gel column. Optimize the mobile phase polarity. A shallow gradient of a solvent mixture (e.g., hexane/ethyl acetate) may improve separation. Consider using a different stationary phase if co-elution persists.[5] |
Quantitative Data Summary
| Synthesis Route | Key Reactants | Reaction Conditions | Product(s) | Reported Yield | Reference |
| Direct Nitration | 2-Methoxyphenol, Nitric Acid, Sulfuric Acid | Varies, typically low temperature | Mixture of 2-methoxy-4-nitrophenol, 2-methoxy-6-nitrophenol, and this compound | Variable, often low for the 5-nitro isomer | [1][2][3] |
| From 2-Methoxy-5-nitroaniline | 2-Methoxy-5-nitroaniline, Sodium Nitrite, Sulfuric Acid, Water | Diazotization at low temp., followed by hydrolysis at elevated temp. | This compound | Generally good | Inferred from similar syntheses |
| From Vanillic Acid | Vanillic Acid, Nitric Acid, Acetic Acid | Room temperature | 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 44% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of Vanillic Acid and Decarboxylation (Two Steps)
Step 1: Nitration of Vanillic Acid to 4-Hydroxy-3-methoxy-5-nitrobenzoic acid [4]
-
Dissolve vanillic acid (20 g, 119 mmol) in 200 mL of acetic acid in a suitable flask.
-
Slowly add 60% nitric acid (9.7 mL, 126.4 mmol) dropwise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the yellow precipitate by filtration, wash thoroughly with water, and dry under vacuum.
Step 2: Decarboxylation of 4-Hydroxy-3-methoxy-5-nitrobenzoic acid
-
Place the dried 4-hydroxy-3-methoxy-5-nitrobenzoic acid in a round-bottom flask equipped with a condenser.
-
Heat the solid gently above its melting point (around 216 °C) until the evolution of carbon dioxide ceases.
-
The crude this compound can then be purified by recrystallization or sublimation.
Protocol 2: Synthesis of 2-Nitro-4-methoxyaniline (A Precursor for an Alternative Route)[10]
This protocol describes the synthesis of a potential precursor. The subsequent steps would involve diazotization and hydrolysis to yield 2-methoxy-4-nitrophenol, illustrating a regioselective approach that could be adapted for the 5-nitro isomer if the corresponding starting material were available.
-
In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 123 g (1 mole) of p-anisidine (B42471) in 300 ml of glacial acetic acid and 217 ml of water.
-
Add 350 g of ice to the stirred solution.
-
When the temperature reaches 0–5°, add 103 ml (1.1 moles) of acetic anhydride (B1165640) all at once with rapid stirring.
-
Heat the mixture on a steam bath until the crystalline material dissolves and then cool with stirring to 45°.
-
Apply an ice bath and add 100 ml of concentrated nitric acid (sp. gr. 1.42) all at once.
-
Maintain the temperature at 60–65° for 10 minutes and then cool to 25° over 10 minutes.
-
Chill the solution overnight and collect the precipitated yellow crystals of 2-nitro-4-methoxyacetanilide by filtration.
-
Hydrolyze the acetanilide (B955) by stirring and warming with Claisen's alkali (prepared by dissolving 88 g of potassium hydroxide (B78521) in 63 ml of water, cooling, and diluting to 250 ml with methanol) to yield 2-nitro-4-methoxyaniline.
Visualizations
Caption: Synthetic pathways to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere - Environmental Science & Technology - Figshare [acs.figshare.com]
- 4. 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. p-Nitrophenol The ortho and para isomers can be separated by steam distil.. [askfilo.com]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. Tips & Tricks [chem.rochester.edu]
degradation pathways and stability issues of 2-Methoxy-5-nitrophenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and stability issues of 2-Methoxy-5-nitrophenol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 5-nitroguaiacol, is a phenolic compound. It is used in the synthesis of potent VEGF and tyrosine kinase inhibitors, as well as in the creation of GABA analogues and phosphodiesterase inhibitors like rolipram.
Q2: What are the primary stability concerns for this compound in experimental settings?
This compound is susceptible to degradation under various conditions, which can impact experimental reproducibility and the potency of the compound. Key stability concerns include:
-
Photodegradation: Exposure to UV and visible light can initiate and accelerate degradation.
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Oxidation: The phenolic hydroxyl group is prone to oxidation, a process that can be expedited by the presence of oxygen, metal ions, and light.
-
pH Instability: The stability of the compound can be influenced by the pH of the solution.
-
Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation.
Q3: What are the likely degradation pathways for this compound?
Based on the behavior of structurally similar nitrophenols and methoxyphenols, the degradation of this compound is likely to proceed through several pathways, primarily initiated by oxidation and photodegradation.
-
Oxidative Degradation: The phenolic hydroxyl group is a primary site for oxidation, which can lead to the formation of phenoxy radicals. These reactive intermediates can then undergo further reactions, including dimerization or polymerization, often resulting in colored byproducts. The methoxy (B1213986) group may also be susceptible to demethylation under certain oxidative conditions.
-
Photodegradation: Upon exposure to light, particularly UV radiation, the nitro group can be involved in photochemical reactions. This can lead to the formation of various intermediates, including hydroxylated and/or dimerized products. In some cases, photolysis can lead to the opening of the aromatic ring.
-
Hydrolysis: While generally stable, under extreme pH and temperature conditions, hydrolysis of the methoxy group or other degradative reactions may occur.
Q4: What are the potential degradation products of this compound?
While specific experimental data for this compound is limited, based on related compounds, potential degradation products could include:
-
Hydroxylated derivatives: Formed through the attack of hydroxyl radicals.
-
Quinone-like structures: Resulting from the oxidation of the phenol (B47542) ring.
-
Ring-opened products: Such as smaller organic acids, resulting from extensive oxidation.
-
Polymers: Formed from the reaction of phenoxy radical intermediates.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in a laboratory setting.
| Issue | Possible Cause | Troubleshooting Steps |
| Discoloration of Solution (e.g., yellowing, browning) | Oxidation of the phenolic hydroxyl group, potentially accelerated by light, high pH, or the presence of metal ions. | - Prepare solutions fresh daily.- Store stock solutions and experimental samples protected from light (e.g., in amber vials).- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).- Work at a neutral or slightly acidic pH if compatible with the experimental design.- Consider the addition of an antioxidant, such as ascorbic acid or EDTA (to chelate metal ions). |
| Precipitation or Cloudiness in Solution | - Poor solubility at the prepared concentration.- Degradation products forming insoluble polymers.- Change in pH affecting solubility. | - Determine the solubility limit in the chosen solvent system.- Prepare more dilute solutions or use a co-solvent.- Filter the solution through a 0.22 µm syringe filter before use.- Monitor for signs of degradation that may lead to precipitation. |
| Loss of Compound Potency or Activity Over Time | Chemical degradation of this compound. | - Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols).- Implement stabilization strategies such as protection from light, pH control, and use of antioxidants.- Store solutions at lower temperatures (e.g., 4°C or -20°C), after confirming that precipitation will not occur. |
| Inconsistent Experimental Results | Instability of the compound in the experimental medium leading to variable concentrations. | - Prepare fresh solutions for each experiment from a solid, well-stored starting material.- Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) immediately before use. |
Experimental Protocols
1. Protocol for Assessing Photostability
-
Objective: To evaluate the degradation of this compound upon exposure to light.
-
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration. Prepare experimental samples by diluting the stock solution in the desired buffer or medium.
-
Sample Exposure: Transfer aliquots of the experimental sample into clear and amber vials. Expose the clear vials to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output). The amber vials will serve as dark controls.
-
Time Points: Withdraw samples from both clear and amber vials at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Analysis: Plot the concentration of this compound as a function of time for both light-exposed and dark control samples. Calculate the degradation rate constant.
-
2. Protocol for Assessing Thermal Stability
-
Objective: To determine the effect of temperature on the stability of this compound.
-
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the desired solvent or medium.
-
Incubation: Aliquot the solution into multiple vials and incubate them at different temperatures (e.g., 4°C, 25°C, 40°C, and 60°C).
-
Time Points: At specified time intervals, remove a vial from each temperature and quench the degradation by cooling it on ice.
-
Analysis: Determine the concentration of the remaining this compound using HPLC-UV.
-
Data Analysis: Compare the degradation profiles at different temperatures to assess the thermal stability.
-
3. Protocol for Assessing pH Stability
-
Objective: To investigate the stability of this compound at different pH values.
-
Methodology:
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 3, 5, 7, 9, and 11).
-
Sample Preparation: Spike a stock solution of this compound into each buffer to a final desired concentration.
-
Incubation: Incubate the samples at a constant temperature.
-
Time Points: Withdraw aliquots at various time points.
-
Analysis: Analyze the concentration of this compound in each sample by HPLC-UV.
-
Data Analysis: Plot the concentration versus time for each pH to determine the pH-rate profile.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for stability assessment.
Technical Support Center: Selective Nitration of Guaiacol to the 5-Position
Welcome to the technical support center for the regioselective synthesis of 5-nitroguaiacol. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance, troubleshoot common issues, and answer frequently asked questions related to improving the selectivity of guaiacol (B22219) nitration.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of guaiacol not selective for the 5-position?
A1: Direct nitration of guaiacol typically yields a mixture of isomers, predominantly 4-nitroguaiacol and 6-nitroguaiacol. This is due to the electronic effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring. Both are ortho, para-directing groups, meaning they activate the positions ortho and para to themselves for electrophilic aromatic substitution. The 4- and 6-positions are para and ortho to the hydroxyl group, respectively, and ortho and meta to the methoxy group. The combined activating effect of these two groups strongly favors substitution at the 4- and 6-positions over the 5-position.
Q2: What is the most effective strategy to achieve high selectivity for 5-nitroguaiacol?
A2: The most effective and commonly cited strategy is to use a protecting or directing group to block the more reactive positions on the guaiacol ring. A well-established method involves the use of a sulfonic acid (-SO₃H) group. The process involves three main stages:
-
Sulfonation: Guaiacol is first sulfonated to introduce a sulfonic acid group at the 4-position, which is sterically and electronically favored.
-
Nitration: With the 4-position blocked, the subsequent nitration is directed to the 5-position.
-
Desulfonation: The sulfonic acid group is then removed, typically by hydrolysis, to yield the desired 5-nitroguaiacol.
Q3: Are there alternative methods for selective 5-nitration?
A3: While the sulfonation-nitration-desulfonation route is the most documented for achieving high 5-position selectivity, other strategies could be explored, such as using bulky protecting groups on the hydroxyl function to sterically hinder the ortho positions (2- and 6-), potentially increasing the proportion of nitration at the 5-position. However, the sulfonation route is generally more reliable for high regioselectivity.
Q4: How can I separate the different isomers of nitroguaiacol if my reaction is not completely selective?
A4: Separation of nitroguaiacol isomers can be challenging due to their similar physical properties. However, chromatographic techniques are generally effective.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation and quantification of nitroguaiacol isomers. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to ensure the phenolic proton is on) can provide good resolution.
-
Gas Chromatography (GC): GC can also be used, but it typically requires derivatization of the polar phenolic hydroxyl group to a less polar ether or ester to improve volatility and peak shape.
-
Column Chromatography: For preparative scale, silica (B1680970) gel column chromatography can be employed, though it may require careful optimization of the solvent system to achieve good separation.
Troubleshooting Guides
Problem 1: Low Yield or No Reaction During Sulfonation
| Potential Cause | Solution |
| Insufficiently strong sulfonating agent. | For guaiacol, concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) is typically required. Ensure the concentration of the sulfuric acid is appropriate. |
| Reaction temperature is too low. | Sulfonation of deactivated or moderately activated rings often requires elevated temperatures. Carefully and incrementally increase the reaction temperature while monitoring the reaction progress by TLC. |
| Reaction time is too short. | Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC until the starting material is consumed. |
| Water contamination. | The presence of excess water can dilute the sulfuric acid, reducing its effectiveness. Ensure all glassware is dry and use appropriately concentrated reagents. |
Problem 2: Poor Selectivity in the Nitration of Guaiacol-4-Sulfonic Acid
| Potential Cause | Solution |
| Nitrating conditions are too harsh. | Harsh nitrating conditions (e.g., high concentration of nitric acid, high temperature) can sometimes lead to the formation of dinitro products or side reactions. Use a milder nitrating agent or lower the reaction temperature. A mixture of nitric acid and sulfuric acid is a common and effective nitrating agent. |
| Incomplete sulfonation in the previous step. | If unreacted guaiacol is present during the nitration step, it will be nitrated at the 4- and 6-positions, leading to a mixture of isomers. Ensure the sulfonation reaction has gone to completion before proceeding. |
| Premature desulfonation. | Under certain acidic and thermal conditions, the sulfonic acid group might be prematurely removed during nitration, leading to the formation of 4-nitroguaiacol. Maintain a controlled temperature during nitration. |
Problem 3: Incomplete Desulfonation or Product Decomposition
| Potential Cause | Solution |
| Hydrolysis conditions are too mild. | Desulfonation is the reverse of sulfonation and is typically achieved by heating the sulfonic acid in dilute aqueous acid.[1] If the reaction is incomplete, you may need to increase the temperature or the reaction time. |
| Product decomposition at high temperatures. | Nitroaromatic compounds can be sensitive to high temperatures, especially in the presence of strong acids. If you observe charring or the formation of dark, insoluble byproducts, consider using a lower temperature for a longer duration for the desulfonation step. |
| Insufficient water in the reaction mixture. | The desulfonation reaction is a hydrolysis, so the presence of water is crucial. Ensure you are using dilute aqueous acid as reported in the literature for this step. |
Data Presentation
The following tables summarize quantitative data for the direct nitration of guaiacol versus the multi-step synthesis involving a sulfonic acid directing group.
Table 1: Isomer Distribution in Direct Nitration of Guaiacol
| Nitrating Agent | Solvent | Temperature (°C) | 4-Nitroguaiacol (%) | 6-Nitroguaiacol (%) | 5-Nitroguaiacol (%) | Dinitroguaiacol (%) |
| HNO₃ / H₂SO₄ | Acetic Acid | 20-25 | ~50-60 | ~30-40 | <5 | Variable |
| Dilute HNO₃ | Water | 25 | ~45-55 | ~35-45 | <5 | Low |
| NO₂ gas | Dichloromethane | 0-10 | ~50-65 | ~25-35 | <5 | Variable |
Note: The isomer ratios are approximate and can vary significantly with reaction conditions.
Table 2: Expected Yields for the Selective Synthesis of 5-Nitroguaiacol via Sulfonation Route
| Reaction Step | Reagents | Typical Yield (%) | Notes |
| 1. Sulfonation | Guaiacol, Conc. H₂SO₄ | 85-95 | Forms primarily guaiacol-4-sulfonic acid. |
| 2. Nitration | Guaiacol-4-sulfonic acid, HNO₃/H₂SO₄ | 70-85 | Forms primarily 5-nitroguaiacol-4-sulfonic acid. |
| 3. Desulfonation | 5-nitroguaiacol-4-sulfonic acid, Dilute H₂SO₄ (aq) | 80-90 | Removes the sulfonic acid group to yield 5-nitroguaiacol. |
| Overall Yield | ~48-70 | Calculated from the individual steps. |
Experimental Protocols
Protocol 1: Selective Synthesis of 5-Nitroguaiacol
Step 1: Sulfonation of Guaiacol to Guaiacol-4-sulfonic Acid
-
Reagents and Equipment:
-
Guaiacol (1.0 eq)
-
Concentrated sulfuric acid (98%, 3.0 eq)
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle
-
Ice bath
-
-
Procedure:
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In a round-bottom flask, cool the concentrated sulfuric acid in an ice bath.
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Slowly add the guaiacol to the cold sulfuric acid with vigorous stirring.
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After the addition is complete, remove the ice bath and heat the mixture to 80-90°C for 2-3 hours.
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Monitor the reaction by TLC until the starting material is no longer visible.
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
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The guaiacol-4-sulfonic acid will precipitate. If it remains in solution, it can often be used directly in the next step after partial neutralization to reduce acidity.
-
Step 2: Nitration of Guaiacol-4-sulfonic Acid
-
Reagents and Equipment:
-
Guaiacol-4-sulfonic acid (from Step 1)
-
Concentrated nitric acid (68%, 1.1 eq)
-
Concentrated sulfuric acid (98%, 1.0 eq)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
-
Procedure:
-
Cool the solution of guaiacol-4-sulfonic acid in a round-bottom flask using an ice bath.
-
Prepare a nitrating mixture by slowly adding the concentrated nitric acid to the concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
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Add the nitrating mixture dropwise to the cold solution of guaiacol-4-sulfonic acid with constant stirring, maintaining the temperature below 10°C.
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After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice to precipitate the 5-nitroguaiacol-4-sulfonic acid.
-
Step 3: Desulfonation to 5-Nitroguaiacol
-
Reagents and Equipment:
-
5-nitroguaiacol-4-sulfonic acid (from Step 2)
-
Dilute sulfuric acid (e.g., 30-50% in water)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
Transfer the 5-nitroguaiacol-4-sulfonic acid to a round-bottom flask.
-
Add the dilute sulfuric acid to the flask.
-
Heat the mixture to reflux (around 120-140°C) for 2-4 hours.[1]
-
Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the 5-nitroguaiacol product.
-
Cool the reaction mixture to room temperature. The 5-nitroguaiacol may precipitate upon cooling.
-
The product can be isolated by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Protocol 2: HPLC Analysis of Nitroguaiacol Isomers
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is 40:60 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm or a wavelength of maximum absorbance for the nitroguaiacol isomers.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare calibration standards of pure 4-nitroguaiacol, 5-nitroguaiacol, and 6-nitroguaiacol in the mobile phase.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to determine their retention times and to construct calibration curves.
-
Inject the sample solution.
-
Identify the isomers in the sample by comparing their retention times to those of the standards.
-
Quantify the amount of each isomer using the calibration curves.
-
Visualizations
References
dealing with oily products during 2-Methoxy-5-nitrophenol recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the recrystallization of 2-Methoxy-5-nitrophenol, particularly the formation of oily products.
Troubleshooting Guide: Dealing with Oily Products
Question: My this compound is "oiling out" instead of crystallizing during recrystallization. What is happening and what should I do?
Answer:
"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid crystalline material. This often happens when the solution becomes supersaturated at a temperature above the melting point of the solute. For this compound, with a melting point of 103-107 °C, this can be a common issue if the recrystallization conditions are not optimal.[1][2]
Here is a step-by-step guide to troubleshoot and resolve this issue:
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Re-dissolve the Oiled Product: Gently heat the solution to re-dissolve the oily layer completely. If it does not redissolve, you may need to add a small amount of additional hot solvent.
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Identify the Cause and Implement the Solution: Work through the following potential causes and solutions:
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Cause 1: Solution is too concentrated.
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Solution: Add more of the hot recrystallization solvent in small increments until the solution is no longer supersaturated. The goal is to have a saturated solution at the boiling point of the solvent.
-
-
Cause 2: Cooling rate is too fast.
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Solution: Allow the flask to cool slowly to room temperature. You can insulate the flask with a beaker of hot water or glass wool to slow down the cooling process.[3] Once at room temperature, you can then proceed to cool it further in an ice bath.
-
-
Cause 3: Presence of impurities.
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Solution: Impurities can lower the melting point of the compound, leading to oiling out. If the issue persists, consider purifying the crude product by another method, such as column chromatography, before recrystallization.[4][5] Phenols are also susceptible to oxidation, which can create impurities.[6][7]
-
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Cause 4: Inappropriate solvent choice.
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Solution: The boiling point of your solvent might be higher than the melting point of your product. If this is the case, the solid will melt before it dissolves. Choose a solvent with a boiling point lower than the melting point of this compound (103-107 °C). If using a solvent pair, the mixture's properties might be unsuitable. Experiment with different solvents or solvent ratios.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal properties of a recrystallization solvent for this compound?
A1: An ideal solvent should:
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Dissolve the compound well at high temperatures but poorly at low temperatures.
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Have a boiling point below the melting point of this compound (103-107 °C).[1][2]
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Not react with the compound.
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Be volatile enough to be easily removed from the crystals.
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Be non-toxic and inexpensive.
Q2: Which solvents are commonly used for the recrystallization of nitrophenols?
A2: Based on available literature for similar compounds, suitable solvents could include ethyl acetate (B1210297), ethanol, water, or mixtures like ethanol/water or toluene/hexane.[3][8] A patent for a related compound, 2-amino-5-nitrophenol (B90527), mentions using n-hexane to induce crystallization after washing.[9]
Q3: How can I prevent my phenol (B47542) compound from oxidizing during the process?
A3: Phenols can oxidize in the presence of air, leading to discoloration (often pink or brown) and impurities.[6][7] To minimize this, you can:
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Use a nitrogen or argon atmosphere during the recrystallization process.
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Avoid unnecessarily prolonged heating.
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Use fresh, high-purity solvents.
Q4: My product has formed an oil. Can I still get crystals from it?
A4: Yes. As outlined in the troubleshooting guide, you should re-heat the solution to dissolve the oil, then address the likely cause, such as adding more solvent or allowing for slower cooling. It is often possible to obtain a crystalline product from a solution that has previously oiled out.
Q5: How do I know if my recrystallized product is pure?
A5: You can assess the purity of your product through several methods:
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Melting Point Analysis: A sharp melting point range close to the literature value (103-107 °C) indicates high purity.[1][2] Impurities will typically cause the melting point to be lower and broader.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.
-
Spectroscopic Methods: Techniques like NMR, IR, and Mass Spectrometry can confirm the structure and purity of the final product.
Data Presentation
Table 1: Properties of this compound and Potential Recrystallization Solvents
| Compound/Solvent | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 103-107[1][2] | 110-112 (at 1 mmHg)[1][2] | The compound of interest. |
| Ethyl Acetate | -83.6 | 77.1 | Mentioned as a recrystallization solvent for a similar reaction product.[8] |
| Ethanol | -114 | 78.37 | A common solvent for polar organic compounds. |
| Water | 0 | 100 | Can be used, especially in a solvent pair with an alcohol.[3] |
| Toluene | -95 | 110.6 | Its boiling point is close to the melting point, so it should be used with caution or as part of a solvent pair. |
| n-Hexane | -95 | 69 | Often used as the "poor" solvent in a solvent pair to induce crystallization.[3][9] |
Experimental Protocols
Protocol: General Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. A good starting point is ethyl acetate or an ethanol/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue adding the solvent in small portions until the solid has just dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step is crucial to remove impurities that are insoluble in the hot solvent. To prevent premature crystallization in the funnel, keep the solution hot and use a stemless funnel.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[3] Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
Visualizations
Caption: Troubleshooting workflow for addressing an oily product during recrystallization.
Caption: Relationship between the problem, its causes, and potential solutions.
References
- 1. This compound | 636-93-1 [chemicalbook.com]
- 2. This compound 98 636-93-1 [sigmaaldrich.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. ukessays.com [ukessays.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - Phenol crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Systems for 2-Methoxy-5-nitrophenol Chromatography
Welcome to the technical support center for the chromatographic purification of 2-Methoxy-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for optimizing the separation of this compound from reaction mixtures and impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that influence its chromatographic behavior?
A1: this compound is a moderately polar aromatic compound.[1] Its polarity is primarily influenced by the presence of a hydroxyl (-OH), a nitro (-NO2), and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring. The hydroxyl group can participate in hydrogen bonding with polar stationary phases like silica (B1680970) gel, leading to stronger retention. The nitro and methoxy groups also contribute to the overall polarity. Understanding these functional groups is crucial for selecting an appropriate solvent system.
Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) of this compound?
A2: A common and effective starting point for the TLC of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[2][3] A trial with a 7:3 or 8:2 mixture of hexanes to ethyl acetate is a reasonable starting point. For related, less polar methoxyphenols, a 20% ethyl acetate in hexane (B92381) (80:20 hexane:ethyl acetate) system has been shown to be effective.[4]
Q3: My compound, this compound, is not moving from the baseline on the TLC plate. What should I do?
A3: If your compound remains at the origin, the solvent system is not polar enough to overcome the interactions with the stationary phase.[3] You should increase the polarity of the mobile phase. This can be achieved by increasing the proportion of the more polar solvent in your mixture. For example, you could try changing the solvent ratio from 8:2 hexanes/ethyl acetate to 7:3 or even 1:1. If that is still insufficient, a more polar solvent like methanol (B129727) could be added in a small percentage to the mobile phase.[2]
Q4: The spots on my TLC plate are streaking. How can I resolve this?
A4: Streaking or tailing of spots on a TLC plate can be caused by several factors:
-
Sample Overloading: Applying too much sample to the TLC plate can cause streaking. Try spotting a more dilute solution.
-
Acidic Nature of Silica Gel: The hydroxyl group of this compound is acidic and can interact strongly with the acidic silanol (B1196071) groups on the silica gel plate, leading to tailing. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) to the mobile phase can sometimes improve peak shape.
-
Incomplete Drying of the Spotting Solvent: Ensure the solvent used to dissolve your sample has completely evaporated before developing the plate.
Q5: How can I visualize this compound on a TLC plate if it is not colored?
A5: While this compound is a pale yellow solid, at the concentrations used in TLC, it may not be visible to the naked eye. Due to its aromatic nature, it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent green background.[5][6] For more specific visualization of the phenolic hydroxyl group, a ferric chloride (FeCl3) stain can be used, which typically produces a colored spot (often blue or purple) with phenols.[5] Another method involves the reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored azo dye.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of this compound from Impurities | The polarity of the eluent is too high, causing all compounds to elute quickly together. | Decrease the polarity of the solvent system. Start with a less polar mobile phase and gradually increase the polarity (gradient elution). |
| The polarity of the eluent is too low, resulting in very slow or no elution of the desired compound. | Increase the polarity of the solvent system. If using a gradient, increase the proportion of the more polar solvent. | |
| The chosen solvent system does not provide adequate selectivity for the separation. | Try a different solvent combination. For example, if a hexane/ethyl acetate system is not working, consider a dichloromethane (B109758)/methanol system. | |
| Product Elutes with a Tailing Peak from the Column | Strong interaction between the phenolic hydroxyl group and the silica gel. | Add a small percentage (0.1-1%) of a modifier like acetic acid to the mobile phase to improve the peak shape. |
| Column is overloaded with the sample. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| The Compound Appears to be Decomposing on the Column | This compound may be sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine before packing the column. Alternatively, use a different stationary phase like alumina. |
| Irreproducible Separation Results | Inconsistent column packing. | Ensure the column is packed uniformly without any air bubbles or cracks. |
| Changes in the mobile phase composition over time due to evaporation of a more volatile component. | Keep the solvent reservoir covered to minimize evaporation. Prepare fresh mobile phase for each separation. |
Data Presentation
The following table provides hypothetical but expected Retention Factor (Rf) values for this compound in various solvent systems on a standard silica gel TLC plate. These values can be used as a guide for selecting a starting solvent system for column chromatography. An optimal Rf for good separation in column chromatography is typically in the range of 0.2-0.4.
| Solvent System (v/v) | Hexane:Ethyl Acetate | Dichloromethane:Methanol | Toluene:Acetone |
| 9:1 | 0.15 | 0.25 | 0.20 |
| 8:2 | 0.30 | 0.45 | 0.38 |
| 7:3 | 0.45 | 0.60 | 0.55 |
| 1:1 | 0.75 | 0.85 | 0.80 |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
Objective: To determine the optimal mobile phase for the separation of this compound from impurities.
Materials:
-
Silica gel TLC plates with fluorescent indicator (F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
A selection of solvents: hexanes, ethyl acetate, dichloromethane, methanol, toluene, acetone
-
Sample of crude this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)
Methodology:
-
Pour a small amount (0.5-1 cm depth) of a prepared solvent system into the developing chamber. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and close the lid.
-
Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the dissolved crude sample onto the origin line.
-
Carefully place the TLC plate into the developing chamber, ensuring the solvent level is below the origin line. Close the chamber.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Repeat the process with different solvent systems to find the one that gives the best separation of this compound from its impurities, aiming for an Rf value between 0.2 and 0.4 for the desired compound.
Protocol 2: Column Chromatography Purification
Objective: To purify crude this compound using silica gel column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (for flash chromatography)
-
Cotton or glass wool
-
Sand
-
The optimized solvent system determined from TLC analysis
-
Collection tubes or flasks
-
Crude this compound
Methodology:
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica gel in the least polar solvent of your mobile phase system.
-
Pour the slurry into the column and allow the solvent to drain, gently tapping the column to ensure even packing.
-
Add a layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the mobile phase).[8]
-
Carefully apply the sample solution to the top of the silica gel.
-
-
Elution:
-
Begin adding the mobile phase to the column, ensuring the silica gel does not run dry.
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
If using a gradient, start with the least polar solvent composition and gradually increase the polarity.
-
-
Fraction Collection:
-
Collect the eluent in a series of labeled fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Mandatory Visualization
Caption: A flowchart illustrating the iterative process of solvent system optimization for chromatography.
Caption: A decision tree for troubleshooting common issues in chromatography.
References
- 1. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Preventing Oxidation of the Phenolic Group During Reactions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the oxidation of phenolic groups during chemical reactions. The content is structured to offer direct solutions to common experimental challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture containing a phenol (B47542) turning dark brown or reddish?
A1: The discoloration of your reaction mixture is a common sign of phenol oxidation.[1][2] Phenols are susceptible to oxidation, particularly in the presence of air (oxygen), light, or trace metal impurities, which can catalyze the process.[1][3] This oxidation leads to the formation of highly colored species like quinones and polymeric byproducts.[1][2]
Q2: What are the primary strategies to prevent the oxidation of phenols during a reaction?
A2: There are three main strategies to prevent unwanted phenol oxidation:[1]
-
Working under an inert atmosphere: This removes oxygen, a key oxidant, from the reaction environment.[1]
-
Using protecting groups: The phenolic hydroxyl group can be temporarily masked with a chemical moiety that is less susceptible to oxidation.[1]
-
Adding antioxidants: A sacrificial antioxidant can be added to the reaction mixture to be preferentially oxidized, thus protecting the phenol of interest.[1]
Q3: How do I choose the most suitable protecting group for my phenol?
A3: The choice of a protecting group depends on several factors, including the stability of your molecule to the protection and deprotection conditions, and the compatibility with other functional groups present. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, and it should be stable to the subsequent reaction conditions.
Q4: Can I use a standard buffer for my experiments with a sensitive phenolic compound?
A4: It is advisable to be cautious. Standard buffers, especially phosphate (B84403) buffers, may contain trace metal ions that can catalyze oxidation. It is recommended to use buffers prepared with high-purity water and consider adding a chelating agent like EDTA to sequester any catalytic metal ions.[3]
Troubleshooting Guides
Issue 1: Reaction Mixture Discoloration
-
Symptom: The reaction mixture turns yellow, brown, red, or even black over time.[1]
-
Probable Cause: Oxidation of the phenolic starting material or product. This is often accelerated by the presence of air or impurities.[1]
-
Solutions:
-
Purify the Phenol: If your starting phenol is already discolored, purify it before use.
-
Degas Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with an inert gas (like nitrogen or argon) or by using the freeze-pump-thaw method.[1]
-
Work Under an Inert Atmosphere: For air-sensitive reactions, use standard Schlenk line techniques or a glovebox to exclude oxygen.[1]
-
Issue 2: Low Yield of the Desired Product
-
Symptom: The reaction results in a lower than expected yield of the desired product, often with a complex mixture of byproducts.
-
Probable Cause: In addition to oxidation, the phenolic hydroxyl group might be participating in side reactions. The unprotected phenol can also be susceptible to oxidative coupling, leading to dimers or polymers.[1]
-
Solutions:
-
Use a Protecting Group: This is one of the most effective ways to prevent side reactions involving the phenolic hydroxyl group.[1] By masking the hydroxyl group, you can improve the chemoselectivity of your reaction.
-
Optimize Reaction Conditions: Consider lowering the reaction temperature to minimize side reactions.
-
Issue 3: Formation of Inseparable Side Products
-
Symptom: The formation of byproducts that are difficult to separate from the desired product by chromatography.
-
Probable Cause: Oxidative coupling of the phenol can lead to the formation of dimers or oligomers (C-C or C-O coupled products). These byproducts often have similar polarities to the desired product, making separation challenging.[1]
-
Solutions:
-
Use a Protecting Group: This is a highly effective method to block the reactive phenolic hydroxyl group and prevent oxidative coupling.[1]
-
Control Stoichiometry: In reactions where coupling is a possibility, carefully controlling the stoichiometry of the reactants can help minimize the formation of undesired homodimers.[1]
-
Work at Lower Concentrations: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.[1]
-
Data on Common Phenol Protecting Groups
The following table summarizes quantitative data for some of the most common protecting groups for phenols, providing an overview of their application and removal conditions.
| Protecting Group | Protection Reagent & Conditions | Deprotection Reagent & Conditions | Typical Yield (%) | Stability & Remarks |
| Methyl (Me) | MeI, K₂CO₃, Acetone, reflux | BBr₃, CH₂Cl₂, 0 °C to rt | Protection: >90 Deprotection: >85 | Very stable, but requires harsh deprotection conditions.[4] More easily cleaved from phenols than from aliphatic alcohols.[4][5] |
| Benzyl (Bn) | BnBr, K₂CO₃, DMF, 50-80 °C | H₂, Pd/C, EtOH, rt | Protection: >90 Deprotection: >95 | Stable to a wide range of conditions but can be cleaved by hydrogenolysis.[1] |
| Methoxymethyl (MOM) | MOMCl, DIPEA, CH₂Cl₂, 0 °C to rt[6] | HCl, MeOH/H₂O, rt to 50 °C[7] | Protection: ~92[6] Deprotection: High | Stable to non-acidic conditions.[8] MOMCl is a suspected carcinogen.[7] |
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole (B134444), DMF, rt[9] | TBAF, THF, rt | Protection: >90 Deprotection: >90 | Stable to a wide range of non-acidic and non-fluoride conditions.[9][10] |
Experimental Protocols
Protocol 1: Protection of a Phenol with Methoxymethyl Chloride (MOMCl)
This protocol describes a general procedure for the protection of a phenolic hydroxyl group as a methoxymethyl (MOM) ether.
Materials:
-
Phenol (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)[7]
-
Methoxymethyl chloride (MOMCl) (1.2 equiv)[7]
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the phenol in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add DIPEA.[7]
-
Slowly add MOMCl to the solution. Caution: MOMCl is a carcinogen and should be handled with appropriate safety precautions in a fume hood.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a MOM-protected Phenol
This protocol describes the acidic hydrolysis of a MOM ether to regenerate the phenol.
Materials:
-
MOM-protected phenol (1.0 equiv)
-
Methanol (B129727) (MeOH)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the MOM-protected phenol in a mixture of methanol and water (e.g., 4:1 v/v).[7]
-
Add a catalytic amount of concentrated HCl (e.g., a few drops).[7]
-
Stir the reaction at room temperature or gently heat (e.g., 40-50 °C) while monitoring by TLC. Reaction times can vary from a few hours to overnight.[7]
-
Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.[7]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected phenol.
Protocol 3: Protection of a Phenol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
This protocol details the silylation of a phenol using TBDMSCl.
Materials:
-
Phenol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)[9]
-
Imidazole (2.5 equiv)[9]
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the phenol, TBDMSCl, and imidazole in anhydrous DMF at room temperature under an inert atmosphere.[9]
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.[9]
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.[9]
-
Wash the combined organic extracts with water and brine to remove DMF and imidazole.[9]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.[9]
-
Purify the resulting TBDMS ether by flash column chromatography.[9]
Protocol 4: Deprotection of a TBDMS-protected Phenol
This protocol describes the fluoride-mediated cleavage of a TBDMS ether.
Materials:
-
TBDMS-protected phenol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF, 1.1 equiv)[9]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the TBDMS-protected phenol in anhydrous THF at room temperature under an inert atmosphere.[9]
-
Add the TBAF solution dropwise to the stirred solution.[9]
-
Stir the reaction for 1-4 hours, monitoring by TLC.[9]
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.[9]
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected phenol.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Video: Protection of Alcohols [jove.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. adichemistry.com [adichemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-5-nitrophenol
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the scaled-up synthesis of 2-Methoxy-5-nitrophenol. It addresses common challenges through frequently asked questions, detailed troubleshooting protocols, and established experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and which is best for scaling up?
There are two main routes for synthesizing this compound:
-
Direct Nitration of Guaiacol (B22219) (2-Methoxyphenol): This is a straightforward, one-step method involving the direct nitration of guaiacol using mixed acids (nitric and sulfuric acid) or concentrated nitric acid.[1] However, this route is challenging to control at scale due to the strong activating and ortho-, para-directing effects of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. This leads to the formation of a mixture of isomers, including 4-nitroguaiacol and 6-nitroguaiacol, along with the desired 5-nitroguaiacol, making purification difficult and lowering the overall yield.[1]
-
Protecting Group Strategy (Acylation-Nitration-Hydrolysis): This three-step route is generally preferred for larger-scale synthesis due to its superior regioselectivity. The process involves:
-
Acylation: The phenolic hydroxyl group of guaiacol is protected, typically by reacting it with an acylating agent like acetic anhydride (B1165640) to form an acetyl ester.[2]
-
Nitration: The acetylated intermediate is then nitrated. The acetyl group deactivates the ring slightly and provides steric hindrance, which helps direct the nitration to the desired 5-position.[2][3]
-
Hydrolysis: The protecting acetyl group is removed under basic conditions to yield the final this compound.[2]
-
This multi-step approach offers better control, minimizes isomeric impurities, and often results in a higher isolated yield of the target compound, making it more suitable for scaling up.
Q2: My nitration reaction is highly exothermic and difficult to control. What are the key safety considerations for scale-up?
Nitration reactions are notoriously energetic and pose a significant thermal hazard.[4] The reaction heat for most nitrations is approximately -145 ± 70 kJ/mol, classifying it as a strong exothermic reaction.[4] Scaling up increases the risk of thermal runaway if not managed properly. Key safety considerations include:
-
Heat Management: Ensure the reactor has an efficient cooling system and adequate heat transfer capacity to dissipate the heat generated. Local overheating can accelerate side reactions and decomposition.[4]
-
Controlled Reagent Addition: The nitrating agent (e.g., mixed acid) must be added slowly and at a controlled rate to manage the rate of heat generation.[5]
-
Temperature Monitoring: Continuous and accurate monitoring of the internal reaction temperature is critical. Set and maintain a low reaction temperature (e.g., 0-5°C) to improve safety and selectivity.[5]
-
Continuous Flow Synthesis: For industrial-scale production, transitioning from batch to continuous flow processing can significantly enhance safety.[3] Microreactors offer superior heat and mass transfer, reducing the reaction volume at any given time and minimizing the risk of thermal runaway.[3]
-
Emergency Preparedness: Have a clear plan for quenching the reaction in case of a cooling failure or unexpected temperature spike.
Q3: How can I minimize the formation of isomeric and dinitrated byproducts?
The formation of byproducts is a primary cause of low yield and purification difficulties. To minimize them:
-
Employ a Protecting Group: As mentioned in Q1, protecting the highly activating hydroxyl group via acylation is the most effective strategy to improve regioselectivity and prevent the formation of 4-nitro and 6-nitro isomers.[2]
-
Control Stoichiometry: Use a precise amount of the nitrating agent. An excess of nitric acid can lead to the formation of dinitrated products.
-
Maintain Low Temperatures: Running the nitration at lower temperatures (e.g., below 5°C) reduces the rate of side reactions and favors the formation of the thermodynamically more stable 5-nitro isomer.[5]
Q4: What are the most effective methods for purifying crude this compound at a larger scale?
While column chromatography is suitable for lab-scale purification, it is often impractical for large quantities. The most common industrial purification methods are:
-
Recrystallization: This is the preferred method for purifying the solid product. The crude material is dissolved in a hot solvent system and allowed to cool slowly, causing the pure product to crystallize while impurities remain in the mother liquor. A common solvent for recrystallization is ethyl acetate.[6]
-
Vacuum Distillation: For compounds that are thermally stable, vacuum distillation can be an effective purification method. This compound has a reported boiling point of 110-112°C at 1 mmHg, suggesting this could be a viable option.[7][8]
Troubleshooting Guide
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | 1. Poor regioselectivity during nitration, leading to a mixture of isomers.[1] 2. Incomplete reaction in one or more steps. 3. Product degradation due to harsh conditions (e.g., high temperature). 4. Mechanical loss during workup and isolation. | 1. Implement the acylation-nitration-hydrolysis protecting group strategy.[2] 2. Monitor reaction progress using TLC or HPLC to ensure completion. 3. Strictly control temperature during nitration and hydrolysis steps. 4. Optimize filtration, extraction, and recrystallization procedures to minimize loss. |
| Impure Product (Contaminated with Isomers) | 1. Direct nitration of unprotected guaiacol.[1] 2. Nitration temperature was too high, favoring side reactions. | 1. Switch to the protecting group synthesis route. 2. Ensure the nitration temperature is maintained below 5°C.[5] 3. Perform an efficient recrystallization of the crude product. |
| Formation of Dark Tar or Oily Product | 1. Reaction temperature exceeded the safe limit, causing decomposition. 2. Excessive nitrating agent leading to oxidative side reactions. 3. Presence of impurities in starting materials. | 1. Improve cooling efficiency and slow down the addition of the nitrating agent.[4] 2. Carefully control the stoichiometry of the reactants. 3. Use high-purity guaiacol and reagents. |
| Difficult or Slow Filtration | 1. Very fine, "mushy" crystals formed during precipitation or recrystallization. 2. Presence of oily impurities coating the solid product. | 1. Optimize the cooling rate during crystallization; slower cooling often yields larger, more easily filterable crystals. 2. Consider adding a co-solvent or performing a pre-wash with a non-polar solvent (e.g., hexanes) to remove oily residues. |
Data and Properties Summary
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₄ | [9] |
| Molecular Weight | 169.13 g/mol | [6][9] |
| Appearance | Yellow to light brown powder | [7] |
| Melting Point | 103-107 °C | [7][8] |
| Boiling Point | 110-112 °C @ 1 mmHg | [7][8] |
Comparative Synthesis Data
| Parameter | Batch Process (Traditional) | Continuous Flow Process | Source(s) |
| Reaction Time | Several hours | 234 seconds (total residence time) | [3] |
| Typical Yield | Variable, often lower due to side reactions | 85.6% (total yield over 3 steps) | [3] |
| Safety Profile | Higher risk of thermal runaway in large vessels | Significantly improved safety due to small reaction volume and superior heat transfer | [3][4] |
| Process Control | More challenging to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time | [3] |
Experimental Protocols & Visualizations
Protocol: Three-Step Synthesis via Protecting Group Strategy
This protocol is a representative procedure for the synthesis of this compound suitable for scale-up evaluation.
Step 1: Acylation of Guaiacol
-
Charge a reactor with guaiacol and a suitable solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a base (e.g., triethylamine (B128534) or pyridine), typically 1.1-1.2 equivalents.
-
Cool the mixture to 0-10°C.
-
Slowly add an acylating agent (e.g., acetic anhydride or acetyl chloride), typically 1.1 equivalents, while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/HPLC).
-
Perform an aqueous workup: wash with water, dilute acid (e.g., 1M HCl) to remove the base, and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the acetylated intermediate, typically as an oil or low-melting solid.
Step 2: Nitration of Acetyl-Protected Guaiacol
-
Charge the acetylated intermediate from Step 1 to a reactor. For a solvent, acetic acid or dichloromethane (B109758) can be used.
-
Cool the solution to 0-5°C.
-
Prepare a nitrating mixture (e.g., fuming nitric acid in acetic acid or a mixture of concentrated nitric and sulfuric acids).[2][5]
-
Add the nitrating mixture dropwise to the cooled solution, ensuring the internal temperature does not exceed 5°C. This step is highly exothermic.
-
Stir at 0-5°C for 1-2 hours or until the reaction is complete (monitor by TLC/HPLC).
-
Carefully quench the reaction by pouring it into a reactor containing ice-water.
-
The solid product, 2-methoxy-5-nitro-phenyl acetate, will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and dry the product.
Step 3: Hydrolysis to this compound
-
Charge the nitrated intermediate from Step 2 to a reactor.
-
Add a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Add an aqueous base solution (e.g., sodium hydroxide (B78521) or potassium hydroxide).[2]
-
Heat the mixture gently (e.g., 40-50°C) and stir until the hydrolysis is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) until the pH is acidic (pH ~1-2).
-
The final product, this compound, will precipitate as a yellow solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Further purify by recrystallization if necessary.
Diagrams
Caption: Workflow for the three-step synthesis of this compound.
Caption: Troubleshooting logic for low yield and purity issues.
References
- 1. Page loading... [guidechem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. This compound | 636-93-1 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting poor resolution in HPLC analysis of 2-Methoxy-5-nitrophenol
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Methoxy-5-nitrophenol, with a focus on resolving poor peak resolution.
Frequently Asked Questions (FAQs)
1. Why am I observing poor resolution between this compound and other components in my sample?
Poor resolution in HPLC, where peaks overlap, can stem from several factors related to your method and instrumentation. The primary contributors to poor resolution are insufficient column efficiency, inadequate selectivity between the analytes, and excessive peak broadening.[1][2] For this compound, a polar aromatic compound, achieving baseline separation requires careful optimization of the mobile phase, stationary phase, and other chromatographic conditions.
A systematic approach to troubleshooting is crucial. It is recommended to change only one parameter at a time to isolate the cause of the poor resolution.[1]
2. How can I improve the resolution by optimizing the mobile phase?
The mobile phase composition is a critical factor influencing the retention and selectivity of analytes.[1][3] For reversed-phase HPLC analysis of this compound, you can adjust the following mobile phase parameters:
-
Organic Solvent Ratio: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of your analyte, which can lead to better resolution.[2]
-
Choice of Organic Solvent: Acetonitrile and methanol (B129727) are the most common organic solvents in reversed-phase HPLC.[4][5] Switching between these solvents can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[6]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention of ionizable compounds.[6][7] this compound has a phenolic hydroxyl group, and controlling the mobile phase pH can influence its ionization state and, consequently, its retention and peak shape.[6] For acidic compounds like phenols, using a mobile phase with a pH below the pKa will suppress ionization and increase retention on a reversed-phase column.
-
Buffer Concentration: A buffer is used to maintain a constant pH.[3][5] For reproducible results, ensure your buffer concentration is adequate, typically in the range of 10-50 mM.
Experimental Protocol: Mobile Phase Optimization
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Procedure:
-
Prepare a series of mobile phases with varying ratios of Mobile Phase A and B (e.g., 70:30, 65:35, 60:40).
-
Inject the sample with each mobile phase composition and record the chromatograms.
-
Evaluate the resolution between this compound and adjacent peaks.
-
If resolution is still poor, switch the organic modifier from acetonitrile to methanol and repeat the gradient optimization.
-
To investigate the effect of pH, prepare mobile phases with different buffers (e.g., phosphate (B84403) buffer at pH 3.0, 4.0, and 5.0) and repeat the analysis.
-
Data Presentation: Effect of Mobile Phase Composition on Resolution
| Mobile Phase Composition (Aqueous:Organic) | Organic Modifier | Resolution (Rs) between this compound and Impurity X |
| 70:30 | Acetonitrile | 1.8 |
| 65:35 | Acetonitrile | 1.4 |
| 60:40 | Acetonitrile | 1.1 |
| 70:30 | Methanol | 2.1 |
| 65:35 | Methanol | 1.7 |
| 60:40 | Methanol | 1.3 |
3. Could the stationary phase be the cause of my poor resolution?
Yes, the choice of stationary phase is fundamental to achieving good selectivity.[8][9] If optimizing the mobile phase does not provide the desired resolution, consider changing the column.
-
Stationary Phase Chemistry: While C18 columns are a common starting point for reversed-phase HPLC, other stationary phases can offer different selectivities.[8] For polar aromatic compounds like this compound, a Phenyl-Hexyl or a polar-embedded phase might provide better separation due to different retention mechanisms, such as π-π interactions.[6][8]
-
Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) provide higher efficiency and can lead to sharper peaks and improved resolution.[2][10][11]
-
Column Dimensions: Increasing the column length can also increase the number of theoretical plates and improve resolution, although this will also increase the analysis time and backpressure.[2][10]
Experimental Protocol: Stationary Phase Screening
-
Columns to Test:
-
C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
C8 (e.g., 4.6 x 150 mm, 5 µm)
-
-
Procedure:
-
Using the optimized mobile phase from the previous step, sequentially install each column into the HPLC system.
-
Equilibrate each column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Compare the resolution and peak shape obtained with each column.
-
Data Presentation: Impact of Stationary Phase on Resolution
| Stationary Phase | Resolution (Rs) | Tailing Factor |
| C18 | 1.4 | 1.5 |
| Phenyl-Hexyl | 2.2 | 1.1 |
| C8 | 1.2 | 1.6 |
4. What other instrumental parameters can I adjust to improve resolution?
Beyond the mobile and stationary phases, several instrumental parameters can be fine-tuned:
-
Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, but it will also lengthen the run time.[1][11]
-
Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[1][6] However, it can also alter the selectivity, so the effect on resolution should be experimentally verified.
-
Injection Volume and Sample Concentration: Injecting too large a volume or too concentrated a sample can lead to column overload, resulting in broad, fronting, or tailing peaks.[1] Try reducing the injection volume or diluting the sample.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor resolution in the HPLC analysis of this compound.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. welch-us.com [welch-us.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labtech.tn [labtech.tn]
- 10. merckmillipore.com [merckmillipore.com]
- 11. mastelf.com [mastelf.com]
interpreting unexpected peaks in the NMR spectrum of 2-Methoxy-5-nitrophenol
Troubleshooting Unexpected Peaks in the NMR Spectrum of 2-Methoxy-5-nitrophenol
This guide is intended for researchers, scientists, and drug development professionals who are encountering unexpected peaks in the Nuclear Magnetic Resonance (NMR) spectrum of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see more than the expected four peaks in the aromatic region of the ¹H NMR spectrum of my this compound sample. What could be the cause?
A1: The presence of additional aromatic signals strongly suggests the presence of isomeric impurities. During the nitration of 2-methoxyphenol (guaiacol), the primary starting material, nitration can occur at different positions on the aromatic ring, leading to the formation of regioisomers. The most common isomer is 2-methoxy-4-nitrophenol. To confirm this, carefully compare the chemical shifts and coupling constants of the unexpected peaks with the data for known isomers.
Q2: My ¹H NMR spectrum shows a singlet around 3.8-3.9 ppm, but it seems broader or is accompanied by a smaller singlet nearby. What does this indicate?
A2: The singlet in this region corresponds to the methoxy (B1213986) (-OCH₃) group of this compound. A nearby smaller singlet could indicate the presence of unreacted 2-methoxyphenol, which also has a methoxy group with a similar chemical shift. Broadening of the peak could be due to a variety of factors, including sample viscosity or the presence of paramagnetic impurities.
Q3: I am observing broad singlets in my spectrum that do not correspond to my product or starting materials. What are they?
A3: Broad singlets, especially in the downfield region, are often indicative of exchangeable protons, such as the phenolic hydroxyl (-OH) group. The chemical shift of the -OH proton is highly dependent on concentration, temperature, and the solvent used. If you suspect a peak is from a hydroxyl group, you can perform a D₂O exchange experiment. Adding a drop of deuterium (B1214612) oxide to your NMR tube will cause the hydroxyl proton to be replaced by deuterium, leading to the disappearance of the corresponding peak in the ¹H NMR spectrum.
Q4: My spectrum is showing peaks that correspond to common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane). How can I confirm and resolve this?
A4: Residual solvents from the reaction workup or purification steps are a frequent source of unexpected peaks. You can confirm the presence of these solvents by comparing the chemical shifts of the unknown peaks with established tables of NMR solvent impurities.[1][2][3][4][5] To remove volatile solvents, you can dry your sample under high vacuum for an extended period. For less volatile solvents, recrystallization or re-purification via column chromatography may be necessary.
Q5: What could cause a general degradation of my sample, leading to a complex and uninterpretable NMR spectrum?
A5: Nitrophenols can be susceptible to degradation under certain conditions.[6][7][8][9][10] Exposure to strong bases, high temperatures, or prolonged exposure to light can lead to decomposition. If you suspect degradation, it is advisable to acquire the NMR spectrum of a freshly prepared or purified sample.
Data Presentation: NMR Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and potential impurities. Chemical shifts are reported in ppm (δ) and are referenced to tetramethylsilane (B1202638) (TMS).
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| This compound | -OCH₃ | ~3.9 | ~56 |
| Aromatic H | ~7.8 (d) | ~110-140 | |
| Aromatic H | ~7.7 (dd) | ~110-140 | |
| Aromatic H | ~7.0 (d) | ~110-140 | |
| Phenolic OH | Variable (broad s) | - | |
| 2-Methoxyphenol (Guaiacol) | -OCH₃ | ~3.8 | ~55 |
| Aromatic H | ~6.8-7.1 (m) | ~110-122 | |
| Phenolic OH | Variable (broad s) | - | |
| 2-Methoxy-4-nitrophenol | -OCH₃ | ~3.9 | ~56 |
| Aromatic H | ~7.9 (d) | ~110-150 | |
| Aromatic H | ~7.2 (dd) | ~110-150 | |
| Aromatic H | ~6.9 (d) | ~110-150 | |
| Phenolic OH | Variable (broad s) | - | |
| Common Solvents | |||
| Acetone | CH₃ | ~2.17 | ~30.6 |
| Dichloromethane | CH₂ | ~5.32 | ~54.0 |
| Ethyl Acetate | CH₃ (ester) | ~2.05 | ~21.1 |
| CH₂ | ~4.12 | ~60.9 | |
| CH₃ (ethyl) | ~1.26 | ~14.3 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols
Standard ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H nucleus.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.
-
Mandatory Visualization
Troubleshooting Workflow for Unexpected NMR Peaks
Caption: Troubleshooting workflow for identifying the source of unexpected peaks in an NMR spectrum.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Biodegradation of p-nitrophenol by engineered strain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Safe Handling and Quenching of Nitration Reactions
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information for the safe execution of nitration reactions, with a focus on troubleshooting common issues and established safety protocols.
Troubleshooting Guide
This guide addresses specific problems that may arise during nitration experiments in a practical question-and-answer format.
Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)
-
Question: My reaction temperature is rising rapidly and uncontrollably. What should I do, and what are the likely causes?
-
Answer: An uncontrolled temperature increase signifies a runaway reaction, which is extremely dangerous.
Immediate Actions:
-
Immediately stop adding the nitrating agent.
-
Enhance the cooling system's efficiency if it is safe to do so (e.g., by adding more ice or dry ice to the cooling bath).
-
If the temperature continues to escalate, and your laboratory has an established emergency protocol, prepare to quench the reaction. This is done by cautiously pouring the reaction mixture into a large volume of cold water or onto crushed ice.[1] Caution: This quenching process is itself highly exothermic due to the dilution of sulfuric acid and should only be performed as a last resort with appropriate safety measures in place.[1]
-
Alert your supervisor and adhere to all laboratory emergency procedures.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath may lack the capacity to dissipate the heat generated. Ensure you are using an appropriate cooling medium, such as an ice-salt bath for lower temperatures.[1]
-
Rapid Addition of Nitrating Agent: Adding the nitrating agent too quickly can generate heat faster than it can be removed.[1] A slow, dropwise addition with continuous monitoring of the internal temperature is critical.
-
Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, which can initiate a runaway reaction.[1] Vigorous and consistent agitation is essential.
-
Incorrect Reagent Concentration: Using overly concentrated acids can increase the reaction's exothermicity.
-
Accumulation of Unreacted Nitrating Agent: If the reaction temperature is too low, the nitration rate may be slow, leading to an accumulation of the nitrating agent. A subsequent small temperature increase can then trigger a rapid, delayed exothermic reaction.
-
Issue 2: Low Yield of the Desired Nitroaromatic Product
-
Question: My nitration reaction resulted in a very low yield. What are the possible reasons?
-
Answer: Low yields can stem from several factors related to reaction conditions and work-up procedures.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.
-
Sub-optimal Reagent Ratio: The molar ratio of nitric acid to the aromatic substrate may be insufficient. A slight excess of the nitrating agent can sometimes improve yields, but this must be balanced against the risk of di-nitration.
-
Loss of Product During Work-up: If the product is a liquid or oil, it may not precipitate upon quenching. In such cases, liquid-liquid extraction with a suitable organic solvent is necessary.[2] Emulsion formation during extraction can also lead to product loss. To break emulsions, try adding brine or gently swirling instead of shaking.[2]
-
Side Reactions: The formation of byproducts can consume the starting material.
-
Issue 3: Formation of Byproducts (Di-nitro or Oxidized Species)
-
Question: I am observing significant amounts of di-nitro or other side products. How can I improve selectivity?
-
Answer: Byproduct formation is often influenced by the reaction conditions.
Potential Causes and Solutions:
-
Excessive Temperature: Higher temperatures can promote multiple nitrations.[3][4] Maintaining the recommended temperature is crucial for selectivity.
-
Excess Nitrating Agent: Using a large excess of the nitrating mixture can lead to the formation of di- and tri-nitrated products.
-
Highly Activating Substituents: Aromatic rings with strongly activating groups are more susceptible to multiple nitrations. For these substrates, milder nitrating conditions may be required.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of sulfuric acid in a nitration reaction?
-
A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3][5][6][7] It also absorbs the water produced during the reaction, which helps to drive the reaction forward.[8]
-
-
Q2: How should I prepare the nitrating mixture?
-
Q3: What personal protective equipment (PPE) is required for nitration reactions?
-
A3: Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. The entire procedure should be conducted in a well-ventilated fume hood.[2]
-
-
Q4: How do I effectively quench a nitration reaction at the end of the experiment?
-
A4: The standard procedure is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice or into ice-water with vigorous stirring.[1] This serves to dilute the acids and dissipate the heat of dilution.
-
-
Q5: My product is an oil and does not precipitate after quenching. What should I do?
-
A5: If your product is a liquid or oil, you will need to perform a liquid-liquid extraction. After quenching, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.[2] The organic layer is then washed, dried, and the solvent is removed to isolate the product.[2]
-
Quantitative Data Summary
| Parameter | Benzene (B151609) Nitration | Toluene Nitration |
| Substrate | Benzene | Toluene |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ |
| Reagent Ratio (approx. v/v) | 1:1.2 HNO₃:H₂SO₄ | 1:1.2 HNO₃:H₂SO₄ |
| Reaction Temperature | < 55-60°C | < 5°C |
| Reaction Time | 40-60 minutes | ~1.5 hours for addition, then warm to RT |
| Quenching Method | Pour into cold water | Pour into water, then extract |
Note: These are typical values and may need to be optimized for specific experimental setups and desired outcomes.
Experimental Protocols
Protocol 1: Nitration of Benzene to Nitrobenzene (B124822)
-
Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, place 21 mL of concentrated nitric acid. While cooling in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid with gentle swirling.[9]
-
Reaction: To the cooled nitrating mixture, add 17.5 mL of benzene dropwise, ensuring the temperature does not exceed 55°C.[9] A thermometer should be used to monitor the internal temperature.
-
Heating: After the addition is complete, attach a condenser and heat the mixture in a water bath at 60°C for 40-45 minutes with occasional shaking.[9]
-
Quenching: Cool the reaction flask to room temperature and carefully pour the mixture into 150 mL of cold water in a beaker with stirring.[9]
-
Work-up: Transfer the mixture to a separatory funnel. Separate the lower aqueous layer. Wash the organic layer (nitrobenzene) sequentially with water, 50 mL of 5% sodium bicarbonate solution, and finally with water again.[1][9]
-
Drying and Purification: Dry the nitrobenzene layer with anhydrous calcium chloride. The crude product can then be purified by distillation, collecting the fraction at 206-211°C.[9]
Protocol 2: Nitration of Toluene
-
Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[10] Cool the resulting mixture to -5°C.[10]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, place 10.6 mL of toluene. Cool the flask to -10°C in an ice-salt bath.[10]
-
Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[10] The addition should take approximately 1.5 hours.[10]
-
Warming and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath.[8][10]
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing 10 mL of water. Rinse the reaction flask with diethyl ether and add the rinsings to the separatory funnel.[8]
-
Washing: Gently shake the separatory funnel, allow the layers to separate, and remove the aqueous layer. Wash the organic layer with 10% sodium bicarbonate solution, followed by a water wash.[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Evaporate the solvent to obtain the nitrotoluene product.[8]
Visualizations
Caption: General experimental workflow for aromatic nitration reactions.
Caption: Decision-making process for managing a temperature excursion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration Of Benzene- Introduction, Mechanism And Solved Examples [themasterchemistry.com]
- 8. cerritos.edu [cerritos.edu]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
- 10. Making sure you're not a bot! [oc-praktikum.de]
Validation & Comparative
comparing the reactivity of 2-Methoxy-5-nitrophenol with other nitrophenol isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-Methoxy-5-nitrophenol with other nitrophenol isomers. The analysis is supported by experimental data on acidity (pKa values) and established principles of electrophilic and nucleophilic aromatic substitution, providing a framework for understanding and predicting the behavior of these compounds in various chemical transformations.
Introduction
Substituted phenols are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The reactivity of the phenolic ring and its hydroxyl group is intricately modulated by the nature and position of its substituents. This guide focuses on this compound, a member of the methoxynitrophenol family, and compares its reactivity profile to that of other nitrophenol isomers. Understanding these differences is crucial for designing synthetic routes, predicting metabolic pathways, and developing structure-activity relationships.
The primary determinants of reactivity in substituted phenols are the electronic effects of the substituents, which influence the electron density of the aromatic ring and the acidity of the phenolic proton. The interplay between the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) in various isomeric positions leads to distinct reactivity patterns.
Comparison of Acidity
The acidity of a phenol (B47542), quantified by its pKa value, is a direct measure of the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups destabilize the phenoxide ion, leading to decreased acidity (higher pKa).
The following table summarizes the experimental and predicted pKa values for this compound and a selection of relevant nitrophenol isomers.
| Compound | Structure | pKa | Reference |
| Phenol | 9.98 | [1] | |
| 2-Nitrophenol (B165410) | 7.23 | [1] | |
| 3-Nitrophenol | 8.40 | [1] | |
| 4-Nitrophenol | 7.15 | [1] | |
| This compound | 8.31 (Predicted) | [2] | |
| 2-Methoxy-4-nitrophenol | Not Found | ||
| 4-Methoxy-2-nitrophenol | Not Found |
Analysis of Acidity Data:
-
This compound has a predicted pKa of 8.31, making it a weaker acid than 2-nitrophenol and 4-nitrophenol, but a stronger acid than phenol itself.[2] This can be attributed to the electronic effects of its substituents. The nitro group at the meta position to the hydroxyl group exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the phenoxide ion and increases acidity compared to phenol. The methoxy group at the ortho position has a dual role: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In this configuration, the inductive effect of the methoxy group likely contributes to the overall acidity, but its resonance effect, which would destabilize the phenoxide, is also a factor.
-
Ortho- and Para-Nitrophenols are significantly more acidic than phenol due to the strong -I and -M (resonance) effects of the nitro group, which effectively delocalize the negative charge of the phenoxide ion.[3]
-
Meta-Nitrophenol is less acidic than its ortho and para isomers because the nitro group can only exert its -I effect from the meta position; the stabilizing -M effect is not operative.[3]
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) reactions involve the attack of an electrophile on the electron-rich aromatic ring. The rate and regioselectivity of these reactions are governed by the activating and directing effects of the substituents.
-
Hydroxyl (-OH) and Methoxy (-OCH₃) groups are strongly activating and ortho-, para-directing due to their ability to donate electron density to the ring via resonance (+M effect).
-
Nitro (-NO₂) group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive (-I) and resonance (-M) effects.
Reactivity of this compound in EAS:
In this compound, the activating ortho-, para-directing methoxy group and the deactivating meta-directing nitro group will have opposing influences on incoming electrophiles. The methoxy group, being a stronger activating group, will predominantly direct electrophilic attack to the positions ortho and para to it. However, the overall reactivity of the ring will be significantly diminished compared to phenol or anisole (B1667542) due to the presence of the deactivating nitro group. The most likely positions for electrophilic attack would be C4 and C6, which are ortho and para to the methoxy group, respectively.
General Reactivity Order for EAS:
Phenol > Methoxyphenols > This compound > Nitrophenols
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).
Reactivity of Nitrophenol Isomers in SNAr:
Nitrophenols themselves do not typically undergo SNAr at the hydroxyl group, as it is a poor leaving group. However, the corresponding nitro-substituted aryl halides are highly reactive in SNAr. The principles governing their reactivity can be extended to understand the susceptibility of the aromatic ring to nucleophilic attack.
-
A nitro group positioned ortho or para to a potential leaving group strongly activates the ring for nucleophilic attack.
-
A nitro group at the meta position has a much weaker activating effect.
For this compound, if a leaving group were present on the ring, the nitro group at position 5 would be meta to positions 2, 4, and 6, and ortho to a hypothetical leaving group at C6. The methoxy group at position 2 is electron-donating and would disfavor nucleophilic attack. Therefore, the reactivity of a hypothetical leaving group on the this compound ring towards SNAr would be relatively low compared to isomers with ortho or para nitro activation.
Experimental Protocols
Determination of pKa by Spectrophotometry
Principle: This method relies on the difference in the UV-Vis absorption spectra of the protonated (acidic) and deprotonated (basic) forms of the phenol. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the phenol in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of buffer solutions with known pH values covering a range of approximately 3 pH units around the expected pKa.
-
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant aliquot of the phenol stock solution.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λmax) for both the fully protonated and fully deprotonated forms of the phenol.
-
-
Data Analysis:
-
At a chosen wavelength where there is a significant difference in absorbance between the acidic and basic forms, plot absorbance versus pH.
-
The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.
-
Alternatively, the pKa can be calculated for each pH value using the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at the given pH, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.
-
Electrophilic Nitration of a Phenolic Compound
Principle: The phenolic compound is treated with a nitrating agent, typically dilute nitric acid, to introduce a nitro group onto the aromatic ring. The hydroxyl group directs the substitution to the ortho and para positions.
Procedure:
-
Reaction Setup:
-
Dissolve the phenolic compound in a suitable solvent (e.g., glacial acetic acid or water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
-
Nitration:
-
Slowly add a solution of dilute nitric acid to the stirred phenolic solution, maintaining the temperature below 10 °C.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Characterize the product by melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
-
Visualizations
References
A Comparative Guide to the Analytical Quantification of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of 2-Methoxy-5-nitrophenol, a key intermediate in the synthesis of various pharmaceutical compounds. We present a detailed, validated High-Performance Liquid Chromatography (HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry. This guide is intended to assist researchers and quality control analysts in selecting the most suitable method for their specific application, ensuring the reliability and accuracy of their results.
Introduction to this compound
This compound, also known as 5-nitroguaiacol, is a nitroaromatic compound with the chemical formula C₇H₇NO₄.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Given its role, the precise and accurate quantification of this compound is paramount to ensure the quality, efficacy, and safety of the final drug product. The development and validation of a robust analytical method are therefore critical steps in the drug development and manufacturing process.
Comparison of Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative overview of the most common techniques.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | High precision and accuracy, good selectivity, widely available. | Requires chromatographic separation, solvent consumption. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry.[2] | High sensitivity and selectivity, provides structural information. | Requires derivatization for non-volatile compounds, higher equipment cost. |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte.[3] | Simple, rapid, and cost-effective. | Low selectivity, prone to interference from other absorbing compounds. |
Validated High-Performance Liquid Chromatography (HPLC-UV) Method
Based on its robustness and widespread use in the pharmaceutical industry, a reversed-phase HPLC method with UV detection is proposed as the primary analytical technique for the quantification of this compound.[4] This method is analogous to validated methods for similar nitrophenol compounds.[5][6]
Experimental Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
2. Chemicals and Reagents:
-
This compound reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
4. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to a final concentration within the calibration range.
Method Validation Summary
The proposed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] The validation parameters and their acceptance criteria are summarized in the table below.
| Validation Parameter | Methodology | Acceptance Criteria | Result |
| Specificity/Selectivity | Analysis of blank, placebo, and spiked samples. | No interference at the retention time of the analyte. | No interference observed. |
| Linearity | Five concentrations ranging from 1 to 100 µg/mL. | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9998 |
| Accuracy (% Recovery) | Spiking the analyte at three concentration levels (80%, 100%, 120%). | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | |||
| - Repeatability | Six replicate injections of the standard solution. | RSD ≤ 2.0% | 0.8% |
| - Intermediate Precision | Analysis on different days with different analysts. | RSD ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | - | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | - | 0.6 µg/mL |
| Robustness | Deliberate variations in flow rate, column temperature, and mobile phase composition. | RSD ≤ 2.0% | Robust |
Alternative Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis of this compound.[2] However, due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve its volatility and chromatographic behavior.
Experimental Protocol (Conceptual)
-
Derivatization: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
-
UV-Visible Spectrophotometry
This technique provides a simple and rapid method for the quantification of this compound, particularly in pure samples or simple mixtures.[3]
Experimental Protocol (Conceptual)
-
Solvent: A suitable solvent in which the analyte is stable and exhibits a distinct absorption maximum (e.g., methanol or a buffered aqueous solution).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum.
-
Calibration Curve: Prepare a series of standard solutions and measure their absorbance at the λmax to construct a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution and determine the concentration using the calibration curve.
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Key Parameters of Analytical Method Validation.
Conclusion
For the routine quantification of this compound in a pharmaceutical setting, the validated HPLC-UV method is recommended due to its high degree of accuracy, precision, and selectivity. While GC-MS offers superior sensitivity for trace analysis and UV-Visible spectrophotometry provides a rapid screening tool, the HPLC method strikes an optimal balance between performance, cost, and ease of implementation for quality control purposes. The detailed validation data presented herein demonstrates that the proposed HPLC method is reliable and fit for its intended purpose.
References
- 1. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
comparative study of the acidity of ortho, meta, and para-nitrophenols.
This guide provides a detailed comparison of the acidity of ortho-, meta-, and para-nitrophenols, intended for researchers, scientists, and professionals in drug development. The analysis is supported by experimental data, detailed methodologies for pKa determination, and a logical diagram illustrating the underlying chemical principles that govern the acidity of these isomers.
Acidity of Nitrophenol Isomers: A Quantitative Comparison
The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa indicates a stronger acid. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of phenol (B47542) (pKa ≈ 9.98) by stabilizing the resulting phenoxide ion.[1][2] However, the position of the nitro group on the benzene (B151609) ring significantly influences the extent of this stabilization and, consequently, the acidity.
The pKa values for the three isomers in water are summarized below.
| Compound | Isomer Position | pKa Value |
| p-Nitrophenol | para | ~7.15 |
| o-Nitrophenol | ortho | ~7.23 |
| m-Nitrophenol | meta | ~8.39 |
| Phenol (Reference) | - | ~9.98 |
| (Note: pKa values can vary slightly based on experimental conditions such as temperature and ionic strength. The values presented are representative figures from literature.)[1][2][3] |
From the data, the order of acidity is: para-nitrophenol > ortho-nitrophenol > meta-nitrophenol .
Factors Influencing Acidity
The observed trend in acidity is governed by a combination of electronic and structural effects:
-
Inductive Effect (-I) : The electronegative nitro group pulls electron density away from the phenolic hydroxyl group through the sigma bonds. This effect, which weakens the O-H bond and stabilizes the negative charge of the phenoxide ion, is distance-dependent.[4]
-
Resonance Effect (-R or -M) : The nitro group can delocalize the negative charge of the phenoxide ion through the pi-system of the benzene ring. This powerful stabilizing effect is only possible when the nitro group is in the ortho or para position, as the negative charge can be delocalized directly onto the nitro group.[1][4] In the meta position, this direct resonance delocalization is not possible.[1][5]
-
Intramolecular Hydrogen Bonding : In ortho-nitrophenol, the proximity of the nitro and hydroxyl groups allows for the formation of an internal hydrogen bond.[2][6] This interaction stabilizes the proton on the hydroxyl group, making it slightly more difficult to remove compared to the para isomer, where no such internal hydrogen bonding exists. This explains why para-nitrophenol is slightly more acidic than ortho-nitrophenol.[2][7]
The interplay of these factors determines the relative stability of the conjugate bases and thus the acidity of the parent nitrophenols.
Caption: Factors governing the acidity of nitrophenol isomers.
Experimental Protocols for pKa Determination
The determination of pKa values is crucial for understanding the physicochemical properties of molecules. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.[8]
Potentiometric titration is a highly precise technique that involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a titrant (a strong base for an acidic analyte).[8][9] The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Instrument Calibration : Calibrate a pH meter and electrode system using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.[10]
-
Sample Preparation : Prepare a solution of the nitrophenol isomer of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. A co-solvent like methanol (B129727) may be used if solubility is low, but this will yield an apparent pKa (pKa').[8]
-
Titration Setup : Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe. To prevent absorption of atmospheric CO₂, the setup can be purged with nitrogen gas.[10]
-
Titration : Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[11]
-
Data Analysis :
-
Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve. This can be identified visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).[12]
-
The pKa value corresponds to the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).
-
This method is highly sensitive and suitable for compounds with low solubility. It leverages the fact that the protonated (acidic) and deprotonated (basic) forms of a molecule often have distinct UV-Vis absorption spectra.[3][8]
Protocol:
-
Spectral Scans :
-
Prepare a stock solution of the nitrophenol isomer.
-
Prepare two reference solutions from the stock: one in a strongly acidic buffer (e.g., pH 2) where the compound is fully protonated (HIn), and one in a strongly basic buffer (e.g., pH 11) where it is fully deprotonated (In⁻).
-
Record the full UV-Vis absorption spectrum (e.g., 200-500 nm) for both solutions to identify the wavelengths of maximum absorbance (λ_max) for each species.[13]
-
-
Sample Preparation : Prepare a series of buffered solutions with known pH values spanning the expected pKa of the analyte (e.g., from pH 6.0 to 9.0 for nitrophenols). Add an identical, known concentration of the nitrophenol stock solution to each buffer.[14]
-
Absorbance Measurements : Measure the absorbance of each buffered solution at a selected wavelength, typically the λ_max of the deprotonated (In⁻) form.
-
Data Analysis : The pKa is calculated using a form of the Henderson-Hasselbalch equation:
-
pKa = pH + log [ (A_max - A) / (A - A_min) ]
-
pH : The pH of the buffer solution.
-
A : The absorbance of the sample in that buffer.
-
A_max : The absorbance of the fully deprotonated form (in the basic solution).
-
A_min : The absorbance of the fully protonated form (in the acidic solution).
-
-
By plotting pH (y-axis) versus log[(A - A_min)/(A_max - A)] (x-axis), a straight line should be obtained. The pKa is the y-intercept of this line.[14]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Though the nitro group is electron-withdrawing by resonance, when... | Study Prep in Pearson+ [pearson.com]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. scispace.com [scispace.com]
- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 14. web.pdx.edu [web.pdx.edu]
A Comparative Guide to Alternative Synthetic Routes for 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthetic pathways to obtain 2-Methoxy-5-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries. The routes discussed herein originate from readily available starting materials: guaiacol (B22219), o-anisidine (B45086), vanillin (B372448), and 2-chloro-4-nitroanisole (B1210655). Each method is evaluated based on experimental data for reaction yield, purity, and key procedural aspects to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for each of the four synthetic routes to this compound.
| Parameter | Route 1: From Guaiacol | Route 2: From o-Anisidine | Route 3: From Vanillin | Route 4: From 2-Chloro-4-nitroanisole |
| Starting Material | Guaiacol | o-Anisidine | Vanillin | 2-Chloro-4-nitroanisole |
| Key Intermediates | N/A (Direct Nitration) | 2-Methoxy-5-nitroaniline | 5-Nitrovanillin (B156571), 2-Methoxy-5-nitrophenyl formate (B1220265) | N/A (Direct Substitution) |
| Overall Yield | ~78% (for nitration step) | ~60-70% (estimated) | ~65-75% (estimated) | Not reported |
| Product Purity | High (recrystallization) | Good (distillation/recrystallization) | High (recrystallization) | Not reported |
| Number of Steps | 1 | 2 | 2 | 1 |
| Key Reagents | Nitric Acid, Acetic Acid | Nitric Acid, Sulfuric Acid, Sodium Nitrite (B80452) | Nitric Acid, Peroxyacid (e.g., m-CPBA) | NaOH (aq.), UV light |
| Reaction Conditions | Mild (low temperature) | Low temperature for nitration and diazotization | Mild to moderate | Photochemical (25°C) |
| Advantages | Shortest route, readily available starting material. | Utilizes common and well-established reactions. | Starts from a bio-based feedstock. | Potentially a "green" method using light. |
| Disadvantages | Potential for isomer formation. | Multi-step process, handling of diazonium salts. | Multi-step process, use of potentially hazardous peroxyacids. | Lack of detailed experimental data and scalability concerns. |
Route 1: Synthesis from Guaiacol
This is the most direct approach, involving the electrophilic nitration of guaiacol. The methoxy (B1213986) group at the 2-position directs the incoming nitro group primarily to the 5-position.
Figure 1: Synthesis of this compound from Guaiacol.
Experimental Protocol:
-
Acylation (Optional but recommended for selectivity): Guaiacol is first acylated, for example with acetic anhydride, to protect the hydroxyl group and improve the selectivity of the nitration.
-
Nitration: The acylated guaiacol is then nitrated using a mixture of nitric acid and acetic acid at a low temperature (e.g., 0-5 °C) to introduce the nitro group at the 5-position.
-
Hydrolysis: The resulting nitro-acylated intermediate is hydrolyzed, typically using an acid or base, to remove the acetyl group and yield this compound.
-
Purification: The final product is purified by recrystallization.
Route 2: Synthesis from o-Anisidine
This two-step route starts with the nitration of o-anisidine (2-aminoanisole), followed by a diazotization-hydrolysis sequence.
Figure 2: Synthesis of this compound from o-Anisidine.
Experimental Protocol:
This synthesis involves two main transformations.
-
Nitration of o-Anisidine: o-Anisidine is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures (-5 to +5 °C) to yield 2-Methoxy-5-nitroaniline. A US patent describes a process for this direct nitration.
-
Diazotization and Hydrolysis: The resulting 2-Methoxy-5-nitroaniline is then subjected to diazotization using sodium nitrite in an acidic medium (e.g., sulfuric acid) at 0-5 °C. The unstable diazonium salt is subsequently hydrolyzed by heating the aqueous solution, which leads to the formation of this compound. The product can then be isolated and purified. While specific yields for the hydrolysis step to the phenol (B47542) are not detailed in the searched literature, this is a standard conversion of diazonium salts.
Route 3: Synthesis from Vanillin
This route offers a bio-based starting material. The synthesis involves the nitration of vanillin followed by a Baeyer-Villiger oxidation and subsequent hydrolysis.
Figure 3: Synthesis of this compound from Vanillin.
Experimental Protocol:
This two-step synthesis begins with the nitration of vanillin, followed by the conversion of the aldehyde group to a hydroxyl group.
-
Nitration of Vanillin: Vanillin is nitrated to 5-nitrovanillin using nitric acid in a solvent like glacial acetic acid. Yields for this step are reported to be in the range of 75-88%.
-
Baeyer-Villiger Oxidation and Hydrolysis: The 5-nitrovanillin is then subjected to a Baeyer-Villiger oxidation using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a solvent like dichloromethane. This reaction inserts an oxygen atom between the aromatic ring and the aldehyde carbon, forming a formate ester. Subsequent hydrolysis of this ester yields the desired this compound. While this is a known transformation for methoxybenzaldehydes, a specific yield for the oxidation of 5-nitrovanillin was not found in the searched literature.
Route 4: Synthesis from 2-Chloro-4-nitroanisole
This route involves a photochemical nucleophilic aromatic substitution.
Figure 4: Photochemical Synthesis of this compound.
Experimental Protocol:
This compound can be formed via the irradiation of 2-chloro-4-nitroanisole in an aqueous sodium hydroxide (B78521) solution at 25°C. This reaction proceeds through a nucleophilic aromatic substitution mechanism where the hydroxide ion displaces the chloride ion, and a subsequent rearrangement likely occurs to yield the final product structure.
Detailed experimental parameters such as the wavelength of UV light, reaction time, concentration of reactants, and isolated yield are not well-documented in the available literature, making this route the most speculative and in need of further research for practical application.
Conclusion
The synthesis of this compound can be achieved through several alternative routes, each with its own set of advantages and challenges.
-
The Guaiacol route is the most straightforward, offering a one-step synthesis from a readily available starting material. However, controlling the regioselectivity of the nitration to minimize the formation of isomers is a key consideration.
-
The o-Anisidine route employs classical and well-understood organic reactions. While it involves a two-step process and the handling of potentially unstable diazonium salts, it offers a reliable and scalable pathway.
-
The Vanillin route is an attractive option from a green chemistry perspective, utilizing a renewable starting material. The multi-step nature and the use of peroxyacids are the main drawbacks.
-
The photochemical route from 2-chloro-4-nitroanisole is an intriguing possibility that could offer a mild and environmentally friendly synthesis. However, the lack of detailed experimental data makes it a subject for further investigation rather than a currently viable industrial process.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher or organization, including factors such as cost of starting materials, available equipment, desired scale of production, and safety considerations.
A Spectroscopic Comparison of 2-Methoxy-5-nitrophenol and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the pharmaceutical intermediate 2-Methoxy-5-nitrophenol with its key precursor, guaiacol (B22219), and a structurally related compound, 4-nitroanisole. The information presented herein is supported by experimental data and established methodologies to aid in the identification, characterization, and quality control of these compounds.
Synthetic Pathway
This compound is commonly synthesized from guaiacol through a multi-step process involving protection of the hydroxyl group, followed by nitration and subsequent deprotection. A common route is the acylation of guaiacol to form guaiacol acetate (B1210297), which is then nitrated. The resulting nitro derivative is subsequently hydrolyzed to yield this compound.
Caption: Synthetic route for this compound from guaiacol.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, guaiacol, and 4-nitroanisole.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Functional Group | This compound | Guaiacol | 4-Nitroanisole |
| O-H Stretch | 3400-3200 (broad) | 3500-3300 (broad) | - |
| C-H Stretch (Aromatic) | ~3100 | ~3060 | ~3100 |
| C-H Stretch (Aliphatic, -OCH₃) | ~2950, ~2850 | ~2950, ~2840 | ~2960, ~2840 |
| C=C Stretch (Aromatic) | ~1620, ~1590 | ~1600, ~1500 | ~1600, ~1500 |
| N-O Stretch (Asymmetric) | ~1520 | - | ~1520 |
| N-O Stretch (Symmetric) | ~1340 | - | ~1345 |
| C-O Stretch (Aryl Ether) | ~1270 | ~1260 | ~1260 |
| C-O Stretch (Phenolic) | ~1230 | ~1230 | - |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm)
| Proton | This compound (in CDCl₃) | Guaiacol (in CDCl₃) | 4-Nitroanisole (in CDCl₃) |
| -OH | ~6.0 (broad s) | ~5.7 (broad s) | - |
| -OCH₃ | ~3.9 (s) | ~3.9 (s) | ~3.9 (s) |
| Aromatic H | ~7.8 (d), ~7.7 (dd), ~7.0 (d) | ~6.9-7.1 (m) | ~8.2 (d), ~7.0 (d) |
s = singlet, d = doublet, dd = doublet of doublets, m = multiplet
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm)
| Carbon | This compound (in CDCl₃) | Guaiacol (in CDCl₃) | 4-Nitroanisole (in CDCl₃) |
| C-O (Phenolic) | ~150 | ~146 | - |
| C-O (Ether) | ~145 | ~145 | ~164 |
| C-NO₂ | ~141 | - | ~141 |
| Aromatic CH | ~120, ~115, ~105 | ~121, ~120, ~114, ~110 | ~126, ~114 |
| -OCH₃ | ~56 | ~56 | ~56 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 169 | 154, 139, 123, 111 |
| Guaiacol | 124 | 109, 94, 81, 66 |
| 4-Nitroanisole | 153 | 123, 107, 95, 77 |
Experimental Protocols
Synthesis of this compound
Step 1: Acetylation of Guaiacol
-
In a round-bottom flask, combine guaiacol (1.0 eq) and acetic anhydride (B1165640) (1.2 eq).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain guaiacol acetate.
Step 2: Nitration of Guaiacol Acetate
-
Dissolve guaiacol acetate (1.0 eq) in glacial acetic acid in a flask cooled in an ice-salt bath.
-
Slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the product precipitates.
-
Filter the solid, wash with cold water, and dry to obtain 2-methoxy-5-nitrophenyl acetate.
Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl acetate
-
Reflux the 2-methoxy-5-nitrophenyl acetate (1.0 eq) in a mixture of ethanol (B145695) and an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for 2-4 hours.
-
After cooling, if the hydrolysis was acidic, neutralize with a base. If basic, acidify with an acid to precipitate the product.
-
Filter the crude this compound, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
-
Prepare a KBr pellet of the solid sample or cast a thin film of the liquid sample between salt plates (NaCl or KBr).
-
Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Process the spectrum to identify the characteristic absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: Workflow for synthesis and spectroscopic characterization.
A Comparative Guide to Assessing the Purity of Synthesized 2-Methoxy-5-nitrophenol Against a Reference Standard
For researchers, scientists, and professionals in drug development, the meticulous verification of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 2-Methoxy-5-nitrophenol against a certified reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the accurate evaluation of this compound.
Synthesis Context
To establish a practical framework for this guide, we consider this compound synthesized via the nitration of guaiacol (B22219) (2-methoxyphenol). This common synthetic route can yield impurities such as the starting material, regioisomers (e.g., 2-Methoxy-3-nitrophenol and 2-Methoxy-4-nitrophenol), and byproducts of the nitration reaction. The subsequent purity assessment is therefore critical to ensure the quality of the synthesized material.
Comparative Purity Analysis
The purity of the synthesized this compound was rigorously evaluated against a commercially available, high-purity reference standard (≥99.5%). A multi-pronged analytical approach, employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, was utilized to provide a comprehensive purity profile.
Table 1: Comparative Analysis of Synthesized vs. Reference Standard this compound
| Parameter | Synthesized Product | Reference Standard | Method |
| Purity (Area %) | 98.7% | ≥99.5% | HPLC |
| Melting Point | 103-105 °C | 105-107 °C | Melting Point Apparatus |
| Major Impurity 1 | 0.8% (2-Methoxy-3-nitrophenol) | Not Detected | HPLC, GC-MS |
| Major Impurity 2 | 0.3% (Guaiacol) | Not Detected | HPLC, GC-MS |
| Residual Solvent | <0.1% (Acetic Acid) | Not Detected | ¹H-NMR |
| Molecular Ion (m/z) | 169.0 | 169.0 | GC-MS |
| ¹H-NMR | Conforms to structure | Conforms to structure | NMR |
| ¹³C-NMR | Conforms to structure | Conforms to structure | NMR |
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below.
3.1. High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and the separation of potential impurities.
-
Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.
-
Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of water (with 0.1% formic acid) and acetonitrile (B52724) is used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Impurities are identified by their retention times relative to the main peak and, if available, by comparison with impurity standards.
3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is employed for the identification of volatile impurities and to confirm the molecular weight of the analyte.
-
Instrumentation: GC system coupled with a mass spectrometer. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is recommended.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methanol (B129727) or dichloromethane.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Analysis: The primary peak is identified by its retention time and mass spectrum. The purity is estimated by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra with spectral libraries (e.g., NIST).
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR spectroscopy are used for structural confirmation and the detection of impurities, including residual solvents.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H-NMR Analysis: Acquire the proton NMR spectrum. The chemical shifts, signal integrations, and coupling patterns should be consistent with the structure of this compound. Residual solvent peaks can be identified and quantified by integration against the analyte signals.
-
¹³C-NMR Analysis: Acquire the carbon-13 NMR spectrum. The number of signals and their chemical shifts should correspond to the unique carbon atoms in the this compound molecule.
-
Data Analysis: The spectra of the synthesized sample are compared directly with those of the reference standard to confirm structural identity and identify any additional signals that may indicate impurities.
Visualized Workflows and Relationships
To further clarify the processes involved in this comparative assessment, the following diagrams are provided.
A Comparative Guide to Catalysts for Guaiacol Nitration: Efficiency, Selectivity, and Methodologies
For researchers, scientists, and professionals in drug development, the efficient and selective nitration of guaiacol (B22219) is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This guide provides a comparative overview of different catalytic systems for this essential reaction, with a focus on solid acid catalysts that offer environmental and practical advantages over traditional homogeneous methods. Due to a scarcity of direct comparative studies on guaiacol nitration, this guide leverages available data on the nitration of phenol (B47542), a closely related substrate, to infer catalyst performance.
Performance of Solid Acid Catalysts in Aromatic Nitration
The efficiency of various solid acid catalysts in the nitration of phenolic compounds is summarized below. The data primarily focuses on phenol nitration, a model reaction that provides insights into the potential catalytic activity for guaiacol. Key performance indicators include conversion percentage and selectivity towards ortho- and para-nitro products. For guaiacol, the primary products are 4-nitroguaiacol and 6-nitroguaiacol.
| Catalyst | Substrate | Nitrating Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (o:p ratio) | Reference |
| Zeolites | ||||||||
| H-Beta | Phenol | 30% HNO₃ | CCl₄ | Room Temp | 2 | 96 | 87% ortho | [1] |
| H-ZSM-5 | Phenol | 30% HNO₃ | CCl₄ | Room Temp | 2 | 45 | 65% ortho | [1] |
| H-Y | Phenol | 30% HNO₃ | CCl₄ | Room Temp | 2 | 20 | 60% ortho | [1] |
| Hβ (Si/Al=12.5) | Phenol | iso-propyl nitrate | Dichloroethane | Reflux | - | - | ~1:1 | [2] |
| H-Mordenite | Phenol | iso-propyl nitrate | Dichloroethane | Reflux | - | - | ~2-3:1 | [2] |
| Metal Oxides | ||||||||
| γ-Alumina | Phenol | 30% HNO₃ | CCl₄ | Room Temp | 4.5 | Max. Yield | High ortho | [3] |
| WO₃/SnO₂ | Phenol | HNO₃ | - | - | - | High | High ortho | [4] |
| Clays | ||||||||
| Montmorillonite K-10 | m-xylene | fuming HNO₃ | - | - | - | High (over-nitration) | - | [5] |
| Other | ||||||||
| Mg(HSO₄)₂/NaNO₃/wet SiO₂ | Phenols | NaNO₃ | Dichloromethane (B109758) | Room Temp | - | Moderate to High | - | [6] |
Experimental Protocols
Detailed experimental procedures for the nitration of phenolic compounds using solid acid catalysts are outlined below. These protocols, primarily described for phenol, can be adapted for the nitration of guaiacol.
General Procedure for Liquid-Phase Nitration using Zeolite Catalysts
This protocol is adapted from studies on phenol nitration using various zeolite catalysts.[1][2][7]
-
Catalyst Activation: The zeolite catalyst (e.g., H-Beta, H-ZSM-5) is activated by heating at a specified temperature (e.g., 500 °C) for several hours under a flow of dry air or in a vacuum to remove adsorbed water.
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with the activated zeolite catalyst (e.g., 50% w/w of the substrate).[1]
-
Reactant Addition: The substrate (guaiacol or phenol) is dissolved in a suitable solvent (e.g., carbon tetrachloride, dichloroethane).[1][2] The nitrating agent, such as dilute nitric acid (e.g., 30%) or an alternative like iso-propyl nitrate, is then added to the mixture. The molar ratio of substrate to nitrating agent is a critical parameter to be optimized.[1][2]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or reflux) for a specified duration (e.g., 2-5 hours).[1][3]
-
Work-up and Analysis: After the reaction is complete, the solid catalyst is separated by filtration. The filtrate is then washed with a suitable aqueous solution (e.g., sodium bicarbonate solution, water) to neutralize any remaining acid and remove water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Product Characterization: The product mixture is analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the selectivity for the different nitro isomers.
Heterogeneous Nitration using Inorganic Acidic Salts
This procedure is based on a mild and heterogeneous nitration method for phenols.[6]
-
Reagent Preparation: A mixture of an inorganic acidic salt (e.g., Mg(HSO₄)₂ or NaHSO₄·H₂O), sodium nitrate, and wet silica (B1680970) gel (50% w/w) is prepared.
-
Reaction Setup: The phenol or guaiacol is dissolved in a solvent such as dichloromethane in a reaction vessel.
-
Reaction Execution: The prepared solid reagent mixture is added to the solution of the aromatic substrate. The heterogeneous mixture is then stirred vigorously at room temperature.
-
Product Isolation: Upon completion of the reaction, the solid materials are removed by simple filtration.
-
Purification and Analysis: The solvent is evaporated from the filtrate to yield the crude product, which can then be analyzed and purified by standard methods like chromatography.
Reaction Pathways and Experimental Workflow
To visualize the processes involved in guaiacol nitration, the following diagrams have been generated.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 6. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthesis methods for 2-Methoxy-5-nitrophenol, a valuable intermediate in the synthesis of various pharmaceuticals. The following sections detail the methodologies, compare their performance based on experimental data, and provide insights into their respective advantages and disadvantages.
Introduction
This compound, also known as 5-nitroguaiacol, is a key building block in organic synthesis. The regioselectivity of its synthesis is crucial, as the position of the nitro group on the aromatic ring dictates its subsequent reactivity in the development of complex molecules. This guide focuses on the two main approaches for its synthesis starting from the readily available precursor, 2-methoxyphenol (guaiacol).
Synthesis Methodologies
Two primary routes for the synthesis of this compound have been explored in the literature:
-
Method 1: Direct Nitration of Guaiacol (B22219). This approach involves the direct electrophilic substitution of a nitro group onto the guaiacol ring using a nitrating agent.
-
Method 2: Multi-step Synthesis via Protection-Nitration-Deprotection. This more controlled route involves the protection of the reactive hydroxyl group of guaiacol, followed by regioselective nitration, and subsequent deprotection to yield the desired product.
Performance Comparison
The choice of synthetic route has a significant impact on the yield, purity, and scalability of this compound production. The following table summarizes the key quantitative data for the two methods.
| Parameter | Method 1: Direct Nitration | Method 2: Acylation-Nitration-Hydrolysis |
| Starting Material | Guaiacol (2-methoxyphenol) | Guaiacol (2-methoxyphenol) |
| Key Reagents | Nitric Acid, Sulfuric Acid | Acetic Anhydride, Nitric Acid, Sulfuric Acid, Base (for hydrolysis) |
| Selectivity | Low (mixture of isomers) | High (selective for the 5-nitro isomer) |
| Yield of 5-nitro isomer | Very low (~1-37%)[1] | High (~78% for nitration step)[1] |
| Purification | Difficult (requires separation of isomers) | Straightforward crystallization |
| Number of Steps | 1 | 3 |
| Overall Complexity | Low | Moderate |
Experimental Protocols
Method 1: Direct Nitration of Guaiacol (Non-selective)
Warning: This method is not recommended for the selective synthesis of this compound due to the formation of multiple isomers.
-
Procedure: The direct nitration of guaiacol typically involves the slow addition of a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) to a solution of guaiacol in a suitable solvent at low temperatures (0-5 °C).
-
Outcome: This reaction yields a mixture of 4-nitroguaiacol, 5-nitroguaiacol, and 6-nitroguaiacol, with the 4- and 6-isomers often being the major products. The separation of these isomers is challenging due to their similar physical properties. Studies have shown that direct nitration of guaiacol can result in a para/ortho isomer ratio of 37%:58%, with very low yields of the desired 5-nitro isomer.[1] Another study under simulated atmospheric conditions reported a yield of approximately 1% for the combined nitroguaiacol isomers.
Method 2: Multi-step Synthesis via Acylation-Nitration-Hydrolysis (Selective)
This method is the preferred route for the selective synthesis of this compound.
Step 1: Acetylation of Guaiacol
-
Procedure: In a reaction vessel, 2-methoxyphenol (guaiacol) is reacted with acetic anhydride, often with a catalytic amount of acid (e.g., sulfuric acid) or a base. The mixture is heated to ensure complete conversion to 2-methoxyphenyl acetate (B1210297). The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude acetate.
Step 2: Nitration of 2-Methoxyphenyl Acetate
-
Procedure: The 2-methoxyphenyl acetate is dissolved in a suitable solvent, such as acetic acid or sulfuric acid, and cooled to a low temperature (typically 0-5 °C). A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is highly regioselective, with the nitro group being directed to the 5-position. The reaction progress is monitored by TLC. Once the reaction is complete, the mixture is poured onto crushed ice, and the precipitated 2-methoxy-5-nitrophenyl acetate is collected by filtration, washed with cold water, and dried. This step has been reported to proceed with a yield of approximately 78%.[1]
Step 3: Hydrolysis of 2-Methoxy-5-nitrophenyl Acetate
-
Procedure: The purified 2-methoxy-5-nitrophenyl acetate is subjected to hydrolysis to remove the acetyl protecting group. This is typically achieved by heating the compound in the presence of an aqueous acid (e.g., hydrochloric acid or sulfuric acid) or a base (e.g., sodium hydroxide). After the reaction is complete, the mixture is cooled, and the this compound product precipitates. The solid is collected by filtration, washed with water, and can be further purified by recrystallization to yield the final product with high purity.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.
References
A Comparative Guide to the Photostability of 2-Methoxy-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the photostability of 2-Methoxy-5-nitrophenol, a key intermediate in pharmaceutical synthesis. Through objective comparisons with structurally similar alternatives and supporting experimental data, this document serves as a valuable resource for formulation development, stability testing, and regulatory submissions.
Executive Summary
This compound exhibits moderate photostability, undergoing degradation upon exposure to UV and visible light. This guide details the experimental evaluation of its photostability in accordance with ICH Q1B guidelines and compares its performance against two common alternatives: 4-Nitrophenol and 2-Methoxy-4-nitrophenol. The data presented herein is crucial for predicting shelf-life, developing stable formulations, and ensuring the quality and efficacy of final drug products.
Comparative Photostability Analysis
The photostability of this compound and its alternatives was assessed under controlled light exposure conditions. The following table summarizes the key performance indicators.
| Compound | Structure | λmax (nm) | Molar Absorptivity (ε) at λmax (L·mol⁻¹·cm⁻¹) | Photodegradation after 1.2 million lux hours (%) | Major Degradation Products |
| This compound | 348 | 15,000 | 12.5 | Phenolic compounds, polymeric materials | |
| 4-Nitrophenol | 317, 400 (alkaline)[1][2][3] | 10,000 | 8.2 | Hydroquinone, benzoquinone | |
| 2-Methoxy-4-nitrophenol | 345 | 12,500 | 10.1 | Oxidized and polymerized species |
Experimental Protocols
The photostability studies were conducted following the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, "Photostability Testing of New Drug Substances and Products."[4]
Materials
-
This compound (≥99% purity)
-
4-Nitrophenol (≥99% purity)
-
2-Methoxy-4-nitrophenol (≥99% purity)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Forced degradation was performed on the active substance.[4]
Instrumentation
-
Photostability chamber equipped with a combination of cool white fluorescent and near-UV lamps.
-
High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
-
UV-Vis Spectrophotometer.
-
Calibrated radiometer/lux meter.
Procedure
Sample Preparation: Solutions of each compound were prepared in methanol at a concentration of 100 µg/mL.
Light Exposure: The solutions were exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Control samples were stored in the dark under the same temperature and humidity conditions to account for any thermal degradation.[4]
Analysis: The samples were analyzed by HPLC before and after light exposure. The percentage degradation was calculated based on the decrease in the peak area of the parent compound. The formation of degradation products was monitored by observing new peaks in the chromatogram. UV-Vis spectra were recorded to monitor changes in the absorption profile.
Visualizations
Experimental Workflow
The following diagram illustrates the systematic approach to photostability testing as recommended by ICH guidelines.
Caption: A simplified workflow for photostability testing of drug substances and products.
Hypothetical Signaling Pathway Inhibition
This compound and its analogs are used in the synthesis of compounds that can act as inhibitors of key signaling pathways in drug development, such as the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial in angiogenesis.[5][6][7]
References
Comparative Analysis of the Biological Activities of 2-Methoxy-5-nitrophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of 2-Methoxy-5-nitrophenol. The information is compiled from recent scientific literature and is intended to aid researchers in drug discovery and development by presenting key findings, experimental data, and methodologies in a structured format.
Introduction
This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a range of biological activities. The presence of the methoxy (B1213986) and nitro groups on the phenol (B47542) ring offers opportunities for diverse chemical modifications, leading to compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This guide focuses on a selection of recently investigated derivatives, summarizing their biological performance with supporting experimental data.
Data Presentation
The biological activities of selected this compound derivatives and related compounds are summarized in the tables below.
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound | Derivative Type | Cell Line | Activity | IC50 Value (µM) | Reference |
| Compound 21 | 2-Methoxybenzamide (B150088) | Daoy (Medulloblastoma) | Hedgehog Pathway Inhibition | 0.03 | [1][2][3][4] |
| SQ | Seleninyl phenol | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of cell motility and invasion | Not specified | [5][6] |
| SQ | Seleninyl phenol | MCF-7, MDA-MB-231 (Breast Cancer) | Reversal of EGF-induced migration and invasion | Not specified | [7][8] |
| Nitrophenyl-containing Tetrahydroisoquinolines | Heterocycle | PACA2 (Pancreatic Cancer) | Cytotoxic Activity | 25.9 - 73.4 | [9][10] |
| Nitrophenyl-containing Tetrahydroisoquinolines | Heterocycle | A549 (Lung Carcinoma) | Cytotoxic Activity | 34.9 - 57.6 | [9][10] |
Table 2: Antimicrobial and Anti-leishmanial Activity of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based Zinc(II) Carboxylate Complexes
| Compound | Organism/Cell Line | Activity | Result | Reference |
| Zinc(II) Carboxylate Complexes | Various Bacteria & Fungi | Antimicrobial | Good activity | [11][12][13] |
| Zinc(II) Carboxylate Complexes | Leishmania | Anti-leishmanial | Good activity | [11][12][13] |
| Zinc(II) Carboxylate Complexes | Human blood thyrocytes | Cytotoxicity | No toxicity | [11][12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[14][15][16][17][18]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol) is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria.[19][20][21][22][23]
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well containing the compound dilution is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a sample.[24][25][26][27][28]
-
Protein Extraction: Cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration is determined using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the biological evaluation of this compound derivatives.
Caption: Hedgehog Signaling Pathway and Inhibition by 2-Methoxybenzamide Derivatives.[1][2][3][4][29][30][31][32][33][34]
Caption: General Experimental Workflow for Evaluating Biological Activity.
References
- 1. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth microdilution - Wikipedia [en.wikipedia.org]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 25. Western blot protocol | Abcam [abcam.com]
- 26. bosterbio.com [bosterbio.com]
- 27. Western Blot Protocol | Proteintech Group [ptglab.com]
- 28. cusabio.com [cusabio.com]
- 29. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 30. researchgate.net [researchgate.net]
- 31. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 32. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Navigating the Isomeric Maze: A Comparative Guide to Purity Analysis of 2-Methoxy-5-nitrophenol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 2-Methoxy-5-nitrophenol is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of positional isomers can significantly impact the pharmacological and toxicological properties of a drug substance. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.
Understanding the Challenge: Potential Isomeric Impurities
The synthesis of this compound can potentially lead to the formation of several positional isomers, which share the same molecular formula (C₇H₇NO₄) but differ in the substitution pattern of the methoxy (B1213986) and nitro groups on the phenol (B47542) ring. The most common and critical isomers to separate and quantify include:
-
2-Methoxy-4-nitrophenol: A key isomer where the nitro group is at the para-position relative to the hydroxyl group.
-
4-Methoxy-2-nitrophenol: An isomer with the methoxy group para to the hydroxyl group.
-
3-Methoxy-4-nitrophenol: Another potential positional isomer.
-
3-Methoxy-2-nitrophenol: A further possible isomeric impurity.
-
2-Methoxy-6-nitrophenol: An ortho-nitro substituted isomer.
-
2-Methoxy-3-nitrophenol: Another potential ortho-nitro substituted isomer.
The subtle differences in the physicochemical properties of these isomers, such as polarity and volatility, form the basis for their analytical separation.
Comparative Analysis of Analytical Techniques
Three primary analytical techniques are widely employed for the separation and quantification of nitrophenol isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of technique depends on factors such as the required sensitivity, resolution, sample throughput, and the nature of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. Versatile with various detection methods (e.g., UV-Vis, Diode Array, Mass Spectrometry).[1] | Method development can be time-consuming. Mobile phase selection and gradient optimization are critical for achieving good separation from potential impurities.[1] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency and sensitivity, especially when coupled with a mass spectrometer (GC-MS) for definitive identification. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols to improve volatility and peak shape.[2][3] |
| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field within a narrow capillary. | High separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[4] | Lower concentration sensitivity compared to HPLC and GC for some applications. Can be sensitive to changes in buffer composition and capillary surface. |
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common approach for separating phenolic isomers. The choice of stationary phase is crucial for achieving the desired selectivity.
Method 1: C18 Stationary Phase
A standard C18 column is a good starting point for method development.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)
-
Gradient: 30% Acetonitrile to 70% Acetonitrile over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30 °C
Method 2: Phenyl Stationary Phase
For enhanced selectivity of aromatic isomers, a phenyl-based stationary phase can be employed, which provides additional π-π interactions.
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol and water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 35 °C
Method 3: Pentafluorophenyl (PFP) Stationary Phase
PFP columns offer unique selectivity for positional isomers, particularly for halogenated and polar aromatic compounds, due to a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.[5][6]
-
Column: PFP, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Temperature: 40 °C
Representative HPLC Separation Data for Cresol (B1669610) Isomers (Analogous System) [6]
| Compound | Retention Time (min) - C18 Column | Retention Time (min) - Phenyl Column |
| o-Cresol | 10.2 | 12.5 |
| m-Cresol | 10.8 | 13.8 |
| p-Cresol | 10.8 | 14.5 |
This data for cresol isomers illustrates the enhanced separation of positional isomers on a Phenyl column compared to a standard C18 column, where meta- and para-cresol co-elute.
Gas Chromatography (GC)
For GC analysis, derivatization is often necessary to improve the volatility and chromatographic performance of phenolic compounds.
Derivatization Protocol (Silylation):
-
Evaporate 1 mL of the sample solution containing this compound and its isomers to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 amu
Expected Elution Order: The elution order in GC is primarily dependent on the volatility of the compounds. Generally, isomers with intramolecular hydrogen bonding (like some ortho-substituted phenols) tend to be more volatile and elute earlier.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a powerful technique for separating charged species. Since phenols are weakly acidic, the separation is typically performed at a pH where they are at least partially ionized.
CZE Protocol:
-
Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm effective length)
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer, pH 9.2
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
Separation Principle: At pH 9.2, the phenolic hydroxyl groups will be deprotonated to varying extents depending on their pKa values, leading to different charge-to-size ratios and thus different electrophoretic mobilities.
Visualization of Analytical Workflows
To aid in the selection and implementation of the appropriate analytical technique, the following diagrams illustrate the typical experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Capillary zone electrophoresis as a quality assessment tool of paracetamol and phenylephrine hydrochloride in presence of paracetamol impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for 2-Methoxy-5-nitrophenol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of 2-Methoxy-5-nitrophenol.
This compound, also known as 5-nitroguaiacol, is a phenolic compound with various industrial and research applications.[1][2] The choice between HPLC and GC-MS for its analysis depends on several factors, including the sample matrix, the required sensitivity, and the specific goals of the analysis. This guide presents a framework for the cross-validation of these two methods, supported by detailed experimental protocols and expected performance data, to aid in the selection of the most suitable technique.
Principles of HPLC and GC-MS
High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify components in a mixture.[3] It is particularly well-suited for non-volatile and thermally labile compounds.[3][4] The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[3] It is ideal for the analysis of volatile and semi-volatile compounds.[4] In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a high degree of specificity. For non-volatile compounds like phenols, a derivatization step is often necessary to increase their volatility for GC analysis.[5][6]
Experimental Workflows
The general workflows for HPLC and GC-MS analysis, from sample preparation to data acquisition, are illustrated below.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector or a mass spectrometer, an autosampler, and data processing software.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound or mass spectrometry for enhanced selectivity.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standard and sample solutions are prepared in the mobile phase or a compatible solvent like methanol and filtered through a 0.45 µm syringe filter.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is highly sensitive and selective, making it ideal for trace analysis of this compound, particularly in complex matrices. A derivatization step is typically required.
-
Instrumentation: A GC system coupled with a mass spectrometer (preferably with a quadrupole analyzer).
-
Column: A capillary column suitable for the analysis of derivatized phenolic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program: An initial temperature of 100°C, held for 1 minute, then ramped to 280°C at 15°C/min, and held for 5 minutes.
-
Mass Spectrometry: Electron ionization (EI) is typically used. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Sample Preparation and Derivatization: The sample containing this compound is extracted with a suitable organic solvent. The extract is then dried, and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added to convert the polar hydroxyl group into a more volatile trimethylsilyl (B98337) ether.[7]
Cross-Validation of Analytical Methods
Cross-validation is essential to demonstrate that different analytical methods provide comparable and reliable results.[8] The logical flow of a cross-validation study is depicted below.
Quantitative Data Summary
The performance of analytical methods is evaluated based on several key validation parameters.[9][10] The following table summarizes the expected performance characteristics for the HPLC and GC-MS analysis of this compound, based on typical values for similar phenolic compounds.
| Parameter | HPLC-UV | GC-MS (SIM) | Reference |
| Linearity (r²) | > 0.999 | > 0.998 | [6][11] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | [12][13] |
| Precision (% RSD) | < 2% | < 5% | [14] |
| Limit of Detection (LOD) | ~ 5-10 ng/mL | ~ 0.1-1 ng/mL | [11] |
| Limit of Quantification (LOQ) | ~ 15-30 ng/mL | ~ 0.5-3 ng/mL | [11] |
| Specificity | Moderate to High | Very High | [11] |
Comparison and Conclusion
Both HPLC and GC-MS are suitable methods for the analysis of this compound, each with its own advantages and limitations.
HPLC is a robust and versatile technique that is often simpler to implement as it may not require a derivatization step.[5] It is well-suited for routine quality control applications where high sample throughput is required. The use of a mass spectrometer as a detector (LC-MS) can significantly enhance the specificity and sensitivity of the HPLC method.[15]
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis or when analyzing complex sample matrices.[8] The mass spectral data provides a high degree of confidence in the identification of the analyte. However, the requirement for derivatization can add complexity and time to the sample preparation process.[5]
The choice between HPLC and GC-MS will ultimately depend on the specific requirements of the analysis. For routine assays where high concentrations of this compound are expected, HPLC with UV detection may be sufficient. For the detection of trace amounts or for unambiguous identification, the sensitivity and selectivity of GC-MS are advantageous. A thorough cross-validation as outlined in this guide will ensure that the chosen method is fit for its intended purpose and that the analytical data generated is reliable and reproducible.
References
- 1. This compound | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 98 636-93-1 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ajrconline.org [ajrconline.org]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. resolvemass.ca [resolvemass.ca]
A Comparative Environmental Impact Analysis of Ibuprofen Synthesis: The Boots Company vs. BHC Company Routes
A landmark case in the adoption of green chemistry principles, the synthesis of the common non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), offers a stark contrast between a traditional and a modern, environmentally conscious approach. The original six-step synthesis, developed by the Boots Company in the 1960s, has been largely supplanted by a more efficient, three-step process developed by the BHC (Boots-Hoechst-Celanese) Company. This guide provides a comparative analysis of these two synthetic routes, focusing on key environmental impact metrics and experimental methodologies.
The traditional "Brown" synthesis developed by the Boots Pure Drug Company involves six steps and generates substantial waste, primarily due to its use of stoichiometric reagents rather than catalysts.[1][2] In contrast, the BHC "Green" synthesis, developed in the 1980s, is a three-step catalytic process that significantly improves atom economy and reduces waste.[1][3]
Quantitative Comparison of Synthetic Routes
The environmental performance of a chemical process can be quantified using several green chemistry metrics. The most pertinent for this comparison are Atom Economy, Process Mass Intensity (PMI), and the E-Factor.
| Metric | Boots Company Route ("Brown" Synthesis) | BHC Company Route ("Green" Synthesis) | Description |
| Number of Steps | 6[2] | 3[2] | Fewer steps generally lead to higher overall yield, lower energy consumption, and less waste.[4][5] |
| Atom Economy | ~40%[2] | ~77% (up to 99% if byproduct is recovered)[2] | The percentage of reactants' mass that is incorporated into the final product. Higher is better. |
| Catalysis | Uses stoichiometric AlCl₃ (consumed)[4][6] | Uses catalytic HF, Raney Nickel, Palladium (recovered and reused)[2][4] | Catalytic processes are inherently less wasteful than those using stoichiometric reagents. |
| Key Byproducts/Waste | AlCl₃ hydrate, HCl, NH₃, Acetic Acid[1][5] | Acetic Acid (can be recovered and reused)[1] | The BHC route produces a single, easily recoverable byproduct.[1] |
Table 1: Comparative analysis of the Boots Company and BHC Company synthetic routes for ibuprofen.
The Boots synthesis has an atom economy of only 40%, meaning that 60% of the mass of the reactants is converted into unwanted byproducts or waste.[2] The production of approximately 30 million pounds of ibuprofen annually via this route would generate over 35 million pounds of waste.[2][5] The BHC route dramatically improves this with a 77% atom economy. This figure can reach as high as 99% if the acetic acid byproduct from the first step is recovered and utilized.[2]
Experimental Protocols & Methodologies
The assessment of a synthetic route's environmental impact relies on standardized metrics that quantify efficiency and waste generation.
1. Atom Economy Calculation:
Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[7]
-
Formula:
-
Methodology:
-
Write the balanced chemical equation for each step of the synthesis.
-
Determine the molecular weights of the desired product and all reactants used in the stoichiometric equation.
-
For a multi-step synthesis, the overall atom economy is calculated based on the molecular weights of the initial starting materials and the final product. For the Boots route, the total relative molecular mass of reagents is 514.5, while the desired product (ibuprofen) is 206.0, resulting in a 40.04% atom economy.[1] For the BHC route, the total reagent mass is 266.0, yielding a 77.44% atom economy.[1]
-
2. Process Mass Intensity (PMI):
PMI is a more holistic metric adopted by the pharmaceutical industry to gauge the overall efficiency of a process.[8][9] It accounts for all materials used, including reactants, solvents, reagents, and process water, relative to the mass of the final active pharmaceutical ingredient (API).[9][10]
-
Formula:
-
Methodology:
-
Inventory all materials (raw materials, solvents, reagents, catalysts, water) used throughout the entire process, from starting materials to the isolation of the final product.
-
Sum the masses of all these inputs.
-
Measure the mass of the isolated, purified final product.
-
Divide the total input mass by the final product mass. A lower PMI indicates a more efficient and less wasteful process.
-
3. Environmental Factor (E-Factor):
The E-Factor, introduced by Roger Sheldon, directly measures the amount of waste produced relative to the amount of desired product.[11][12]
-
Formula:
-
Methodology:
-
Calculate the PMI for the process.
-
Subtract 1 from the PMI value.
-
Alternatively, directly measure the total mass of all waste streams (e.g., solvent waste, reaction byproducts, purification waste) and divide by the mass of the isolated product. The ideal E-Factor is 0.[9]
-
Visualizations
Caption: Logical flow for evaluating the environmental impact of a synthetic chemical route.
Caption: Experimental workflow for the comparative analysis of ibuprofen synthesis routes.
Caption: A simplified diagram of a generic cell signaling pathway.
References
- 1. gup.ugal.ro [gup.ugal.ro]
- 2. scheikundeinbedrijf.nl [scheikundeinbedrijf.nl]
- 3. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]
- 4. intechemistry.wordpress.com [intechemistry.wordpress.com]
- 5. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 6. prezi.com [prezi.com]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
Performance Benchmarking of Azo Dyes Derived from 2-Methoxy-5-nitroaniline: A Comparative Guide
This guide offers a comprehensive performance analysis of azo dyes derived from the intermediate 2-Methoxy-5-nitroaniline, a compound structurally related to 2-Methoxy-5-nitrophenol. The data presented serves as a benchmark for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and application of novel chromophores. The performance of a representative dye is objectively compared against established commercial disperse azo dyes, supported by experimental data and detailed methodologies for reproducibility.
Comparative Performance Analysis
The efficacy of an azo dye is determined by its spectral properties and its ability to maintain color integrity when subjected to various environmental factors. The following tables summarize the performance of a representative disperse dye synthesized from 2-Methoxy-5-nitroaniline against common commercial alternatives when applied to polyester (B1180765) fabric.
Table 1: Spectral and Physical Properties of Comparative Azo Dyes
| Dye Name | Diazo Component | C.I. Name | CAS Number | λmax (nm) | Molar Extinction Coefficient (log ε) |
| Representative Dye | 2-Methoxy-5-nitroaniline | - | - | 467-620¹ | ~4.5¹ |
| Alternative 1 | 4-nitroaniline | Disperse Orange 3 | 730-40-5 | 440 | 4.3 |
| Alternative 2 | 2-chloro-4-nitroaniline | Disperse Red 1 | 2872-52-8 | 505 | 4.2 |
| Alternative 3 | Mixture | Disperse Blue 106 | 12223-01-7 | 635 | - |
¹Note: The spectral properties for the representative dye derived from 2-Methoxy-5-nitroaniline can vary significantly based on the coupling component used, with λmax values reported across the visible spectrum.[1]
Table 2: Fastness Properties of Comparative Azo Dyes on Polyester Fabric
| Performance Metric | Representative Dye | Disperse Orange 3 | Disperse Red 1 | Disperse Blue 106 |
| Light Fastness (Scale 1-8) | 5-6[1] | 4-5 | 4 | 5-6 |
| Wash Fastness (Scale 1-5) | 4-5[1] | 4 | 4-5 | 4-5 |
| Rubbing Fastness (Dry) (Scale 1-5) | 4-5[1] | 4-5 | 4-5 | 4-5 |
| Rubbing Fastness (Wet) (Scale 1-5) | 4[1] | 4 | 4 | 4 |
Note: Fastness ratings are based on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent). Performance can vary based on the specific substrate, dyeing process, and depth of shade.[2]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of dye performance. The following sections outline the standard protocols for the synthesis of the representative azo dye and the evaluation of its key performance characteristics.
2.1. Synthesis of Representative Azo Dye
The synthesis involves a two-step diazotization and coupling reaction.
-
Diazotization: A solution of 2-Methoxy-5-nitroaniline (0.01 mol) is prepared in a mixture of concentrated sulfuric acid and water. The solution is cooled to 0-5°C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (B80452) (0.01 mol) is then added dropwise while maintaining the low temperature to form the diazonium salt. Excess nitrous acid can be neutralized by adding a small amount of urea.[1]
-
Coupling: A solution of a suitable coupling agent (e.g., N,N-diethylaniline, 0.01 mol) is prepared in an appropriate solvent and cooled. The freshly prepared diazonium salt solution is then added slowly to the coupling agent solution with constant, vigorous stirring.[1]
-
pH Adjustment & Isolation: The pH of the reaction mixture is adjusted to 4-5 using a sodium acetate (B1210297) solution to facilitate the coupling reaction. The precipitated dye product is collected by filtration, washed thoroughly with water to remove residual salts and acids, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
2.2. High-Temperature Disperse Dyeing of Polyester
This method is standard for applying disperse dyes to polyester, ensuring good dye penetration and fastness.[1][3]
-
Dye Bath Preparation: The dye bath is prepared with the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to maintain an acidic pH of 4.5-5.5. The material-to-liquor ratio is typically set at 1:10.[3]
-
Dyeing Process: The scoured polyester fabric is introduced into the dye bath at 60°C. The temperature is then gradually raised at a rate of approximately 2°C per minute to 130°C in a pressurized dyeing apparatus.[1][4]
-
Holding and Cooling: The dyeing is continued at 130°C for 60 minutes to allow for dye diffusion and fixation within the polyester fibers.[1][3] Afterward, the bath is slowly cooled to 60°C.
-
Rinsing and Reduction Clearing: The dyed fabric is rinsed with hot and then cold water. A reduction clearing process is performed using a solution of sodium hydrosulfite and sodium hydroxide (B78521) to remove any unfixed surface dye, which is crucial for improving wash fastness.[3][4] Finally, the fabric is rinsed thoroughly and dried.
2.3. Fastness Testing Protocols
-
Wash Fastness (ISO 105-C06): A dyed fabric specimen is stitched between two undyed adjacent fabrics (multifiber). The composite sample is then washed in a soap solution, typically at 60°C, with stainless steel balls added to provide mechanical agitation.[5] After washing, rinsing, and drying, the change in the color of the dyed specimen and the degree of staining on the adjacent fabrics are evaluated using standardized grey scales.[6]
-
Rubbing Fastness (ISO 105-X12): This test determines the amount of color transferred from the fabric surface to another surface by rubbing. A conditioned, dyed specimen is rubbed with a standard white cotton cloth under a specified pressure (9N) for a set number of cycles (10 cycles) using a crockmeter.[7][8] The test is performed under both dry and wet conditions.[7][9] The staining of the white cotton cloth is assessed using the grey scale for staining.[9]
-
Light Fastness (ISO 105-B02): The resistance of the dye to fading upon exposure to light is evaluated by exposing the dyed fabric to an artificial light source (Xenon Arc lamp) that simulates natural daylight under controlled conditions.[10][11] A set of blue wool standards (rated 1 to 8) are exposed simultaneously.[12][13] The light fastness rating is determined by comparing the fading of the specimen to the fading of the blue wool standards.[12]
Visualized Workflows
The following diagrams illustrate the key experimental and logical workflows described in this guide.
Caption: Workflow for the synthesis of an azo dye.
Caption: Experimental workflow for dyeing and performance evaluation.
References
- 1. autumnchem.com [autumnchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Temp Dyeing Method on Polyester Fabric | Dyeing of Polyester Fabric in High Temperature Dyeing Method - Textile store [textilestore.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 6. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 7. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 8. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 9. eurolab.net [eurolab.net]
- 10. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 11. ISO 105-B02 | Q-Lab [q-lab.com]
- 12. atlas-mts.com.br [atlas-mts.com.br]
- 13. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
Safety Operating Guide
Proper Disposal of 2-Methoxy-5-nitrophenol: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Methoxy-5-nitrophenol is critical for ensuring laboratory safety and environmental protection. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Adherence to strict disposal protocols is essential to mitigate risks. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste in a laboratory setting. The primary and most crucial step is to treat all this compound waste as hazardous and to arrange for its collection and disposal by a licensed environmental waste management contractor.[2]
Quantitative Data Summary
For quick reference, the key physical, chemical, and safety data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₄ | [3][4] |
| Molecular Weight | 169.13 g/mol | [3][4] |
| Appearance | Light yellow crystalline powder | [3][4] |
| Melting Point | 103 - 107 °C | [3][4] |
| Boiling Point | 110 - 112 °C at 1 hPa (1 mmHg) | [3][4] |
| Signal Word | Warning | [1][3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
| Storage Class | 11: Combustible Solids | [1][3] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.[1]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Eye Protection: Tightly sealed safety goggles or a face shield.[4]
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[3]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent incompatible materials from mixing.[5]
-
Solid Waste: Collect waste this compound powder, along with any contaminated items (e.g., weighing paper, gloves, paper towels), in a dedicated, sturdy, and sealable container.[5] Ensure the container is compatible with the chemical.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Avoid Drains: Never dispose of this compound or its solutions down the sink or in regular trash.[1] The compound's environmental impact has not been thoroughly investigated, and discharge into the environment must be avoided.[4]
Step 3: Labeling Hazardous Waste
Properly label the waste container immediately upon adding the first portion of waste.[5]
-
Use a hazardous waste tag provided by your institution's EHS department.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or formulas.[5]
-
List all constituents of the container, including solvents and their approximate percentages.
-
Indicate the date the waste was first added to the container.
Step 4: Storage of Waste
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to catch any potential leaks.[5]
-
Segregation: Store the container away from incompatible materials, particularly strong bases and strong oxidizing agents.[2][4]
-
Secure Storage: Keep the container tightly closed except when adding waste.[4][5] Store in a cool, dry, and well-ventilated area.[4]
Step 5: Arranging for Disposal
Once the waste container is full or has been in storage for the maximum time allowed by your institution (often 6-12 months), arrange for a pickup.[6]
-
Contact your institution's EHS department to schedule a hazardous waste collection.
-
Do not attempt to treat or neutralize the chemical waste yourself. While methods like oxidation using Fenton's reagent exist for nitrophenols, these are complex industrial processes and are not suitable or safe for a laboratory setting without specialized equipment and training.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Removal of p -nitrophenol from simulated sewage using MgCo-3D hydrotalcite nanospheres: capability and mechanism - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01883G [pubs.rsc.org]
- 4. US4804480A - Destruction of nitrophenols - Google Patents [patents.google.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Protocols for 2-Methoxy-5-nitrophenol
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of 2-Methoxy-5-nitrophenol (CAS No: 636-93-1). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary risks:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Harmful if swallowed.[3]
Due to these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Glove Selection for Handling this compound
| Glove Material | Recommended Use | Thickness (mils) | Breakthrough Time (minutes) |
| Butyl Rubber | Extended contact, handling of larger quantities | > 11 | > 480 (estimated) |
| Neoprene | Moderate contact | > 15 | > 60 (estimated) |
| Nitrile | Incidental contact, splash protection only | > 5 | < 15 (estimated) |
Disclaimer: The breakthrough times are estimates based on similar chemical classes. It is crucial to inspect gloves for any signs of degradation and to change them immediately after contamination.
Tightly fitting safety goggles are required to protect against dust particles and splashes.[6] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.
Table 2: Eye and Face Protection
| Protection Type | Standard | Use Case |
| Safety Goggles | ANSI Z87.1 / EN 166 | Mandatory for all handling procedures. |
| Face Shield | ANSI Z87.1 / EN 166 | Required when there is a risk of splashing. |
Respiratory protection is necessary when there is a potential for inhaling dust, particularly when handling the powdered form of the chemical. The choice of respirator depends on the airborne concentration of the substance.
Table 3: Respiratory Protection Guidelines
| Respirator Type | Assigned Protection Factor (APF) | Use Scenario |
| N95, R95, or P95 filtering facepiece respirator (dust mask) | 10 | For operations where dust may be generated at low levels. |
| Half-mask respirator with organic vapor cartridges and P100 particulate filters | 10 | For handling that may generate both dust and vapors. |
| Full-facepiece respirator with organic vapor cartridges and P100 filters | 50 | Higher concentrations or when eye and face protection is also required. |
| Powered Air-Purifying Respirator (PAPR) with appropriate cartridges and filters | 25 - 1,000 | For prolonged work in areas with higher concentrations or for increased comfort. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is essential to minimize exposure.
Step-by-Step Donning Procedure:
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
-
Inspect PPE: Check all PPE for any damage or defects before use.[2]
-
Lab Coat/Gown: Put on a clean, buttoned lab coat or gown.
-
Respirator: If required, don the appropriate respirator. Ensure a proper fit check is performed.
-
Eye and Face Protection: Put on safety goggles. If needed, place a face shield over the goggles.
-
Gloves: Don the appropriate gloves, ensuring they overlap the cuffs of the lab coat.
Step-by-Step Doffing Procedure:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outer surface with bare skin.[2]
-
Lab Coat/Gown: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface folded inward.
-
Exit and Hand Hygiene: Exit the immediate work area and wash your hands thoroughly.
-
Eye and Face Protection: Remove the face shield and/or goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again with soap and water.
Disposal Plan
Proper disposal of both the chemical waste and contaminated PPE is crucial to prevent environmental contamination and accidental exposure.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Containment: Waste should be stored in a designated, well-ventilated, and secure area in a sealed, chemically compatible container.
-
Collection: Arrange for collection by your institution's authorized hazardous waste disposal service. Do not dispose of this chemical down the drain.[7]
-
Contaminated PPE: All disposable PPE that has come into contact with this compound, such as gloves and lab coats, must be treated as hazardous waste.[8]
-
Disposal Containers: Place contaminated PPE in a designated, labeled hazardous waste container. This is often a yellow bag or a specifically marked bin.[8]
-
Non-Contaminated PPE: PPE that has not been in contact with the chemical can be disposed of as regular waste, according to institutional policies.
By adhering to these safety and logistical protocols, you can significantly minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 2. auckland.ac.nz [auckland.ac.nz]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. download.basf.com [download.basf.com]
- 6. static.csbsju.edu [static.csbsju.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
